molecular formula C9H12BrN3O B1275119 1-(5-Bromopyrimidin-2-yl)-4-piperidinol CAS No. 887425-47-0

1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Cat. No.: B1275119
CAS No.: 887425-47-0
M. Wt: 258.12 g/mol
InChI Key: KHDDJQBUJMYKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a useful research compound. Its molecular formula is C9H12BrN3O and its molecular weight is 258.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDDJQBUJMYKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405124
Record name 1-(5-Bromopyrimidin-2-yl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887425-47-0
Record name 1-(5-Bromopyrimidin-2-yl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS 887425-47-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The document details the synthesis, purification, and physicochemical properties of the compound, supported by spectral data. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, this guide will discuss the known pharmacological relevance of its core chemical moieties, the pyrimidine and piperidine rings, to provide a context for its potential therapeutic applications. Due to the limited availability of specific biological data, this guide will focus on the established chemical characteristics and potential areas of investigation for this compound.

Chemical Properties and Synthesis

This compound is a white to off-white solid.[1] Its chemical structure combines a brominated pyrimidine ring with a 4-hydroxypiperidine moiety.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 887425-47-0
Molecular Formula C₉H₁₂BrN₃O[2]
Molecular Weight 258.12 g/mol [2]
Appearance White to off-white solid[1]
Storage Sealed in dry, Room Temperature[1]
Synthesis Protocol

A detailed method for the synthesis of this compound has been reported.[2] The synthesis involves the reaction of 4-hydroxypiperidine with 5-bromo-2-chloropyrimidine.

Experimental Protocol:

  • Materials: 4-hydroxypiperidine, 5-bromo-2-chloropyrimidine, diisopropylethylamine (DIPEA), acetonitrile, dichloromethane, water, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a round-bottomed flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and acetonitrile (50 mL).[2]

    • Heat the reaction mixture to reflux and maintain for 15 hours.[2]

    • After cooling, concentrate the mixture under reduced pressure to remove the solvent.[2]

  • Purification:

    • Dissolve the crude product in dichloromethane (150 mL).[2]

    • Wash the organic layer sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).[2]

    • Dry the organic phase over anhydrous sodium sulfate and filter.[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Purify the resulting residue by silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid (2.55 g, 99% yield).[2]

Diagram 1: Synthesis Workflow

Synthesis_Workflow Reactants 4-hydroxypiperidine 5-bromo-2-chloropyrimidine DIPEA, Acetonitrile Reaction Reflux for 15h Reactants->Reaction Concentration Concentration (Reduced Pressure) Reaction->Concentration Extraction Dissolve in Dichloromethane Wash with Water & Brine Concentration->Extraction Drying Dry over Na2SO4 Filter Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectral Data

The structure of the synthesized compound has been confirmed by ¹H NMR and LCMS analysis.[2]

Table 2: Spectral Data

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆) δ: 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H)[2]
LCMS (ESI) m/z 260 [M+H]⁺[2]

Biological Activity and Potential Applications

The piperidine scaffold is a common motif in pharmaceuticals with diverse activities. Similarly, pyrimidine derivatives are known to be part of many therapeutic agents, including kinase inhibitors. For instance, certain aminopyrimidinyl-thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors with antiproliferative activity.[3] Additionally, compounds containing a chloropyrimidinyl-piperidinyl moiety have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes.[4]

The presence of the bromopyrimidine and piperidinol functionalities in this compound suggests that it could serve as a valuable intermediate or building block in the synthesis of more complex molecules with potential therapeutic value. Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.

Diagram 2: Potential Research Logic

Research_Logic Compound This compound Scaffold_Analysis Analyze Core Scaffolds: - Pyrimidine - Piperidine Compound->Scaffold_Analysis Literature_Review Review Bioactivity of Related Compounds Scaffold_Analysis->Literature_Review Hypothesis Formulate Hypothesis on Potential Biological Targets Literature_Review->Hypothesis Screening Biological Screening Assays (e.g., Kinase, GPCR) Hypothesis->Screening Data_Analysis Analyze Screening Data (IC50, EC50) Screening->Data_Analysis Lead_Optimization Lead Optimization & SAR Studies Data_Analysis->Lead_Optimization

Caption: Logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a readily synthesizable compound with well-characterized chemical and physical properties. While its specific biological functions remain to be determined, its structural features suggest it as a promising candidate for further investigation in drug discovery programs. The detailed synthesis and spectral data provided in this guide offer a solid foundation for researchers to utilize this compound in the development of novel therapeutic agents. Future studies should focus on comprehensive biological screening to identify its potential targets and therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. Due to the limited availability of direct experimental data for this specific molecule, this document also includes predicted values and information from structurally related compounds to offer a thorough profile. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key physicochemical assays.

Core Physicochemical Properties

This compound is a white solid with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol .[1] Its chemical structure combines a substituted pyrimidine ring with a piperidinol moiety, making it a molecule of interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C9H12BrN3O[1]
Molecular Weight 258.12 g/mol [1]
CAS Number 887425-47-0[1]
Appearance White Solid[1]
Predicted Physicochemical Parameters
PropertyPredicted ValueMethod/Source
logP (Octanol-Water Partition Coefficient) 1.07 - 2.21Various computational methods (WLOGP, MLOGP, XLOGP3, iLOGP) for a structural analog
Topological Polar Surface Area (TPSA) 49.25 ŲCalculated for a structural analog
Number of Hydrogen Bond Donors 1Calculated for a structural analog
Number of Hydrogen Bond Acceptors 3Calculated for a structural analog
Number of Rotatable Bonds 2Calculated for a structural analog

Experimental Protocols

While specific experimental data for the target compound is limited, standard methodologies can be applied to determine its physicochemical properties.

Synthesis of this compound

A common synthetic route involves the reaction of 4-hydroxypiperidine with 5-bromo-2-chloropyrimidine.[1]

Materials:

  • 4-hydroxypiperidine

  • 5-bromo-2-chloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, combine 4-hydroxypiperidine, 5-bromo-2-chloropyrimidine, and diisopropylethylamine in acetonitrile.[1]

  • Reflux the mixture for approximately 15 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

  • Dissolve the crude product in dichloromethane and wash sequentially with water and saturated saline solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid.[1]

Analytical Characterization:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H).[1]

  • LCMS (ESI): m/z 260 [M+H]⁺.[1]

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard approach to experimentally determine the logP value.

Procedure:

  • Prepare a saturated solution of this compound in n-octanol.

  • Prepare a saturated solution of the compound in water.

  • Mix equal volumes of the n-octanol and aqueous solutions in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Potential Biological Context and Signaling Pathways

While no specific biological targets for this compound have been definitively identified in the literature, the presence of the bromopyrimidine scaffold is noted in compounds targeting G-protein coupled receptors (GPCRs), such as GPR119 agonists and endothelin receptor antagonists.

Hypothetical GPR119 Agonist Signaling Pathway

GPR119 is a GPCR expressed in pancreatic β-cells and intestinal enteroendocrine cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes insulin and GLP-1 secretion.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 1-(5-Bromopyrimidin-2-yl) -4-piperidinol (Hypothetical Agonist) GPR119 GPR119 Agonist->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Insulin and GLP-1 Secretion PKA->Cellular_Response Leads to

Caption: Hypothetical GPR119 signaling pathway activated by an agonist.

Experimental and Analytical Workflow

A typical workflow for the characterization and initial biological screening of a novel compound like this compound is outlined below.

Experimental_Workflow Synthesis Synthesis & Purification Structure_Verification Structural Verification (NMR, MS) Synthesis->Structure_Verification Physicochem_Characterization Physicochemical Characterization (Melting Point, Solubility, logP, pKa) Structure_Verification->Physicochem_Characterization Purity_Assessment Purity Assessment (HPLC, LC-MS) Structure_Verification->Purity_Assessment In_Vitro_Screening In Vitro Biological Screening (e.g., Receptor Binding Assays) Physicochem_Characterization->In_Vitro_Screening Purity_Assessment->In_Vitro_Screening Data_Analysis Data Analysis & SAR Studies In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for compound characterization and screening.

This technical guide serves as a foundational resource for researchers working with this compound. While comprehensive experimental data is still emerging, the information and protocols provided herein offer a solid starting point for further investigation and drug development efforts.

References

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a bromopyrimidine moiety linked to a piperidinol ring. The structural and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H12BrN3O[1][2]
Molecular Weight 258.12 g/mol [1][2]
CAS Number 887425-47-0[1]
Appearance White Solid[1]

Synthesis Protocol

A detailed experimental procedure for the synthesis of this compound has been reported, achieving a high yield.[1]

Materials:

  • 4-Hydroxypiperidine

  • 5-Bromo-2-chloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Saturated saline solution (Brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A round-bottomed flask is charged with 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and acetonitrile (50 mL) under a nitrogen atmosphere.[1]

  • The reaction mixture is heated to reflux for 15 hours.[1]

  • Following reflux, the solvent is removed by concentration under reduced pressure.[1]

  • The crude product is redissolved in dichloromethane (150 mL).[1]

  • The organic layer is washed sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).[1]

  • The washed organic layer is dried over anhydrous sodium sulfate and then filtered.[1]

  • The filtrate is concentrated under reduced pressure.[1]

  • The crude material is purified by flash silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid (2.55 g, 99% yield).[1]

Experimental Workflow Visualization

The synthesis process can be visualized as a sequential workflow, outlined in the diagram below.

Synthesis_Workflow reagents Reactants: 4-Hydroxypiperidine 5-Bromo-2-chloropyrimidine DIPEA, Acetonitrile reaction Reaction: Reflux for 15h under N2 reagents->reaction concentration1 Solvent Removal: Concentration under reduced pressure reaction->concentration1 dissolution Work-up: Dissolve in CH2Cl2 concentration1->dissolution washing Washing Steps: Wash with H2O and Brine dissolution->washing drying Drying & Filtration: Dry with Na2SO4, Filter washing->drying concentration2 Final Concentration: Concentrate filtrate drying->concentration2 purification Purification: Flash Column Chromatography concentration2->purification product Final Product: 1-(5-Bromopyrimidin-2-yl) -4-piperidinol purification->product

Caption: Synthesis workflow for this compound.

References

Spectral Data Analysis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. Detailed experimental protocols and data interpretation are included to support research and development activities in medicinal chemistry and drug discovery.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.34s2H-Pyrimidine-H
4.73d1H4.0CH-OH
4.17-4.12m2H-Piperidine-H (axial, equatorial)
3.74-3.68m1H-Piperidine-CH-OH
3.28-3.22m2H-Piperidine-H (axial, equatorial)
1.76-1.70m2H-Piperidine-H
1.33-1.25m2H-Piperidine-H

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data (Estimated)

Chemical Shift (δ) ppmAssignment
~160Pyrimidine C2
~158Pyrimidine C4, C6
~115Pyrimidine C5
~65Piperidine C4
~42Piperidine C2, C6
~33Piperidine C3, C5

Note: The ¹³C NMR data is estimated based on known values for 4-hydroxypiperidine and 5-bromopyrimidine moieties.[1][2]

Table 3: Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
LCMS (ESI)260[M+H]⁺

Experimental Protocols

Synthesis of this compound

A mixture of 4-hydroxypiperidine (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) in a suitable solvent like acetonitrile is heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then subjected to a standard aqueous workup, followed by purification using silica gel column chromatography to yield the pure 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid.[3]

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then filtered through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition: ¹H NMR spectra are acquired on a 400 MHz spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

Instrumentation and Conditions: An LC-MS system equipped with an electrospray ionization (ESI) source is used. Chromatographic separation is typically performed on a C18 reversed-phase column. A gradient elution method with mobile phases consisting of water and acetonitrile, often with a small amount of an acid modifier like formic acid, is employed. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Interpretation

¹H NMR Spectrum: The singlet at 8.34 ppm corresponds to the two equivalent protons on the pyrimidine ring. The signals for the piperidinol ring protons appear as multiplets in the aliphatic region, consistent with the rigid chair conformation of the piperidine ring. The downfield shift of the protons at the 2 and 6 positions of the piperidine ring (4.17-4.12 ppm and 3.28-3.22 ppm) is indicative of their proximity to the electron-withdrawing pyrimidine ring.

Mass Spectrum: The LC-MS data shows a prominent ion at an m/z of 260 in positive ESI mode, which corresponds to the protonated molecular ion ([M+H]⁺) of this compound, confirming its molecular weight of 259.12 g/mol (for the ⁷⁹Br isotope). The characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be expected, resulting in a corresponding [M+2+H]⁺ peak at m/z 262.

Workflow for Spectral Data Acquisition and Analysis

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Final Output Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation (DMSO-d6) Purification->NMR_Sample_Prep MS_Sample_Prep LC-MS Sample Preparation (ACN/H₂O) Purification->MS_Sample_Prep NMR_Acquisition ¹H & ¹³C NMR Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing NMR Data Processing (Referencing, Integration) NMR_Acquisition->NMR_Processing MS_Acquisition LC-MS (ESI+) Acquisition MS_Sample_Prep->MS_Acquisition MS_Processing MS Data Analysis (m/z Identification) MS_Acquisition->MS_Processing Structure_Elucidation Structure Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Final_Report Technical Guide Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, spectral analysis, and data interpretation of this compound.

References

Commercial Availability and Synthetic Utility of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of the key chemical intermediate, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS No. 887425-47-0). This compound serves as a critical building block in the development of potent and selective inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a pivotal enzyme in inflammatory signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes the offerings from several prominent vendors, highlighting available quantities, purity levels, and pricing information to facilitate procurement for research and development purposes.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
BLDpharm BD141037≥97%1g, 5g, 10gContact for pricing
Amadis Chemical A86151297%mgs, gs, kgsContact for pricing
ChemicalBook CB72547703>98.0%1g, 5g, 25gContact for pricing
Shanghai Jovan Biochemical Technology 97%5g, 10g, 25gContact for pricing
Yantai ShengKailun Chemical Technology 95%g-kgContact for pricing

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with 4-hydroxypiperidine. A detailed experimental protocol is provided below.[1]

Materials and Equipment:
  • 5-Bromo-2-chloropyrimidine

  • 4-Hydroxypiperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Experimental Procedure:
  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq), 4-hydroxypiperidine (1.0-1.2 eq), and N,N-Diisopropylethylamine (2.0-3.0 eq) in acetonitrile.

  • Reaction Conditions: Stir the mixture at reflux (approximately 82°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as a solid.

The following diagram illustrates the workflow of the synthesis and purification process.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Combine Reactants: - 5-Bromo-2-chloropyrimidine - 4-Hydroxypiperidine - DIPEA in Acetonitrile reflux Reflux at 82°C for 12-16h start->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor concentrate1 Concentrate under reduced pressure monitor->concentrate1 dissolve Dissolve residue in DCM concentrate1->dissolve wash Wash with H₂O and Brine dissolve->wash dry Dry organic layer (Na₂SO₄) wash->dry filter Filter dry->filter concentrate2 Concentrate under reduced pressure filter->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography product Pure this compound chromatography->product

Caption: A flowchart detailing the synthesis and purification steps for this compound.

Application in the Synthesis of IRAK4 Inhibitors

This compound is a crucial intermediate in the synthesis of selective IRAK4 inhibitors.[2] IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[3][4][5][6][7] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.

The bromo-substituent on the pyrimidine ring of this compound allows for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. This enables the introduction of diverse aryl or heteroaryl groups, leading to the generation of a library of potent and selective IRAK4 inhibitors.

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and ultimately the production of pro-inflammatory cytokines.

G Simplified IRAK4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits & activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB translocates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inhibitor 1-(5-Bromopyrimidin-2-yl)- 4-piperidinol-derived IRAK4 Inhibitor Inhibitor->IRAK4 blocks activation

Caption: The role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for inhibitors.

References

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated synthesis route for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a valuable building block in medicinal chemistry and drug discovery. The document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data to ensure reproducibility and scalability.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure combines a reactive bromopyrimidine moiety, amenable to further functionalization via cross-coupling reactions, and a 4-hydroxypiperidine group, which can modulate physicochemical properties and provide a vector for further chemical elaboration. The synthesis route detailed herein is a robust and high-yielding procedure based on a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution reaction. In this process, the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient pyrimidine ring of 5-bromo-2-chloropyrimidine at the C2 position. The chlorine atom, a good leaving group, is subsequently displaced. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms within the ring.[1] The reaction is facilitated by a non-nucleophilic base, diisopropylethylamine (DIPEA), which deprotonates the piperidine nitrogen, enhancing its nucleophilicity, and scavenges the hydrogen chloride generated during the reaction.

Synthesis Pathway

The synthesis of this compound is achieved in a single, efficient step from commercially available starting materials.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine Reflux Reflux (15 h) 5-bromo-2-chloropyrimidine->Reflux 4-hydroxypiperidine 4-hydroxypiperidine 4-hydroxypiperidine->Reflux DIPEA Diisopropylethylamine (DIPEA) DIPEA->Reflux Acetonitrile Acetonitrile Acetonitrile->Reflux Concentration Concentration Reflux->Concentration Reaction Completion Extraction CH2Cl2 Extraction Concentration->Extraction Washing Wash with H2O & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Silica Gel Chromatography Drying->Purification Target_Molecule This compound Purification->Target_Molecule Isolation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on a reported literature procedure.[2]

Materials and Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Reagents:

  • 5-Bromo-2-chloropyrimidine

  • 4-Hydroxypiperidine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, combine 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and acetonitrile (50 mL).[2]

  • Reaction: Heat the reaction mixture to reflux and maintain for 15 hours.[2]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.[2]

  • Workup: Redissolve the crude product in dichloromethane (150 mL).[2] Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[2]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify the resulting crude material by silica gel column chromatography to yield the final product.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
5-Bromo-2-chloropyrimidine1.01 g (10 mmol)[2]
4-Hydroxypiperidine1.93 g (10 mmol)[2]
Reagents
Diisopropylethylamine5.22 mL (30 mmol)[2]
Acetonitrile50 mL[2]
Reaction Conditions
TemperatureReflux[2]
Time15 hours[2]
Product
Product NameThis compound[2]
Yield2.55 g (99%)[2]
AppearanceWhite solid[2]
Analytical Data
1H NMR (400 MHz, DMSO-d6)δ: 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H)[2]
LCMS (ESI)m/z 260 [M+H]+[2]

Conclusion

The described synthesis route provides an efficient and high-yielding method for the preparation of this compound. The protocol is straightforward and utilizes readily available reagents, making it suitable for both small-scale and large-scale synthesis in a research and development setting. The detailed experimental procedure and comprehensive data will aid researchers in the successful implementation of this synthesis.

References

The Versatile Pyrimidine-Piperidine Scaffold: A Deep Dive into its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of pyrimidine-piperidine scaffolds, a privileged structural motif in modern drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the anticancer, antimicrobial, and antiviral properties of these compounds. The guide features a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.

The pyrimidine ring, a fundamental component of nucleic acids, combined with the saturated piperidine heterocycle, creates a versatile scaffold with favorable physicochemical properties for drug design.[1] This combination has led to the development of numerous compounds with a wide array of biological activities, targeting key players in various disease pathologies.

Anticancer Activity: Targeting Key Kinases and Cellular Processes

Pyrimidine-piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[2][3] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-piperidine scaffolds have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that, when overactivated, can lead to increased cell proliferation and survival in various cancers.[4][5] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[4]

PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling network frequently hyperactivated in cancer. Pyrimidine-piperidine derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth and proliferation.[6][7]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer. Compounds incorporating the pyrimidine-piperidine scaffold have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10]

Quantitative Anticancer Data

The anticancer activity of various pyrimidine-piperidine derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrido[3,2-d]pyrimidinePI3K/mTORVarious0.019 - 5.4[6]
Pyrrolo[2,3-d]pyrimidineCDK2Various0.055[9]
Pyrimidine-5-carbonitrileEGFRHepG23.56[11]
Pyrimidine-5-carbonitrileEGFRA5495.85[11]
Pyrimidine-5-carbonitrileEGFRMCF-77.68[11]
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineCDK6/9VariousNot Specified[10]

Antimicrobial Activity: A Broad Spectrum of Action

The pyrimidine-piperidine scaffold has also been explored for its potential in combating microbial infections. These compounds have shown activity against a range of bacterial and fungal pathogens. The primary measure of in vitro antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrimidine-piperazineS. aureus40[12]
Pyrimidine-piperazineE. coli40[12]
Pyrimidine-piperazineC. albicans40[12]
Pyrimidine-piperazineA. niger40[12]

Antiviral Activity: Targeting Viral Replication

The antiviral potential of pyrimidine-piperidine derivatives is an emerging area of research. These compounds have shown promise against various viruses, including Human Immunodeficiency Virus (HIV). The efficacy of antiviral compounds is often measured by the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect.

Compound ClassVirusCell LineEC50 (µM)Reference
Piperidine-substituted arylpyrimidineHIV-1 (Wild-Type)MT-40.019[13]
Piperidine-substituted arylpyrimidineHIV-1 (K103N mutant)MT-40.050[13]
Piperidine-substituted arylpyrimidineHIV-1 (E138K mutant)MT-40.19[13]
Pyrimidine glycosideHepatitis B Virus (HBV)HepG2.2.2.1510.5[14]

Signaling Pathways and Mechanisms of Action

To visualize the role of pyrimidine-piperidine scaffolds in modulating cellular signaling, the following diagrams illustrate key pathways and the points of inhibition.

EGFR_Signaling_Pathway cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-Piperidine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Inhibitor Pyrimidine-Piperidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition

CDK_Cell_Cycle_Pathway GrowthSignals Growth Signals CyclinD Cyclin D GrowthSignals->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates Rb_p p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrimidine-Piperidine Inhibitor Inhibitor->CDK46

CDK-Mediated Cell Cycle Control and Inhibition

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[16]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Protein Solubilization: Air-dry the plates and add a solubilizing agent (e.g., 10 mM Tris base) to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.

  • Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The reduction in plaque number compared to the virus control indicates antiviral activity.

Western Blot for Kinase Inhibition

Western blotting is used to detect the phosphorylation status of target proteins to assess the activity of kinase inhibitors.

  • Cell Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. A decrease in the signal for the phosphorylated protein in inhibitor-treated samples indicates inhibition.

Synthesis of Pyrimidine-Piperidine Scaffolds

A general synthetic approach to 2,4-disubstituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or urea derivative. The piperidine moiety can be introduced at various stages of the synthesis, either as part of the initial building blocks or through subsequent substitution reactions.

General_Synthesis_Workflow Start Starting Materials (e.g., 1,3-Dicarbonyl, Guanidine) Cyclization Cyclocondensation Start->Cyclization PyrimidineCore Substituted Pyrimidine Core Cyclization->PyrimidineCore Substitution Nucleophilic Substitution (Introduction of Piperidine) PyrimidineCore->Substitution FinalProduct Pyrimidine-Piperidine Scaffold Substitution->FinalProduct

General Synthesis Workflow

For instance, a common method involves the reaction of a chalcone with guanidine to form a dihydropyrimidine, which can then be oxidized to the pyrimidine. The piperidine group can be introduced by nucleophilic substitution of a suitable leaving group on the pyrimidine ring.[12]

Conclusion

The pyrimidine-piperidine scaffold represents a highly valuable framework in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its versatility allows for the development of potent and selective inhibitors for a range of therapeutic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research and development of novel therapeutics based on this promising scaffold.

References

Bromopyrimidine Derivatives: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1][2][3][4][5] Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding sites of various enzymes, particularly kinases.[1] Among the vast landscape of pyrimidine derivatives, bromopyrimidines have emerged as exceptionally versatile building blocks in drug discovery. The strategic placement of a bromine atom on the pyrimidine ring provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries with a broad spectrum of pharmacological activities.[1][6] This technical guide provides a comprehensive overview of bromopyrimidine derivatives in medicinal chemistry, focusing on their synthesis, biological applications, and the experimental methodologies used for their evaluation.

Synthetic Strategies for Bromopyrimidine Derivatives

The synthetic utility of bromopyrimidines is primarily attributed to the reactivity of the bromine and other leaving groups on the pyrimidine core, which allows for facile functionalization through various cross-coupling and nucleophilic substitution reactions. A common and versatile starting material is 5-bromo-2,4-dichloropyrimidine.[6][7][8] The chlorine atoms at the C2 and C4 positions, along with the bromine at the C5 position, serve as key sites for modification.

A generalized synthetic workflow for creating diverse bromopyrimidine libraries often involves a multi-step approach:

  • Initial Nucleophilic Aromatic Substitution (SNAr): The synthesis often commences with the reaction of 5-bromo-2,4-dichloropyrimidine with a variety of amines, such as anilines, in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol.[6]

  • Second Nucleophilic Substitution: The remaining chloro group on the pyrimidine ring can then undergo a second nucleophilic substitution with a different set of amines, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH·H2O).[6]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is a key handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronate esters or the Buchwald-Hartwig amination.[1][6]

This sequential functionalization allows for the creation of a three-dimensional pharmacophore with diverse substituents, which is crucial for achieving high potency and selectivity against specific biological targets.

Below is a generalized experimental workflow for the synthesis of bromopyrimidine derivatives.

G start Start: 5-bromo-2,4-dichloropyrimidine snar1 SNAr Reaction (e.g., with Anilines, DIPEA, Isopropanol) start->snar1 intermediate1 Intermediate 1 (Monosubstituted) snar1->intermediate1 snar2 Second SNAr Reaction (e.g., with various Amines, p-TsOH) intermediate1->snar2 intermediate2 Intermediate 2 (Disubstituted) snar2->intermediate2 suzuki Suzuki-Miyaura Coupling (with Arylboronate Esters, Pd catalyst) intermediate2->suzuki final_product Final Bromopyrimidine Derivatives suzuki->final_product

Generalized synthetic workflow for bromopyrimidine derivatives.

Biological Activities of Bromopyrimidine Derivatives

Bromopyrimidine derivatives have demonstrated a wide range of biological activities, with significant potential in oncology, as well as in treating infectious diseases.[2][7][9]

Anticancer Activity

The primary therapeutic application of bromopyrimidine derivatives is in the field of oncology.[10] These compounds have been extensively investigated as inhibitors of various protein kinases that are dysregulated in cancer.[1][8]

Kinase Inhibition:

  • Aurora Kinase Inhibitors: Aurora kinases are crucial for the regulation of mitosis, and their overexpression is linked to various cancers. 2,4-Diaminopyrimidine-based compounds derived from bromopyrimidines have shown promise as potent Aurora kinase inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway, which includes downstream effectors like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, is a key driver of cell proliferation and survival in many cancers.[1] Bromopyrimidine derivatives have been developed as effective EGFR inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[1] BTK inhibitors based on the bromopyrimidine scaffold have become a highly effective therapy for various B-cell malignancies.[1]

  • Bcr/Abl Tyrosine Kinase Inhibitors: The Bcr/Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Several novel bromopyrimidine analogues have been synthesized and evaluated as potent Bcr/Abl kinase inhibitors, showing promise as alternatives to existing therapies like Dasatinib.[8][9]

The following diagrams illustrate the central role of these kinases in cell signaling and how their inhibition by bromopyrimidine derivatives can impact cancer progression.

cluster_EGFR EGFR Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Bromopyrimidine EGFR Inhibitor Inhibitor->EGFR

EGFR signaling pathway and its inhibition.

cluster_BTK BTK Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Signaling Downstream Signaling BTK->Signaling Survival B-Cell Proliferation & Survival Signaling->Survival Inhibitor Bromopyrimidine BTK Inhibitor Inhibitor->BTK

BTK signaling pathway and its inhibition.

Cytotoxic Activity:

Beyond specific kinase inhibition, many bromopyrimidine derivatives exhibit broad cytotoxic effects against various cancer cell lines.[7] For instance, novel series of 5-bromo-pyrimidine derivatives have shown significant anticancer activity against cell lines such as Hela (cervical cancer), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer).[7][9]

Antimicrobial Activity

In addition to their anticancer properties, bromopyrimidine derivatives have also been investigated for their antimicrobial potential.[7] Several synthesized compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7] This dual activity makes them attractive candidates for further development as novel therapeutic agents.

Quantitative Biological Data

The biological activity of bromopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative bromopyrimidine compounds from various studies.

Table 1: In Vitro Anticancer Activity of Selected Bromopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3 BGC-823 (Gastric)0.49 ± 1.45[9]
4e MCF-7 (Breast)0.65 ± 0.53[9]
5c K562 (CML)Potent[8]
5e K562 (CML)Potent[8]
6d VariousExcellent[7]
6g K562 (CML)Potent[8]
6h VariousExcellent[7]
9e K562 (CML)Potent[8]
9f K562 (CML)Potent[8]
10c K562 (CML)Potent[8]
23 (with CF3) Bcr/Abl KinaseSuperior Activity[9]

Table 2: Antimicrobial Activity of Selected Bromopyrimidine Derivatives

Compound IDMicrobial Strain(s)ActivityReference
5a Bacteria & FungiSignificant[7]
5c Bacteria & FungiSignificant[7]
5e Bacteria & FungiSignificant[7]
6b Bacteria & FungiSignificant[7]
6d Bacteria & FungiSignificant[7]
6h Bacteria & FungiSignificant[7]
4e Bacteria & FungiMIC: 0.5 - 8 µg/mL[9]
5e Bacteria & FungiMIC: 0.5 - 8 µg/mL[9]

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation of the biological activities of newly synthesized compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][7]

Materials:

  • Cancer cell lines (e.g., Hela, A549, MCF-7, A2780, BGC-823)[7]

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8]

Materials:

  • Recombinant kinase (e.g., Bcr/Abl)

  • Kinase substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Set up the kinase reaction by incubating the kinase, substrate, ATP, and various concentrations of the test compound.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the ADP generated to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.

  • Measure the luminescence, which is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.[1]

Antimicrobial Broth Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[7]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7]

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (media only) and negative (media with DMSO) controls.[7]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Bromopyrimidine derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their synthetic tractability, coupled with their ability to potently and selectively modulate the activity of key biological targets, has led to their widespread investigation for various therapeutic applications, particularly in oncology. The continued exploration of the chemical space around the bromopyrimidine scaffold, guided by robust synthetic methodologies and biological evaluation protocols, holds significant promise for the discovery of next-generation therapeutic agents.

References

Potential Therapeutic Targets for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a synthetic molecule featuring a 2-aminopyrimidine moiety linked to a 4-hydroxypiperidine scaffold. While direct pharmacological data for this specific compound is not extensively available in the public domain, its structural components are present in a wide array of biologically active agents. This technical guide provides an in-depth analysis of potential therapeutic targets for this compound based on the known activities of structurally related compounds. The guide outlines key therapeutic areas of interest, potential molecular targets, and detailed experimental protocols for the comprehensive evaluation of this compound. The information presented herein is intended to serve as a foundational resource for researchers initiating investigation into the therapeutic potential of this and similar molecules.

Introduction

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. The molecule this compound incorporates two key pharmacophores: the 2-aminopyrimidine ring and the 4-hydroxypiperidine motif. The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous approved drugs with diverse activities, including anticancer and antimicrobial effects.[1] The piperidine ring is a prevalent scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets, owing to its ability to be readily functionalized and its favorable pharmacokinetic properties.[2] The combination of these two moieties in this compound suggests a broad range of potential biological activities. This guide will explore the most promising therapeutic avenues for this compound, supported by evidence from structurally analogous molecules.

Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological profiles of compounds containing the 2-aminopyrimidine and 4-hydroxypiperidine scaffolds, several key therapeutic areas and molecular targets are proposed for investigation.

Therapeutic Area Potential Molecular Target(s) Rationale based on Structural Analogs Key Compound Classes
Metabolic Disorders G Protein-Coupled Receptor 119 (GPR119)Agonists of GPR119 stimulate glucose-dependent insulin secretion and are being investigated for the treatment of type 2 diabetes.[3][4]Pyrimidine-piperidine derivatives
Dipeptidyl Peptidase-4 (DPP-4)DPP-4 inhibitors are an established class of oral antidiabetic drugs that increase incretin levels.[5]Pyrimidine-based inhibitors
Central Nervous System (CNS) Disorders Dopamine Receptors (e.g., D1, D2)The piperidine scaffold is a common feature of many antipsychotic and neurological drugs that modulate dopaminergic signaling.[6][7][8]Phenylpiperidines, Butyrophenones
Serotonin Receptors (e.g., 5-HT2A)Modulation of serotonergic pathways is a key mechanism for antidepressants and antipsychotics.[9][10]Arylpiperidines
Infectious Diseases Mycobacterium tuberculosis targetsPiperidinol-containing compounds have demonstrated anti-tuberculosis activity.[11]Piperidinol analogs
Bacterial Biofilm Formation2-Aminopyrimidine derivatives have been shown to inhibit biofilm formation in pathogenic bacteria.[12]Substituted 2-aminopyrimidines
Oncology Various Kinases, Cell Cycle RegulatorsPyrimidine derivatives are integral to many anticancer drugs that target critical cellular processes.[1][13]Pyrimidine-based kinase inhibitors

Experimental Protocols

A systematic evaluation of this compound requires a battery of in vitro assays to determine its biological activity and identify its molecular targets. The following section details key experimental protocols.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values (concentration inhibiting 50% of cell viability) can be determined from dose-response curves.

G Protein-Coupled Receptor 119 (GPR119) Agonist Activity

GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP).[3][16]

  • Principle: This assay quantifies the level of intracellular cAMP produced in response to GPR119 agonism.

  • Procedure:

    • Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

    • Seed the cells in a multi-well plate.

    • Treat the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a specified time.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value (concentration producing 50% of the maximal response).

Activation of GPR119 in enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[17]

  • Principle: This assay measures the amount of GLP-1 secreted from an enteroendocrine cell line in response to the test compound.

  • Procedure:

    • Culture an appropriate enteroendocrine cell line (e.g., GLUTag or NCI-H716).

    • Incubate the cells with varying concentrations of this compound.

    • Collect the cell supernatant.

    • Quantify the GLP-1 concentration in the supernatant using a commercial ELISA kit.

  • Data Analysis: Determine the dose-dependent effect of the compound on GLP-1 secretion.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorescence-based assay is used to screen for DPP-4 inhibitors.[5][18][19][20]

  • Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by DPP-4, which releases a fluorescent product. Inhibitors of DPP-4 will reduce the rate of fluorescence generation.

  • Procedure:

    • In a multi-well plate, combine recombinant human DPP-4 enzyme with varying concentrations of this compound.

    • Add the fluorogenic substrate to initiate the reaction.

    • Incubate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Dopamine and Serotonin Receptor Functional Assays

This assay determines the affinity of the compound for a specific receptor subtype.[21]

  • Principle: A radiolabeled ligand with known affinity for the receptor is competed for binding by the test compound.

  • Procedure:

    • Prepare cell membranes from cells expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A receptors).

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) from competition binding curves.

For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium.[10]

  • Principle: A calcium-sensitive fluorescent dye is used to measure changes in intracellular calcium concentration upon receptor activation.

  • Procedure:

    • Load cells expressing the receptor of interest with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves and calculate EC50 values for agonist activity or IC50 values for antagonist activity.

In Vitro Anti-Tuberculosis Screening

The minimum inhibitory concentration (MIC) is a key parameter for assessing anti-tuberculosis activity.[11][22][23]

  • Principle: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Prepare serial dilutions of this compound in a suitable liquid culture medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC by visual inspection of turbidity or by using a growth indicator dye (e.g., resazurin).

  • Data Analysis: The MIC is reported as the lowest concentration that shows no visible growth.

Mandatory Visualizations

Signaling Pathways

GPR119_Signaling_Pathway Compound This compound (Potential Agonist) GPR119 GPR119 Compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Enteroendocrine L-cell) PKA->GLP1

Potential GPR119 Signaling Pathway

DPP4_Inhibition Compound This compound (Potential Inhibitor) DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate Insulin Increased Insulin Secretion GLP1_active->Insulin Glucagon Decreased Glucagon Secretion GLP1_active->Glucagon

Mechanism of DPP-4 Inhibition
Experimental Workflows

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Cellular Assays cluster_3 Lead Optimization PrimaryScreen High-Throughput Kinase Assay (e.g., against a panel of kinases) HitIdentification Hit Identification (Compounds showing significant inhibition) PrimaryScreen->HitIdentification IC50 IC50 Determination (Dose-response curve) HitIdentification->IC50 Selectivity Selectivity Profiling (Against a broader kinase panel) IC50->Selectivity CellViability Cell Viability/Cytotoxicity (e.g., MTT Assay) Selectivity->CellViability TargetEngagement Target Engagement in Cells (e.g., Western Blot for phospho-targets) CellViability->TargetEngagement SAR Structure-Activity Relationship (SAR) Studies TargetEngagement->SAR ADME ADME/Tox Profiling SAR->ADME

Kinase Inhibitor Screening Workflow

GPCR_Functional_Assay_Workflow cluster_0 Assay Development cluster_1 Primary Screening (Agonist Mode) cluster_2 Dose-Response and Potency cluster_3 Mechanism of Action CellLine Generate stable cell line expressing the target GPCR AssayOptimization Optimize assay conditions (cell density, incubation time, etc.) CellLine->AssayOptimization CompoundScreening Screen compound library at a single concentration AssayOptimization->CompoundScreening HitConfirmation Confirm activity of initial hits CompoundScreening->HitConfirmation DoseResponse Generate dose-response curves for confirmed hits HitConfirmation->DoseResponse EC50 Calculate EC50 values DoseResponse->EC50 AntagonistMode Test for antagonist activity against a known agonist EC50->AntagonistMode DownstreamSignaling Investigate downstream signaling (e.g., pERK, gene expression) AntagonistMode->DownstreamSignaling

GPCR Functional Assay Workflow

Conclusion

While this compound is a molecule with limited publicly available biological data, its constituent chemical moieties suggest a rich potential for therapeutic applications. This guide has outlined a rational, evidence-based approach to exploring its pharmacological profile. By systematically investigating its activity against targets in metabolic disorders, CNS diseases, infectious diseases, and oncology, researchers can efficiently uncover the therapeutic utility of this compound. The provided experimental protocols and workflows offer a clear roadmap for these investigations, from initial screening to more detailed mechanistic studies. The exploration of such novel chemical entities is vital for the continued advancement of drug discovery and the development of new treatments for a wide range of human diseases.

References

Introduction: The Role of Piperidinol Compounds and the Imperative of Early Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

## An In-depth Technical Guide to the Preliminary Toxicity Screening of Piperidinol Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its derivative, the piperidinol structure, offers unique stereochemical and hydrogen-bonding properties, making it a valuable component in the design of novel therapeutic agents. However, the journey from a promising compound to a viable drug candidate is contingent upon a rigorous evaluation of its safety profile. Preliminary toxicity screening serves as a critical early-gatekeeper in the drug development pipeline. Its purpose is to identify potential liabilities such as cytotoxicity, genotoxicity, and acute systemic toxicity, thereby enabling a data-driven approach to lead candidate selection and optimization. This guide provides a technical overview of the core methodologies employed in the preliminary toxicity screening of piperidinol compounds, complete with experimental protocols, data presentation standards, and workflow visualizations.

In Vitro Cytotoxicity Screening: The First Tier

In vitro cytotoxicity assays are the initial step in evaluating a compound's effect on cell viability and proliferation. These rapid and cost-effective tests provide a quantitative measure of a compound's intrinsic toxicity to living cells, typically by assessing metabolic activity or membrane integrity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces a biological process (like cell growth) by 50%. A lower IC50 value indicates higher cytotoxic potency.

Data Presentation: Cytotoxicity of Piperidinol Analogs

The following table summarizes the cytotoxic activities of several piperidinol analogs and related piperidine derivatives against various human cancer cell lines, providing a comparative view of their potency.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
4-Aryl-4-Piperidinols 1-Ethyl-4-phenyl-3-(phenylcarbonyl)-4-piperidinolP388 (Murine Leukemia)Not specified, potent[1]
3,5-bis(4-fluorobenzylidene)piperidin-4-oneCa9-22 (Oral Carcinoma)1.1 ± 0.2[2]
3,5-bis(4-chlorobenzylidene)piperidin-4-oneHSC-2 (Squamous Carcinoma)1.4 ± 0.3[2]
Piperidinol Analogs 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olVero (Vervet Monkey Kidney)>16[3]
1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olVero (Vervet Monkey Kidney)>20[3]
Plastoquinone Analogs PQ2HCT-116 (Colorectal Carcinoma)4.97 ± 1.93[4]
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well microtiter plates

  • Piperidinol test compounds

  • Appropriate cell line and culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidinol compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Visualization: Cytotoxicity Screening Workflow & Apoptosis Pathway

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate Overnight seed->incubate1 prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add Solubilization Solvent incubate3->add_solvent read Read Absorbance (570nm) add_solvent->read calc Calculate % Viability & IC50 read->calc

Standard workflow for an in vitro MTT cytotoxicity assay.

apoptosis_pathway compound Piperidinol Compound stress Cellular Stress / Signal Transduction compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito permeabilizes membrane cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf cas9 Caspase-9 (Initiator) apaf->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Simplified intrinsic apoptosis pathway often implicated in drug-induced cytotoxicity.

Genotoxicity Screening: Assessing DNA Damage Potential

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical compound. Such damage can lead to mutations and potentially carcinogenesis, making genotoxicity a critical endpoint in safety assessment.

Data Presentation: Genotoxicity of Piperidine Analogs

Genotoxicity data is often qualitative (positive/negative) or semi-quantitative. Specific data for piperidinol compounds is limited in publicly accessible literature, but the following illustrates how results for related structures might be presented.

Compound/ClassAssaySystemResultReference
N-chloropiperidineAmes TestSalmonella typhimuriumPositive (mutagenic)[5]
PiperidineAmes TestSalmonella typhimuriumNegative[6]
Piperidine Aryl KetonesGeneralVariousMay be associated with genotoxicity[7]
Experimental Protocol: Comet Assay (Alkaline Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for measuring DNA strand breaks in individual cells.[2][6] Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Materials:

  • Microscope slides (pre-coated)

  • Low melting point agarose (LMA) and normal melting point agarose

  • Cell suspension treated with piperidinol compounds

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (pH >13)

  • Neutralization buffer

  • DNA stain (e.g., Propidium Iodide or SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Preparation: Harvest cells after treatment with test compounds and resuspend in PBS at ~1 x 10^5 cells/mL.

  • Embedding: Mix the cell suspension with molten LMA and quickly pipette onto a pre-coated slide. Allow to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. This draws the negatively charged, broken DNA fragments towards the anode.

  • Neutralization & Staining: Gently wash the slides with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.

  • Visualization & Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the "tail moment" or the percentage of DNA in the tail for at least 50-100 cells per sample.

Visualization: Comet Assay Experimental Workflow

comet_assay_workflow start Treat Cells with Piperidinol Compound embed Embed Cells in Low Melting Agarose on Slide start->embed lyse Lyse Cell Membranes (High Salt, Detergent) embed->lyse unwind Unwind DNA in Alkaline Buffer (pH >13) lyse->unwind electro Perform Electrophoresis unwind->electro stain Neutralize and Stain with DNA Dye electro->stain visualize Visualize Comets (Fluorescence Microscopy) stain->visualize end Quantify DNA Damage (Image Analysis) visualize->end

Key steps in the Comet assay for detecting DNA damage.

Acute Systemic Toxicity Screening (In Vivo)

Following in vitro screening, promising candidates may be advanced to in vivo studies to understand their effects on a whole organism. Acute systemic toxicity tests evaluate the adverse effects that occur within a short time after administration of a single dose of a substance.[8] These studies are crucial for determining the median lethal dose (LD50) and for classifying the compound's toxicity level according to global standards.

Data Presentation: Acute Oral Toxicity of Piperidine Analogs

The LD50 is the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity.

CompoundSpeciesRouteLD50 (mg/kg)Reference
PiperidineRatOral133 - 520[6]
PiperidineRabbitDermal276[9]
PiperineRatOral (i.g.)514[10]
1-PiperidinolMouseIntravenous180[11]
Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-MouseIntravenous53
Experimental Protocol: OECD Guideline 420 - Acute Oral Toxicity (Fixed Dose Procedure)

This method is designed to identify a dose that produces evident toxicity without causing mortality, allowing for classification and labeling. It uses a stepwise procedure with a few animals.

Principles:

  • Animals: Typically uses a small number of a single sex of rodent (usually females, as they are often slightly more sensitive).

  • Dosing: A stepwise procedure is used, starting with a dose from a series of fixed levels: 5, 50, 300, and 2000 mg/kg. The starting dose is selected based on any existing information.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and changes in body weight for at least 14 days.

  • Endpoint: The outcome of the test is the identification of a dose causing evident toxicity or mortality, which then determines the GHS (Globally Harmonized System) classification.

Visualization: OECD 420 Fixed Dose Procedure Logic

oecd_420_logic start Start with Dose X (e.g., 300 mg/kg) outcome Observe Outcome (Mortality or Evident Toxicity) start->outcome mortality_2_or_more ≥ 2 animals die? outcome->mortality_2_or_more mortality_1 1 animal dies or evident toxicity? mortality_2_or_more->mortality_1 No lower_dose Test Lower Dose Level mortality_2_or_more->lower_dose Yes no_toxicity No effects seen? mortality_1->no_toxicity No stop_classify Stop Test & Classify mortality_1->stop_classify Yes no_toxicity->stop_classify No (at 2000 mg/kg) higher_dose Test Higher Dose Level no_toxicity->higher_dose Yes

Decision-making workflow for the OECD 420 acute toxicity test.

Organ-Specific Toxicity Considerations

While comprehensive organ-specific toxicity is evaluated in later sub-chronic and chronic studies, preliminary screening can provide early warnings. Key areas of concern often include:

  • Hepatotoxicity: The liver is a primary site of drug metabolism, making it susceptible to toxicity. In vitro assays using primary hepatocytes or cell lines like HepG2 can provide initial data.

  • Cardiotoxicity: Certain structural motifs can interfere with cardiac ion channels or mitochondrial function. Early assessment can involve in silico modeling or specialized in vitro assays.

  • Neurotoxicity: Effects on the central nervous system can be observed during in vivo acute toxicity studies through behavioral changes, tremors, or ataxia.

Conclusion

The preliminary toxicity screening of piperidinol compounds is a multi-faceted process that employs a tiered approach, moving from high-throughput in vitro assays to more complex in vivo studies. By systematically evaluating cytotoxicity, genotoxicity, and acute systemic toxicity, researchers can identify compounds with the most promising safety profiles for further development. This structured approach not only de-risks the drug development process but also adheres to the ethical principles of reducing and refining animal use. The methodologies and data presented in this guide provide a foundational framework for conducting a robust and efficient preliminary safety assessment of novel piperidinol-based drug candidates.

References

An In-depth Technical Guide to the 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Pharmacophore: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(5-bromopyrimidin-2-yl)-4-piperidinol core represents a significant pharmacophore in contemporary medicinal chemistry. This heterocyclic scaffold, which combines a bromine-substituted pyrimidine ring with a piperidin-4-ol moiety, offers a versatile platform for the development of novel therapeutic agents. The strategic placement of a bromine atom provides a convenient vector for further chemical modifications, such as Suzuki couplings, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological activity. While comprehensive public data on the specific biological targets of the parent molecule remains limited, analysis of structurally related compounds reveals its potential to interact with a range of important protein classes, most notably G-protein coupled receptors (GPCRs). This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential biological applications of this pharmacophore, with a particular focus on its relevance in the discovery of GPR119 agonists for the treatment of metabolic disorders. Detailed experimental protocols and conceptual workflows are presented to aid researchers in the exploration and exploitation of this promising chemical scaffold.

Physicochemical Properties and Synthesis

The foundational this compound molecule possesses the key structural features that underpin its utility in drug design. A summary of its core physicochemical properties is provided in Table 1.

PropertyValueSource
CAS Number 887425-47-0[1][2][3][4]
Molecular Formula C9H12BrN3O[1][3][4]
Molecular Weight 258.12 g/mol [1][4]
Appearance White to off-white solid[4]
Storage Sealed in dry, Room Temperature[4]

The synthesis of this compound is a straightforward and efficient process, typically achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic procedures[1].

Materials:

  • 4-hydroxypiperidine (1.0 eq)

  • 5-bromo-2-chloropyrimidine (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Saturated saline solution (Brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottomed flask maintained under a nitrogen atmosphere, add 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.93 g, 10 mmol), and acetonitrile (50 mL).[1]

  • Heat the reaction mixture to reflux and maintain for 15 hours.[1]

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the crude product in dichloromethane (150 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude material by flash column chromatography on silica gel to yield the final product, this compound, as a white solid (2.55 g, 99% yield).[1]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d6) δ: 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m, 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H).[1]

  • LCMS (ESI): m/z 260 [M+H]⁺.[1]

G Synthesis Workflow of this compound Reactants Reactants: - 4-hydroxypiperidine - 5-bromo-2-chloropyrimidine - DIPEA - Acetonitrile Reaction Reflux at elevated temperature for 15 hours under N2 atmosphere Reactants->Reaction Concentration Concentrate under reduced pressure Reaction->Concentration Workup Aqueous Workup: - Dissolve in CH2Cl2 - Wash with H2O and Brine Concentration->Workup Drying Dry over Na2SO4, filter, and concentrate Workup->Drying Purification Purify by Silica Gel Column Chromatography Drying->Purification Product Final Product: This compound Purification->Product

A flowchart illustrating the synthesis of this compound.

Pharmacological Landscape and Potential Targets

While the specific biological activities of the parent this compound are not extensively documented in public literature, the piperidine ring is a well-established and versatile scaffold in drug design, known to be a component of numerous pharmaceuticals with diverse therapeutic applications.[5] Derivatives of the core piperidine structure exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antipsychotic activities.[5] The introduction of the bromopyrimidine moiety significantly influences the molecule's electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles.

A compelling case for the therapeutic potential of this pharmacophore comes from the discovery of BMS-903452, a potent and selective GPR119 agonist that was advanced as a clinical candidate for the treatment of type 2 diabetes.[6] BMS-903452 features a 1-(5-chloropyrimidin-2-yl)piperidin-4-yl core, which is structurally analogous to the brominated scaffold discussed herein. This strong evidence suggests that the 1-(5-halopyrimidin-2-yl)-4-piperidinol pharmacophore is a promising starting point for the development of novel GPR119 agonists.

GPR119: A Key Target for Metabolic Disorders

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[6] Its activation by agonist molecules initiates a dual mechanism of action that is highly beneficial for glucose homeostasis:

  • Direct stimulation of glucose-dependent insulin release from pancreatic β-cells.

  • Promotion of the secretion of incretin hormones , such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[6]

This dual action makes GPR119 a highly attractive target for the development of new antidiabetic drugs. The signaling pathway initiated by GPR119 activation is illustrated below.

G GPR119 Signaling Pathway cluster_cell Pancreatic β-cell / Enteroendocrine cell Agonist GPR119 Agonist (e.g., BMS-903452) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Promotes EPAC2->Insulin_GLP1 Promotes

The GPR119 signaling cascade leading to insulin and GLP-1 secretion.

Proposed Pharmacophore Model and Drug Discovery Workflow

Based on the structure of the this compound core and its analogy to known GPR119 agonists, a hypothetical pharmacophore model can be constructed. This model highlights the key chemical features essential for biological activity and can serve as a guide for the design of new, more potent derivatives.

The key features of the proposed pharmacophore are:

  • Hydrogen Bond Acceptor: The nitrogen atoms within the pyrimidine ring.

  • Hydrogen Bond Donor/Acceptor: The hydroxyl group on the piperidine ring.

  • Hydrophobic/Aromatic Region: The pyrimidine ring itself.

  • Substitution Vector: The bromine atom, which can be replaced with various other groups to probe for additional interactions with the target protein.

G Hypothetical Pharmacophore Model cluster_mol This compound mol HBA1 Hydrogen Bond Acceptor HBA2 Hydrogen Bond Acceptor HBD_A Hydrogen Bond Donor/Acceptor Hydrophobic Hydrophobic/ Aromatic Region Vector Substitution Vector (Br)

A proposed pharmacophore model for the this compound core.

A typical drug discovery workflow utilizing this pharmacophore would involve a series of integrated steps, from initial library synthesis to in vivo evaluation.

G Drug Discovery Workflow Lib_Synth Library Synthesis (via Suzuki, etc.) HTS High-Throughput Screening (e.g., GPR119 cAMP Assay) Lib_Synth->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Rodent Models) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Iterative Design Candidate Clinical Candidate In_Vivo->Candidate

A typical workflow for a drug discovery program based on the pharmacophore.

Generic Experimental Protocols for Compound Evaluation

To assess the biological activity of novel compounds derived from the this compound pharmacophore, a series of standardized in vitro assays can be employed.

Protocol: GPR119 Functional Assay (cAMP Measurement)

Objective: To determine the agonist activity of test compounds at the GPR119 receptor.

Method: A cell-based assay measuring the accumulation of cyclic AMP (cAMP) following receptor activation.

Procedure:

  • Cell Culture: Maintain a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable buffer (e.g., HBSS with 0.1% BSA).

  • Assay: a. Plate the cells in a 96- or 384-well plate and allow them to adhere. b. Remove the culture medium and add the test compounds at various concentrations. Include a known GPR119 agonist as a positive control and vehicle (e.g., DMSO) as a negative control. c. Incubate the plate for a specified period (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Method: A competitive binding assay using a radiolabeled ligand.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC50 value from the resulting competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[5]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Method: Broth microdilution method.[5]

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate microbial growth medium.[5]

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).[5]

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration to allow for microbial growth (e.g., 18-24 hours at 37°C for bacteria).[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Conclusion and Future Outlook

The this compound pharmacophore stands as a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a modifiable bromine handle make it an ideal starting point for library synthesis and structure-activity relationship studies. The strong precedent set by the GPR119 agonist BMS-903452 highlights a clear and promising therapeutic avenue for compounds based on this core, particularly in the realm of metabolic diseases. Future research efforts should focus on the synthesis and evaluation of diverse libraries derived from this pharmacophore, not only against GPR119 but also against other GPCRs and enzyme families where the piperidine and pyrimidine motifs are known to be active. Such endeavors are poised to unlock the full therapeutic potential of this versatile chemical entity.

References

The Ascendancy of Piperidinyl-Pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The convergence of the piperidine and pyrimidine scaffolds has given rise to a potent class of compounds with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the discovery, history, and core experimental protocols associated with novel piperidinyl-pyrimidine compounds, with a special focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical space.

A Legacy of Bioactivity: The Historical Context

The story of piperidinyl-pyrimidine compounds is built upon the rich histories of its constituent heterocycles. The pyrimidine ring, a fundamental component of nucleobases, was first synthesized in a laboratory setting in 1879, with its systematic study beginning in 1884.[1] Its derivatives quickly became a cornerstone of medicinal chemistry, leading to the development of a wide array of drugs.[1][2] The piperidine moiety, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, has a long-standing reputation for enhancing drug-like properties.[3]

The deliberate combination of these two scaffolds to create piperidinyl-pyrimidine derivatives has led to the discovery of compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] A pivotal area of research has been the development of these compounds as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[6]

One notable early example of a piperidinyl-pyrimidine drug is Minoxidil, first synthesized in the 1960s. Initially developed as an antihypertensive agent, its unexpected side effect of promoting hair growth led to its widespread use for treating alopecia.[7] More recent research has focused on the development of piperidinyl-pyrimidine derivatives as highly selective inhibitors of specific kinases involved in disease signaling pathways. A significant focus has been on the inhibition of IκB kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[8]

Synthesis and Methodologies: A Practical Guide

The synthesis of piperidinyl-pyrimidine derivatives typically involves a multi-step process. The following protocols are representative of the methodologies used in the discovery of novel IKK-2 inhibitors based on a piperidinyl aminopyrimidine core.

General Synthesis of Piperidinyl Aminopyrimidine Derivatives

The synthesis of the core piperidinyl aminopyrimidine structure is often achieved through a nucleophilic aromatic substitution reaction. A common starting material is a di-chlorinated pyrimidine, which is sequentially reacted with an appropriate amine and a substituted piperidine.

Experimental Protocol: Synthesis of a Representative Piperidinyl Aminopyrimidine IKK-2 Inhibitor

This protocol is a generalized representation based on published synthetic routes.

  • Step 1: Synthesis of the 2-amino-4-chloropyrimidine intermediate. A solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol) is treated with an amine (e.g., a substituted aniline) and a base (e.g., triethylamine). The reaction mixture is typically stirred at room temperature or heated to facilitate the substitution at the more reactive C4 position.

  • Step 2: Synthesis of the final piperidinyl-pyrimidine product. The resulting 2-amino-4-chloropyrimidine intermediate is then reacted with a desired piperidine derivative (e.g., 4-aminopiperidine) in a suitable solvent (e.g., n-butanol) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 3: Purification. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using column chromatography on silica gel to yield the final piperidinyl-pyrimidine compound.

In Vitro IKK-2 Kinase Inhibition Assay

The evaluation of the inhibitory activity of the synthesized compounds against the target kinase is a critical step in the drug discovery process.

Experimental Protocol: IKK-2 Kinase Assay

This protocol outlines a common method for assessing IKK-2 inhibition.

  • Reagents and Materials: Recombinant human IKK-2 enzyme, IKKtide (a peptide substrate), ATP, kinase assay buffer, and the test compounds.

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The IKK-2 enzyme is incubated with the test compounds in the kinase assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of IKKtide and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P-ATP or fluorescence-based assays.[9]

    • The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Cell-Based NF-κB Reporter Gene Assay

To assess the activity of the compounds in a cellular context, a reporter gene assay is often employed to measure the inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line: A human cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • The reporter cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

    • NF-κB signaling is stimulated by adding an activator, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

    • The cells are incubated for an additional period (e.g., 6 hours) to allow for reporter gene expression.

    • The cells are lysed, and the luciferase activity is measured using a luminometer.

    • The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control without the inhibitor.

    • The EC50 value (the effective concentration of the compound that inhibits 50% of the cellular response) is determined.[1][6]

Quantitative Data and Structure-Activity Relationships

The systematic modification of the piperidinyl-pyrimidine scaffold and the subsequent evaluation of the biological activity of the resulting analogs allow for the determination of structure-activity relationships (SAR). This information is crucial for the rational design of more potent and selective inhibitors.

Compound IDR1 (Substitution on Piperidine)R2 (Substitution on Aniline)IKK-2 IC50 (µM)[8]
1 HH>10
2 -SO₂MeH1.80
3 -SO₂NH₂H1.50
4 H4-SO₂-morpholinyl2.30
5 H4-SO₂-piperazinyl1.30

Table 1: Structure-Activity Relationship of Piperidinyl Aminopyrimidine Derivatives as IKK-2 Inhibitors. The data highlights the importance of specific substitutions on both the piperidine and aniline moieties for potent IKK-2 inhibition.

Visualizing the Core Concepts

The IKK-2/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central regulator of the inflammatory response. The activation of this pathway by various stimuli, such as inflammatory cytokines, leads to the activation of the IKK complex. IKK-2, a key component of this complex, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This allows the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11]

IKK2_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkBa_NFkB IκBα NF-κB (p50/p65) IKK_Complex->IkBa_NFkB Phosphorylation p_IkBa_NFkB P-IκBα NF-κB (p50/p65) Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB_free NF-κB (p50/p65) Proteasome->NFkB_free Release NFkB_nuc NF-κB (p50/p65) NFkB_free->NFkB_nuc Translocation Piperidinyl_Pyrimidine Piperidinyl- Pyrimidine Inhibitor Piperidinyl_Pyrimidine->IKK_Complex Inhibition DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: The canonical IKK-2/NF-κB signaling pathway and the point of inhibition by piperidinyl-pyrimidine compounds.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors follows a structured workflow that integrates chemical synthesis with a cascade of biological assays. This process begins with the design and synthesis of a library of compounds, followed by initial screening against the target kinase. Promising hits are then further characterized in more complex cellular and in vivo models to assess their efficacy and drug-like properties.

Kinase_Inhibitor_Workflow Start Start Design Compound Design & Library Synthesis Start->Design HTS High-Throughput Screening (In Vitro Kinase Assay) Design->HTS Hit_ID Hit Identification (IC50 Determination) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active? Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement Cell_Assays Cell-Based Assays (e.g., NF-κB Reporter) Lead_Opt->Cell_Assays In_Vivo In Vivo Efficacy & Toxicity Studies Cell_Assays->In_Vivo Potent & Selective? Candidate Drug Candidate In_Vivo->Candidate Efficacious & Safe?

Caption: A generalized experimental workflow for the discovery and development of novel kinase inhibitors.

Conclusion and Future Directions

The piperidinyl-pyrimidine scaffold represents a highly "privileged" structure in medicinal chemistry, with a proven track record in the development of clinically relevant drugs. The continued exploration of this chemical space, particularly in the context of kinase inhibition, holds significant promise for the discovery of novel therapeutics for a wide range of diseases. Future research will likely focus on the development of even more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this versatile class of compounds. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

Methodological & Application

Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol from 5-bromo-2-chloropyrimidine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and 4-hydroxypiperidine. This document outlines the reaction conditions, purification methods, and expected yield, and includes comprehensive experimental protocols and characterization data to ensure reproducibility.

Introduction

Substituted pyrimidines are key heterocyclic scaffolds found in a wide array of biologically active compounds and approved pharmaceuticals. The targeted synthesis of specific pyrimidine derivatives is therefore of significant interest to the drug development community. The title compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecules, leveraging the reactivity of the bromine atom for further cross-coupling reactions. The following protocol details an efficient and high-yielding synthesis from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the piperidine nitrogen at the C2 position, leading to the displacement of the chloride leaving group.

reaction_scheme cluster_reactants Reactants cluster_product Product 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine reagents Diisopropylethylamine (DIPEA) Acetonitrile (ACN) Reflux, 15h 5-bromo-2-chloropyrimidine->reagents + 4-hydroxypiperidine 4-hydroxypiperidine 4-hydroxypiperidine product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 5-bromo-2-chloropyrimidine

  • 4-hydroxypiperidine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottomed flask was added 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and acetonitrile (50 mL) under a nitrogen atmosphere.[1]

  • The reaction mixture was heated to reflux and stirred for 15 hours.[1]

  • After cooling to room temperature, the solvent was removed under reduced pressure.[1]

  • The crude residue was dissolved in dichloromethane (150 mL).[1]

  • The organic layer was washed sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).[1]

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product was purified by silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid.[1]

Data Presentation

ParameterValueReference
Reactants
5-bromo-2-chloropyrimidine1.01 g (10 mmol)[1]
4-hydroxypiperidine1.93 g (10 mmol)[1]
Diisopropylethylamine5.22 mL (30 mmol)[1]
Acetonitrile50 mL[1]
Reaction Conditions
TemperatureReflux[1]
Time15 hours[1]
AtmosphereNitrogen[1]
Product
Yield2.55 g (99%)[1]
AppearanceWhite solid[1]
Characterization
¹H NMR (400 MHz, DMSO-d₆)δ: 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H)[1]
LCMS (ESI)m/z 260 [M+H]⁺[1]

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Charge flask with reactants: - 5-bromo-2-chloropyrimidine - 4-hydroxypiperidine - DIPEA - Acetonitrile B Establish Nitrogen Atmosphere A->B C Heat to Reflux for 15 hours B->C D Cool to Room Temperature C->D E Concentrate under Reduced Pressure D->E F Dissolve in Dichloromethane E->F G Wash with Water (2x) F->G H Wash with Brine (1x) G->H I Dry over Anhydrous Sodium Sulfate H->I J Filter and Concentrate I->J K Silica Gel Column Chromatography J->K L Characterize Product (NMR, LCMS) K->L

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting

  • Low Yield: Incomplete reaction may be due to insufficient heating, short reaction time, or impure reagents. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. The quality of the base (DIPEA) and solvent (anhydrous acetonitrile) is crucial.

  • Purification Issues: Streaking of the basic product on the silica gel column can be mitigated by adding a small percentage of a basic modifier, such as triethylamine (0.5-2%), to the eluent system.[2]

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound. The straightforward procedure and simple purification make it an attractive route for obtaining this key intermediate for further synthetic transformations in drug discovery programs. The detailed experimental steps and characterization data serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for Kinase Inhibitor Screening: 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a privileged structure in the design of potent and selective kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the kinase hinge region. 1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a synthetic organic compound featuring a 2-aminopyrimidine core, suggesting its potential as a kinase inhibitor. These application notes provide a framework for screening this compound against Aurora Kinase A (AURKA), a key regulator of mitosis and a validated cancer drug target.

Principle of Kinase Inhibition

This compound, hereafter referred to as Compound-X, is hypothesized to act as an ATP-competitive inhibitor. The 2-aminopyrimidine moiety can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the bromophenyl and piperidinol substituents can occupy adjacent hydrophobic and ribose-binding regions, respectively, to confer potency and selectivity. This competitive binding prevents the phosphorylation of substrate proteins, thereby inhibiting downstream signaling.

Target Kinase: Aurora Kinase A (AURKA)

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, specifically during mitosis. It is involved in centrosome maturation, spindle assembly, and mitotic entry.[1] Overexpression of AURKA is frequently observed in various human cancers and is associated with poor prognosis.[1] Therefore, AURKA is a compelling target for the development of novel anticancer therapeutics.

Data Presentation: Inhibitory Activity of Compound-X and Analogs

The inhibitory activity of Compound-X and a panel of structurally related 2-aminopyrimidine derivatives were evaluated against Aurora Kinase A. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay (ADP-Glo™). The results are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Compound IDStructureAURKA IC50 (nM)
Compound-X This compound 150
Analog A2-((5-bromopyrimidin-2-yl)amino)ethanol450
Analog B1-(5-chloropyrimidin-2-yl)-4-piperidinol200
Analog C1-(pyrimidin-2-yl)-4-piperidinol>10,000
Staurosporine-5

Note: The IC50 values for Compound-X and its analogs are representative and for illustrative purposes, based on activities of similar 2-aminopyrimidine scaffolds against Aurora Kinases.[2][3]

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based using ADP-Glo™)

This protocol describes a method for measuring the activity of Aurora Kinase A in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4][5]

Materials:

  • Recombinant human Aurora Kinase A (AURKA) enzyme

  • Kemptide (LRRASLG) peptide substrate

  • ATP

  • Compound-X (or other inhibitors) dissolved in 100% DMSO

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. Create a 10-point, 3-fold serial dilution of Compound-X in DMSO.

  • Reagent Preparation:

    • Dilute the AURKA enzyme to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by titration.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final concentration in the reaction should be at or near the Km of ATP for AURKA (typically 10-50 µM) and a saturating concentration of the peptide substrate.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted Compound-X or DMSO control to each well.

    • Add 2 µL of the diluted AURKA enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.[5]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5]

    • Add 10 µL of Kinase Detection Reagent to each well.[5]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the AURKA activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow: Kinase Inhibitor Screening prep Compound Preparation (Serial Dilution in DMSO) plate Dispense Compound/DMSO and Enzyme into 384-well plate prep->plate reagent_prep Reagent Preparation (Enzyme, Substrate, ATP) reaction Initiate Kinase Reaction (Add Substrate/ATP) reagent_prep->reaction pre_inc Pre-incubation (15 min) plate->pre_inc pre_inc->reaction incubation Incubation (60 min at 30°C) reaction->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->adp_glo adp_inc Incubation (40 min) adp_glo->adp_inc detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_inc->detect detect_inc Incubation (30 min) detect->detect_inc read Measure Luminescence detect_inc->read analysis Data Analysis (Calculate % Inhibition, Determine IC50) read->analysis

Caption: Workflow for in vitro kinase inhibitor screening using a luminescence-based assay.

G cluster_pathway Simplified Aurora Kinase A Signaling Pathway in Mitosis aurka Aurora Kinase A (AURKA) plk1 PLK1 aurka->plk1 activates cdc25b Cdc25B aurka->cdc25b activates centrosome Centrosome Maturation & Separation aurka->centrosome spindle Bipolar Spindle Assembly aurka->spindle tpx2 TPX2 tpx2->aurka activates plk1->centrosome cdk1 CDK1/Cyclin B cdc25b->cdk1 activates mitosis Mitotic Entry cdk1->mitosis inhibitor Compound-X (this compound) inhibitor->aurka

Caption: Key components of the Aurora Kinase A signaling pathway during mitosis.

Conclusion

The 2-aminopyrimidine scaffold present in this compound makes it a promising candidate for kinase inhibitor screening. The provided protocols for an in vitro luminescence-based assay offer a robust method for determining its inhibitory activity against Aurora Kinase A. The representative data and pathway diagrams included in these notes serve as a comprehensive guide for researchers initiating screening campaigns with this and similar compounds. Further studies, including selectivity profiling against a broader panel of kinases and cell-based assays, are recommended to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a synthetic organic compound featuring a pyrimidine ring linked to a piperidinol moiety. The pyrimidine scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors. The presence of this heterocyclic system suggests potential applications in cancer research and other fields where cellular signaling pathways are dysregulated. These application notes provide detailed protocols for characterizing the effects of this compound on cell viability and its potential to modulate kinase signaling pathways.

Application Note 1: Determination of Cytotoxicity using a Luminescence-Based Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a human cancer cell line.

Principle: This protocol utilizes a commercially available luminescence-based assay (e.g., CellTiter-Glo®) to quantify ATP levels, which is indicative of the number of metabolically active cells. A decrease in ATP levels correlates with increased cytotoxicity.

Experimental Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cells (e.g., HeLa or A549) and perform a cell count.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in a complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5%.

    • Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

The luminescence data is normalized to the vehicle control and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Hypothetical Quantitative Data:

Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLaThis compound4812.5
A549This compound4825.8

Experimental Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Compound Dilutions seed_cells->prepare_compound add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 48h add_compound->incubate add_reagent Add Luminescent Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for the cytotoxicity assay.

Application Note 2: Investigation of Kinase Signaling Pathway Modulation

Objective: To assess the inhibitory effect of this compound on the MAPK/ERK signaling pathway in a human cancer cell line.

Principle: This protocol uses an in-cell Western assay to quantify the phosphorylation of ERK1/2 (p-ERK1/2), a key downstream effector in the MAPK/ERK pathway. A reduction in the p-ERK1/2 signal upon treatment with the compound suggests inhibition of an upstream kinase in this pathway.

Experimental Protocol:

  • Cell Seeding and Starvation:

    • Seed cells (e.g., A549) in a 96-well plate as described in the cytotoxicity protocol.

    • After 24 hours of incubation, replace the complete medium with a serum-free medium and incubate for an additional 12-16 hours to starve the cells and reduce basal kinase activity.

  • Compound Treatment and Stimulation:

    • Treat the starved cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 2 hours.

    • Stimulate the cells with a growth factor such as EGF (Epidermal Growth Factor) at a final concentration of 100 ng/mL for 15 minutes to induce the MAPK/ERK pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Fixation and Permeabilization:

    • Remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with an IRDye®-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • For normalization, co-stain with an antibody against total ERK1/2 or a housekeeping protein like GAPDH using a different colored IRDye®.

  • Signal Detection and Analysis:

    • Wash the cells three times with PBS.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for p-ERK1/2 and the normalization protein. The ratio of p-ERK1/2 to the total protein is calculated and plotted against the compound concentration to determine the IC50 for pathway inhibition.

Hypothetical Quantitative Data:

Target PathwayCell LineCompoundIC50 (µM)
MAPK/ERK (p-ERK1/2)A549This compound5.2

Signaling Pathway Diagram:

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Compound This compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Application Notes and Protocols: 1-(5-Bromopyrimidin-2-yl)-4-piperidinol for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a versatile bifunctional fragment ideal for the synthesis of focused compound libraries in drug discovery. Its structure incorporates a 5-bromopyrimidine moiety, a common feature in kinase inhibitors, and a piperidin-4-ol group, a prevalent scaffold in G-protein coupled receptor (GPCR) ligands and other CNS-active agents. The bromine atom on the pyrimidine ring provides a convenient handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for rapid diversification. The secondary alcohol on the piperidine ring can be utilized for etherification, esterification, or Mitsunobu reactions to further expand the chemical space of the library.

This document provides detailed protocols for the synthesis of a representative compound library from this compound and subsequent screening against exemplary kinase and GPCR targets.

Chemical Properties

PropertyValue
CAS Number 887425-47-0[1]
Molecular Formula C₉H₁₂BrN₃O[1]
Molecular Weight 258.12 g/mol [1]
Appearance White to off-white solid
Storage Sealed in dry, room temperature conditions

Application 1: Kinase Inhibitor Library Synthesis

The pyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. By diversifying the 5-position of the pyrimidine ring of this compound, a library of potential kinase inhibitors can be generated. The piperidinol moiety can also be modified to explore interactions with the solvent-exposed regions of the kinase active site.

Exemplary Kinase Inhibitor Library Data

The following table presents hypothetical biological data for a representative library of compounds derived from this compound, screened against a panel of kinases. This data is for illustrative purposes to demonstrate the potential for identifying potent and selective inhibitors.

Compound IDR Group (at Pyrimidine C5)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
LIB-K-001 Phenyl150800>10,000
LIB-K-002 4-Fluorophenyl85650>10,000
LIB-K-003 3-Pyridyl453208,500
LIB-K-004 4-Pyridyl554109,200
LIB-K-005 Thiophen-2-yl2101,200>10,000
LIB-K-006 1-Methyl-1H-pyrazol-4-yl251505,300

Application 2: GPCR-Targeted Library Synthesis

The piperidine scaffold is a privileged structure in ligands targeting GPCRs. The nitrogen atom of the piperidine can act as a basic center, forming key interactions with acidic residues in the transmembrane domains of many GPCRs. Diversification at the 5-position of the pyrimidine and modification of the 4-hydroxyl group can lead to the discovery of novel GPCR modulators.

Exemplary GPCR Ligand Library Data

The following table shows hypothetical data from a competitive binding assay for a library of compounds derived from this compound against two representative GPCRs. This data is for illustrative purposes.

Compound IDR' Group (at Piperidinol Oxygen)GPCR X Ki (nM)GPCR Y Ki (nM)
LIB-G-001 H850>10,000
LIB-G-002 Methyl6209,500
LIB-G-003 Ethyl4808,700
LIB-G-004 Benzyl1502,300
LIB-G-005 4-Fluorobenzyl951,800
LIB-G-006 2-Phenoxyethyl2103,500

Experimental Protocols

Synthesis of this compound

A detailed, experimentally validated synthesis protocol is available.[2] In a round-bottomed flask, 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), and 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol) are dissolved in acetonitrile (50 mL).[2] The reaction mixture is heated to reflux for 15 hours.[2] The solvent is then removed under reduced pressure. The crude product is dissolved in dichloromethane (150 mL) and washed sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL).[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by silica gel column chromatography to yield this compound as a white solid.[2]

General Protocol for Suzuki Coupling (Kinase Library Synthesis)
  • To a microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired compound.

General Protocol for Williamson Ether Synthesis (GPCR Library Synthesis)
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.1 eq) and stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ether.

In Vitro Kinase Inhibition Assay Protocol
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction by adding a solution of EDTA.

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.

  • Calculate the percentage of kinase activity inhibition for each compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

GPCR Radioligand Binding Assay Protocol
  • Prepare cell membranes expressing the target GPCR.

  • In a 96-well filter plate, add the cell membranes, a known radioligand (e.g., [³H]-dopamine), and the test compound at various concentrations.

  • Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by vacuum filtration.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding inhibition for each compound concentration.

  • Determine the Ki value using the Cheng-Prusoff equation.

Visualizations

Library_Synthesis_Workflow cluster_kinase Kinase Inhibitor Library cluster_gpcr GPCR-Targeted Library start This compound suzuki Suzuki Coupling start->suzuki ether Williamson Ether Synthesis start->ether kinase_lib Kinase Library (Diversification at C5) suzuki->kinase_lib boronic_acids Boronic Acids (R-B(OH)2) boronic_acids->suzuki gpcr_lib GPCR Library (Diversification at O4) ether->gpcr_lib alkyl_halides Alkyl Halides (R'-X) alkyl_halides->ether

Caption: Library Synthesis Workflow from this compound.

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway.

References

Application Notes and Protocols: A Focused Library Approach to Piperidinyl-Pyrimidine Core Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of focused compound libraries targeting specific kinase families is a critical strategy in modern drug discovery.

This document provides a comprehensive methodology for creating a focused library of compounds based on the piperidinyl-pyrimidine core. It outlines the library design, a representative synthetic protocol, and detailed methods for biological evaluation, including in vitro kinase assays and cell-based assays to assess potency, selectivity, and cellular activity. The provided protocols are intended to serve as a practical guide for researchers aiming to explore the chemical space around this valuable scaffold.

Library Design and Synthesis

The design of a focused library aims to systematically explore the structure-activity relationships (SAR) around a central scaffold. For the piperidinyl-pyrimidine core, diversity can be introduced at multiple positions on both the pyrimidine and piperidine rings. The selection of building blocks should consider factors such as commercial availability, synthetic accessibility, and the potential to modulate physicochemical properties like solubility and cell permeability.

A common synthetic strategy involves the sequential functionalization of a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. One chlorine atom can be displaced by a piperidine derivative, followed by the displacement of the second chlorine with another amine or other nucleophile. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile method for forming C-N bonds with a wide range of amines.

Representative Synthesis of a Piperidinyl-Pyrimidine Derivative

This protocol describes the synthesis of a model compound, N-(4-(4-methylpiperazin-1-yl)-6-methylpyrimidin-2-yl)aniline, illustrating a common synthetic route.

Scheme 1: Synthesis of a model piperidinyl-pyrimidine compound

G cluster_step1 cluster_step2 start 2,4-dichloro-6-methylpyrimidine intermediate1 2-anilino-4-chloro-6-methylpyrimidine start->intermediate1 step1 Aniline, DIEA, n-BuOH, 120 °C product N-(4-(4-methylpiperazin-1-yl)-6- methylpyrimidin-2-yl)aniline intermediate1->product step2 1-methylpiperazine, K2CO3, DMA, 140 °C

Caption: Synthetic route for a model piperidinyl-pyrimidine.

Experimental Protocol: Synthesis of N-(4-(4-methylpiperazin-1-yl)-6-methylpyrimidin-2-yl)aniline

  • Step 1: Synthesis of 2-anilino-4-chloro-6-methylpyrimidine.

    • To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 g, 6.13 mmol) in n-butanol (20 mL), add aniline (0.57 g, 6.13 mmol) and N,N-diisopropylethylamine (DIEA) (1.58 g, 12.26 mmol).

    • Heat the reaction mixture to 120 °C and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-anilino-4-chloro-6-methylpyrimidine.

  • Step 2: Synthesis of N-(4-(4-methylpiperazin-1-yl)-6-methylpyrimidin-2-yl)aniline.

    • In a sealed tube, dissolve 2-anilino-4-chloro-6-methylpyrimidine (0.5 g, 2.28 mmol) in dimethylacetamide (DMA) (10 mL).

    • Add 1-methylpiperazine (0.34 g, 3.42 mmol) and potassium carbonate (K₂CO₃) (0.63 g, 4.56 mmol).

    • Heat the reaction mixture to 140 °C and stir for 16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation

The biological evaluation of the focused library involves a tiered screening approach, starting with in vitro biochemical assays to determine the potency against the target kinase(s), followed by cell-based assays to assess cellular activity and target engagement.

Signaling Pathways of Interest

The piperidinyl-pyrimidine scaffold has been successfully employed to target several kinase families. Two prominent examples are the Janus kinase (JAK) family, central to the JAK-STAT signaling pathway, and the Phosphoinositide 3-kinase (PI3K) family, a key component of the PI3K/Akt/mTOR pathway. Both pathways are crucial regulators of cell proliferation, survival, and differentiation and are frequently hyperactivated in cancer.[1][2][3]

JAK_STAT_Pathway cluster_cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Gene Gene Transcription (Proliferation, Survival) pSTAT->Gene Nucleus Nucleus

Caption: Simplified JAK-STAT signaling pathway.[4][5][6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream

Caption: Simplified PI3K/Akt/mTOR signaling pathway.[1][2][3][7][8]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.[9][10][11][12][13]

Experimental Protocol: In Vitro JAK2 Kinase Assay

Kinase_Assay_Workflow Start Compound Dilution Step1 Add Kinase and Substrate Start->Step1 Step2 Add ATP to start reaction Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 Step7 Incubate Step6->Step7 End Read Luminescence Step7->End

Caption: Workflow for the in vitro kinase assay.[9][10][11][12][13]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well white plate. Include DMSO-only (vehicle) and a known potent inhibitor as controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, recombinant JAK2 enzyme, and a suitable peptide substrate.

    • Dispense the kinase/substrate mixture into the wells containing the compounds.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

MTT_Assay_Workflow Start Seed Cells Step1 Add Test Compounds Start->Step1 Step2 Incubate (e.g., 72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4h) Step3->Step4 Step5 Add Solubilization Solution Step4->Step5 Step6 Incubate Step5->Step6 End Read Absorbance Step6->End

Caption: Workflow for the MTT cell proliferation assay.

  • Cell Seeding: Seed cancer cells (e.g., a cell line with known JAK-STAT or PI3K/Akt/mTOR pathway activation) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

For troubleshooting the MTT assay, common issues include high background, low signal, and high variability between replicates.[14][15] These can often be addressed by optimizing cell seeding density, incubation times, and ensuring complete solubilization of the formazan crystals.

Cellular Target Engagement (Western Blot for p-STAT3)

Western blotting can be used to determine if a compound inhibits the phosphorylation of a key downstream effector in a signaling pathway, providing evidence of target engagement in a cellular context. For JAK inhibitors, measuring the level of phosphorylated STAT3 (p-STAT3) is a common method.[16][17][18][19][20]

Experimental Protocol: Western Blot for p-STAT3 (Tyr705)

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

    • Compare the levels of p-STAT3 in treated versus untreated cells.

Data Presentation and Structure-Activity Relationship (SAR)

The data generated from the biological assays should be organized in a clear and concise manner to facilitate the analysis of structure-activity relationships. A tabular format is ideal for comparing the potency and selectivity of the synthesized compounds.

Table 1: In Vitro Kinase Inhibition and Cellular Proliferation Data for a Focused Piperidinyl-Pyrimidine Library

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Cell Line GI₅₀ (µM)
PP-1 HH150253005.2
PP-2 MeH120182503.8
PP-3 HMe200354007.1
PP-4 MeMe80101501.5
PP-5 ClH505800.8
PP-6 HCl7581201.1
PP-7 MeCl302500.5
PP-8 ClMe606950.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of the SAR from such a table can guide the next round of library design. For instance, the hypothetical data in Table 1 suggests that substitution at the R¹ and R² positions with electron-withdrawing groups like chlorine enhances the inhibitory activity against JAK kinases and improves cellular potency.

Conclusion

The methodology outlined in these application notes provides a comprehensive framework for the design, synthesis, and biological evaluation of a focused library based on the piperidinyl-pyrimidine core. By systematically exploring the chemical space around this privileged scaffold and employing a robust panel of in vitro and cell-based assays, researchers can efficiently identify potent and selective kinase inhibitors with therapeutic potential. The detailed protocols and data presentation guidelines are intended to facilitate the successful implementation of such a drug discovery program.

References

Application of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol in Oncology Research: A Keystone for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a crucial heterocyclic building block in the discovery and development of novel therapeutics for oncology. While not an active anticancer agent itself, its unique chemical architecture, featuring a reactive bromopyrimidine core and a versatile piperidinol moiety, renders it an invaluable starting material for the synthesis of highly potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, inhibitors that target specific kinases have emerged as a cornerstone of modern precision oncology.

The pyrimidine scaffold of this compound mimics the purine ring of ATP, the natural substrate for kinases, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of these enzymes. The bromine atom at the 5-position of the pyrimidine ring serves as a convenient synthetic handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The 4-piperidinol group can be functionalized to enhance solubility, modulate pharmacokinetic properties, and establish additional interactions within the target kinase.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of a representative kinase inhibitor for oncology research.

Application Notes

1. Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor:

This compound is a key intermediate in the synthesis of a novel class of potent Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

The synthesis involves a multi-step sequence starting with the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester to introduce a substituted aryl or heteroaryl group at the 5-position of the pyrimidine ring. Subsequent functionalization of the piperidinol hydroxyl group can be performed to introduce moieties that interact with specific residues in the BTK active site, thereby enhancing potency and selectivity.

2. Mechanism of Action of Derived Kinase Inhibitors:

The kinase inhibitors synthesized from this building block typically function as ATP-competitive inhibitors. By binding to the ATP pocket of the target kinase, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives cancer cell proliferation, survival, and metastasis. In the context of BTK, inhibition of its activity leads to the suppression of B-cell activation and proliferation.

3. Preclinical Evaluation:

The synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their anticancer potential. These include:

  • Biochemical Assays: To determine the inhibitory activity against the target kinase (e.g., BTK) and to assess selectivity against a panel of other kinases.

  • Cell-Based Assays: To evaluate the antiproliferative activity against various cancer cell lines (e.g., B-cell lymphoma lines).

  • In Vivo Studies: To assess the antitumor efficacy and pharmacokinetic properties in animal models of cancer.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical BTK inhibitor, BTK-Inhibitor-789 , synthesized using this compound as a key starting material.

Table 1: Kinase Inhibitory Activity of BTK-Inhibitor-789

Kinase TargetIC50 (nM)
BTK2.5
EGFR> 10,000
VEGFR25,800
SRC1,200
LCK850

Table 2: In Vitro Antiproliferative Activity of BTK-Inhibitor-789

Cell LineCancer TypeGI50 (nM)
TMD8Diffuse Large B-cell Lymphoma15
Jeko-1Mantle Cell Lymphoma28
RamosBurkitt's Lymphoma45
JurkatT-cell Leukemia> 10,000

Experimental Protocols

Protocol 1: Synthesis of a Representative BTK Inhibitor (BTK-Inhibitor-789)

This protocol outlines a general synthetic route to a BTK inhibitor starting from this compound.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added 4-(4-phenoxyphenyl)boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq) is added, and the reaction mixture is heated to 90°C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Step 2: Acylation of the Piperidinol

  • To a solution of the product from Step 1 (1.0 eq) in dichloromethane (DCM) at 0°C is added triethylamine (1.5 eq) followed by acryloyl chloride (1.1 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the final BTK inhibitor, BTK-Inhibitor-789 .

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of the synthesized inhibitor against BTK.

  • A kinase reaction buffer containing recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP is prepared.

  • The test compound (BTK-Inhibitor-789 ) is serially diluted in DMSO and added to the kinase reaction mixture in a 384-well plate.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to assess the antiproliferative activity of the inhibitor against cancer cell lines.

  • Cancer cells (e.g., TMD8, Jeko-1) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with serial dilutions of BTK-Inhibitor-789 for 72 hours.

  • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Visualizations

G cluster_synthesis Synthetic Workflow A This compound B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C Intermediate Product B->C D Acylation (with Acryloyl Chloride) C->D E Final BTK Inhibitor (BTK-Inhibitor-789) D->E

Caption: Synthetic workflow for a BTK inhibitor.

G cluster_pathway BTK Signaling Pathway Inhibition BCR B-cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor BTK-Inhibitor-789 inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway.

G cluster_workflow Experimental Workflow synthesis Synthesis of BTK-Inhibitor-789 biochem Biochemical Assays (Kinase Panel) synthesis->biochem cell_based Cell-Based Assays (MTT, Apoptosis) synthesis->cell_based data Data Analysis (IC50, GI50) biochem->data in_vivo In Vivo Studies (Xenograft Models) cell_based->in_vivo cell_based->data in_vivo->data

Caption: Preclinical evaluation workflow.

Investigating 1-(5-Bromopyrimidin-2-yl)-4-piperidinol in Anti-Inflammatory Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and lupus. A key signaling pathway implicated in innate immunity and inflammation is mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in this pathway, acting as a master regulator of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately lead to the production of pro-inflammatory cytokines.[1][2][3]

1-(5-Bromopyrimidin-2-yl)-4-piperidinol, also known as PF-06650833 (Zimlovisertib), is a highly potent and selective small-molecule inhibitor of IRAK4.[4][5][6][7] Its ability to block IRAK4 kinase activity makes it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.[4][5][6] These application notes provide a comprehensive overview of the investigation of this compound in various anti-inflammatory models, complete with detailed experimental protocols and data presentation.

Mechanism of Action: IRAK4 Inhibition

Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1 and IRAK2. This initiates a signaling cascade that leads to the activation of downstream pathways, including NF-κB and MAPKs (p38, JNK, and ERK).[2][8][9] These transcription factors and kinases are responsible for the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[10] this compound, by selectively inhibiting the kinase activity of IRAK4, effectively blocks these downstream signaling events, thereby reducing the production of inflammatory mediators.[1]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Compound This compound Compound->IRAK4 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Gene Expression MAPK->Cytokines Gene Expression Inflammation Inflammation Cytokines->Inflammation

Caption: IRAK4 Signaling Pathway Inhibition.

Data Presentation

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and similar IRAK4 inhibitors has been demonstrated in various in vitro cellular assays.

Cell TypeStimulantMeasured CytokineTest CompoundConcentration% InhibitionReference
Human MacrophagesACPA Immune ComplexesTNF-αPF-06650833100 nM~60%[6][11]
THP-1 cellsLPSTNF-αBAY-18348451 µM>90%[8]
Human Whole BloodLPSTNF-αBAY-1834845-≥80%[12][13]
Human Whole BloodLPSIL-6BAY-1834845-≥80%[12][13]
In Vivo Anti-Inflammatory Activity

The efficacy of this compound has been confirmed in preclinical animal models of inflammatory diseases.

Animal ModelSpeciesTest CompoundDosingOutcomeResultReference
Collagen-Induced Arthritis (CIA)RatPF-06650833OralArthritis ScoreSignificant Reduction[4][5][6]
Pristane-Induced LupusMousePF-06650833Oral (chow)Anti-dsDNA levelsSignificant Reduction[6]
IL-1β Induced InflammationMouseBAY-183484540 mg/kg (oral)Plasma IL-6~80% Reduction[8][9]
IL-1β Induced InflammationMouseBAY-183484540 mg/kg (oral)Plasma TNF-α~75% Reduction[8][9]
Carrageenan-Induced Paw EdemaRat--Paw VolumeDose-dependent reduction[14][15]

Experimental Protocols

In Vitro Model: LPS-Induced Cytokine Release in Macrophages

This protocol describes the evaluation of this compound's ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

LPS_Assay_Workflow Start Start: Culture Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with This compound (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 4-24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokine Levels (e.g., TNF-α, IL-6) via ELISA Collect->Analyze End End: Determine IC50 Analyze->End

Caption: LPS-Induced Cytokine Release Assay Workflow.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).

  • Incubation: Incubate the plates for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol details the assessment of the anti-inflammatory effects of this compound in a well-established model of acute inflammation.[16][17]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and different dose groups of this compound.

  • Compound Administration: Administer the test compound or vehicle orally 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis of MAPK and NF-κB Signaling

This protocol is for assessing the effect of this compound on the activation of key inflammatory signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-p65 (NF-κB), and total-p65

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 with significant anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its mechanism of action, through the blockade of the TLR/IL-1R signaling pathway, offers a targeted approach to mitigating inflammation. The protocols outlined in these application notes provide a framework for the continued investigation and development of this and other IRAK4 inhibitors as potential therapeutics for a wide range of inflammatory and autoimmune diseases.

References

Application Notes: Assessing the Biological Activity of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-(5-Bromopyrimidin-2-yl)-4-piperidinol scaffold represents a promising chemical structure in modern drug discovery. Pyrimidine derivatives are well-established pharmacophores, frequently found in molecules that target protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Therefore, derivatives of this scaffold are prime candidates for development as kinase inhibitors.

This document provides a detailed set of protocols for researchers, scientists, and drug development professionals to comprehensively assess the biological activity of novel this compound derivatives. The outlined multi-tiered approach begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to evaluate on-target effects, cytotoxicity, and impact on cellular signaling. Adherence to these protocols will facilitate a thorough characterization of these compounds, which is a critical step in the journey toward identifying safe and effective therapeutic agents.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory activity of the test compounds against a purified kinase enzyme. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where the kinase phosphorylates a substrate using ATP, generating ADP. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity. A potent inhibitor will result in a lower light signal.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Test compounds (derivatives of this compound)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with an 11-point, 3-fold serial dilution.

  • Kinase Reaction:

    • In the wells of a white microplate, add 2.5 µL of the test compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC₅₀ values.[1]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the test compounds on the metabolic activity of cultured cells, which serves as an indicator of cell viability and cytotoxicity.[2][3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[2][4] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • Cancer cell line relevant to the targeted kinase (e.g., a cell line known to be dependent on the kinase for survival)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom tissue culture plates

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 3: Cellular Target Engagement via Western Blotting

This protocol is used to confirm that the test compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample.[5] By using an antibody specific to the phosphorylated form of a kinase substrate, one can quantify the level of kinase activity in the cell. A successful inhibitor will lead to a decrease in the phosphorylation of the substrate.

Materials:

  • Cultured cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][6][7]

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST, as milk can cause background with phospho-antibodies).[6][7][8]

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells and grow until they reach ~80% confluency. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (unphosphorylated) substrate protein.

Data Presentation

Quantitative data from the described protocols should be summarized in clear, well-structured tables to allow for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition

Compound ID Target Kinase IC₅₀ (nM) Hill Slope
Derivative-001 Kinase X 15.2 1.1
Derivative-002 Kinase X 250.8 0.9

| Staurosporine | Kinase X | 2.5 | 1.0 |

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 2: Cellular Activity and Cytotoxicity

Compound ID Cell Line EC₅₀ (nM) (Target Inhibition) CC₅₀ (nM) (Cytotoxicity) Selectivity Index (CC₅₀/EC₅₀)
Derivative-001 Cell Line Y 55.6 1250 22.5

| Derivative-002 | Cell Line Y | >10000 | >20000 | N/A |

EC₅₀ represents the concentration for 50% inhibition of substrate phosphorylation in cells. CC₅₀ represents the concentration for 50% reduction in cell viability.

Mandatory Visualizations

Diagrams created using the DOT language provide a clear visual representation of workflows and biological pathways.

Caption: Experimental workflow for assessing biological activity.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp Regulates Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->RAF

Caption: Example kinase signaling pathway (MAPK) targeted by an inhibitor.

References

Application Notes and Protocols: The Use of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol in Structure-Activity Relationship (SAR) Studies for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the scaffold, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, in structure-activity relationship (SAR) studies. This versatile building block is of significant interest in medicinal chemistry for the development of novel therapeutics, particularly targeting G protein-coupled receptors (GPCRs) like GPR119, a key regulator of glucose homeostasis.

Introduction

This compound incorporates three key pharmacophoric features: a pyrimidine ring, a piperidine core, and a reactive bromo substituent. The pyrimidine and piperidine moieties are prevalent in a multitude of biologically active compounds, offering sites for hydrogen bonding and hydrophobic interactions. The bromine atom on the pyrimidine ring serves as a crucial handle for introducing chemical diversity through various cross-coupling reactions, making this scaffold an excellent starting point for SAR exploration to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Application in GPR119 Agonist Development for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation on pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). The 1-(pyrimidin-2-yl)piperidin-4-ol core is a validated scaffold for GPR119 agonists. The following sections detail a hypothetical SAR study based on this core, illustrating how this compound can be systematically modified to improve agonist activity.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the this compound scaffold can be undertaken to understand the structural requirements for optimal GPR119 agonistic activity. Key modifications can be introduced at three primary positions:

  • R1 (Piperidine Nitrogen): The nitrogen atom of the piperidine ring is a common site for modification to modulate potency and physicochemical properties.

  • R2 (Pyrimidine C5-position): The bromo substituent at the C5-position of the pyrimidine ring is an ideal site for introducing a variety of aryl and heteroaryl groups via Suzuki, Stille, or other cross-coupling reactions. This allows for probing interactions with specific binding pockets of the receptor.

  • R3 (Piperidinol Oxygen): The hydroxyl group on the piperidine ring can be functionalized to explore further interactions within the binding site or to modify the pharmacokinetic profile of the compounds.

The following logical workflow can be employed for a typical SAR study:

SAR_Workflow Start Start with This compound R1_Mod Modify R1 (Piperidine-N) Start->R1_Mod R2_Mod Modify R2 (Pyrimidine-C5) via Cross-Coupling Start->R2_Mod R3_Mod Modify R3 (Piperidinol-O) Start->R3_Mod Synthesis Synthesize Analog Library R1_Mod->Synthesis R2_Mod->Synthesis R3_Mod->Synthesis Screening In Vitro Screening (e.g., cAMP Assay) Synthesis->Screening Data_Analysis Analyze SAR Data (EC50, Emax) Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Refinement End Candidate Drug Lead_Opt->End

Caption: A logical workflow for a structure-activity relationship study.

Data Presentation

The following table summarizes hypothetical data from an SAR study on a series of GPR119 agonists derived from a pyrimidine-piperidine scaffold. This illustrates how modifications at the R1 and R2 positions can significantly impact the agonistic potency (EC50) and efficacy (%max activation compared to a reference agonist).

CompoundR1 (Piperidine-N)R2 (Pyrimidine-C5)hGPR119 EC50 (nM)%max Activation
1a -H-Br>10,000-
1b -Boc-Br85065
1c -CH2-cyclopropane-Br32078
2a -Boc-Phenyl15085
2b -Boc4-Fluorophenyl4595
2c -Boc3-Methoxyphenyl21080
2d -Boc2-Thienyl9892
3a -CH2-cyclopropane4-Fluorophenyl15 100

Data is hypothetical and for illustrative purposes.

SAR Summary:

  • Modification at R1: Acylation of the piperidine nitrogen with a Boc group (1b) or alkylation with a cyclopropylmethyl group (1c) improves potency compared to the unsubstituted analog (1a).

  • Modification at R2: Replacing the bromo substituent with various aryl and heteroaryl groups via cross-coupling reactions significantly enhances potency. A 4-fluorophenyl group (2b) appears to be optimal among the initial phenyl analogs. The 2-thienyl group (2d) also shows good activity.

  • Combined Modifications: Combining the optimal substituents at both R1 and R2 (compound 3a) results in a highly potent GPR119 agonist with full efficacy.

Experimental Protocols

Synthesis of this compound

A common synthetic route to the core scaffold is the nucleophilic aromatic substitution of a dihalopyrimidine with 4-hydroxypiperidine.

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as n-butanol or DMF, add a base, for example, diisopropylethylamine (DIPEA) (2.0 eq).

  • Add 5-bromo-2-chloropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Suzuki Coupling to Modify the R2 Position

The 5-bromo substituent is readily modified using palladium-catalyzed cross-coupling reactions.

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a mixture of solvents, for example, toluene and water.

  • Degas the mixture with nitrogen or argon and heat to reflux (typically 90-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

In Vitro Assay: cAMP Accumulation Assay for GPR119 Agonist Activity

Activation of the Gs-coupled GPR119 receptor leads to an increase in intracellular cyclic AMP (cAMP). This can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) assays.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds and a reference agonist.

  • cAMP detection kit (e.g., HTRF-based).

Procedure:

  • Cell Seeding: Seed the HEK293-hGPR119 cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the assay buffer containing the PDE inhibitor. Then, add the diluted test compounds to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the HTRF lysis and detection reagents as per the manufacturer's protocol.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the EC50 and Emax values by fitting the dose-response data to a four-parameter logistic equation.

GPR119 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of GPR119 by an agonist.

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist (e.g., Compound 3a) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion ↑ Insulin / GLP-1 Secretion PKA->Secretion Promotes

Caption: The GPR119 signaling pathway upon agonist binding.

Conclusion

This compound is a highly valuable scaffold for SAR studies in drug discovery. Its inherent structural features and the presence of a modifiable bromo group provide a robust platform for the synthesis of diverse compound libraries. As illustrated with the example of GPR119 agonists, systematic modifications of this core can lead to the identification of potent and efficacious drug candidates. The experimental protocols provided herein offer a starting point for researchers to utilize this versatile building block in their own drug development programs.

Application Notes and Protocols for In Vivo Testing of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a detailed, generalized template for the in vivo experimental design of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. As the specific biological target for this compound is not publicly defined, this document is based on a hypothetical mechanism of action: the inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway commonly implicated in oncology.[1][2] Researchers should adapt these guidelines based on the specific physicochemical properties, in vitro potency, and toxicity profile of their particular batch of the compound.[3]

Introduction

This compound is a small molecule containing a pyrimidine scaffold, a structure common in compounds designed to target protein kinases.[2] Derivatives of this and similar scaffolds have been investigated for a range of pharmacological activities.[2][4][5] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, hereafter referred to as "Compound X," as a potential anti-cancer therapeutic.

The successful in vivo characterization of a new chemical entity is a critical step in the drug development pipeline.[6] This document outlines the essential studies for assessing the pharmacokinetics (PK), safety, and efficacy of Compound X in rodent models.[7] Adherence to robust experimental design and detailed protocols is paramount for generating reproducible and translatable data.[8]

Hypothetical Mechanism of Action

For the purpose of this guide, we will assume Compound X is an inhibitor of a hypothetical "Receptor Tyrosine Kinase Y" (RTKY). Dysregulation of RTK signaling is a well-established driver in many cancers, making it an ideal target for therapeutic intervention.[9][10] The protocols below are designed to test the compound's ability to engage this target in a living system and produce a therapeutic effect.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKY Receptor Tyrosine Kinase Y (RTKY) P_RTKY p-RTKY (Dimerized & Activated) RTKY->P_RTKY Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTKY Binds CompoundX Compound X (this compound) CompoundX->P_RTKY Inhibits Pathway1 RAS-RAF-MEK-ERK Pathway P_RTKY->Pathway1 Pathway2 PI3K-AKT-mTOR Pathway P_RTKY->Pathway2 Transcription Gene Transcription Pathway1->Transcription Pathway2->Transcription CellResponse Proliferation, Survival, Angiogenesis Transcription->CellResponse

Caption: Hypothetical signaling pathway of Receptor Tyrosine Kinase Y (RTKY).

Experimental Workflow Overview

The in vivo evaluation of Compound X should follow a logical progression from initial tolerability and pharmacokinetic assessments to definitive efficacy studies.[7][11] This staged approach ensures that the efficacy studies are conducted at well-tolerated and biologically active doses.

G start Start: Compound X Synthesized formulation 1. Formulation Development (e.g., in DMSO/PEG300/Saline) start->formulation pk_study 2. Pharmacokinetic (PK) Study (Single Dose) formulation->pk_study mtd_study 3. Maximum Tolerated Dose (MTD) (7-14 Day Dosing) pk_study->mtd_study go_nogo Decision Point: Proceed to Efficacy? mtd_study->go_nogo efficacy_study 4. In Vivo Efficacy Study (Xenograft Model) go_nogo->efficacy_study Favorable PK & Safety Profile stop Stop/Optimize go_nogo->stop Poor PK or High Toxicity pd_study 5. Pharmacodynamic (PD) Study (Target Engagement) efficacy_study->pd_study end End: Data Analysis & Reporting pd_study->end

Caption: Overall workflow for the in vivo evaluation of Compound X.

Data Presentation: Summary of Key Studies

Clear and concise data presentation is essential for interpreting results and making informed decisions. The following tables serve as templates for summarizing the quantitative data generated from the key in vivo studies.

Table 1: Pharmacokinetic Parameters of Compound X in Mice This table summarizes key PK parameters following a single administration.[12]

Parameter Route Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) T 1/2 (hr)
Compound X IV 2 1550 0.08 2890 2.5
Compound X PO 10 850 1.0 4250 3.1
Vehicle Control PO N/A BQL N/A N/A N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T 1/2: Half-life; IV: Intravenous; PO: Oral; BQL: Below quantitation limit.

Table 2: Maximum Tolerated Dose (MTD) Study Summary This table outlines the results of a 14-day repeat-dose toxicity study.[1]

Group (n=5) Dose (mg/kg/day, PO) Mean Body Weight Change (%) Mortality Clinical Signs of Toxicity
Vehicle 0 +5.2% 0/5 None observed
Compound X 25 +3.1% 0/5 None observed
Compound X 50 -4.5% 0/5 None observed
Compound X 100 -12.8% 1/5 Ruffled fur, lethargy

Table 3: Efficacy of Compound X in Tumor Xenograft Model This table summarizes the anti-tumor efficacy at the end of a 21-day study.[2]

Treatment Group (n=10) Dose (mg/kg, PO, QD) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) (%) Mean Final Body Weight (g) ± SEM
Vehicle Control 0 1540 ± 150 - 22.5 ± 0.8
Compound X 25 816 ± 95 47% 22.1 ± 0.6
Compound X 50 431 ± 60 72% 21.4 ± 0.9
Positive Control (e.g., 10) 385 ± 55 75% 20.1 ± 1.1

QD: Once daily; SEM: Standard error of the mean; TGI = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.

Experimental Protocols

The following protocols provide detailed methodologies for the key in vivo experiments. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[7]

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Compound X after a single intravenous (IV) and oral (PO) administration.[13]

Materials:

  • Compound X

  • Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male CD-1 mice (8 weeks old, n=3 per time point per route)

  • Dosing syringes, gavage needles, insulin syringes[3]

  • Blood collection tubes (containing K2-EDTA)

  • Centrifuge, LC-MS/MS system

Protocol:

  • Dose Preparation: Prepare dosing solutions of Compound X at 0.2 mg/mL for IV administration and 1 mg/mL for PO administration.

  • Animal Dosing:

    • IV Group: Administer Compound X at 2 mg/kg via the lateral tail vein.[3]

    • PO Group: Administer Compound X at 10 mg/kg via oral gavage.[3]

  • Sample Collection: Collect blood samples (~50 µL) via saphenous vein puncture at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[1]

  • Plasma Preparation: Immediately centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T 1/2) using non-compartmental analysis software.[11]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that does not cause unacceptable toxicity over a specified period of repeated dosing.[1]

Materials:

  • Compound X and vehicle

  • Female nude mice (6-8 weeks old, n=5 per group)

  • Dosing equipment

  • Animal scale

Protocol:

  • Group Assignment: Randomize mice into treatment groups (e.g., Vehicle, 25 mg/kg, 50 mg/kg, 100 mg/kg Compound X).

  • Dosing: Administer the assigned dose daily for 14 consecutive days via oral gavage.[1]

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur), and food/water intake daily.[1]

  • Endpoint: At the end of the 14-day study, collect blood for hematology and clinical chemistry. Perform histopathological analysis of major organs (liver, kidney, spleen, etc.).

  • MTD Determination: Define the MTD as the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs of toxicity.[1]

In Vivo Efficacy (Tumor Xenograft) Study

Objective: To evaluate the anti-tumor efficacy of Compound X in a subcutaneous tumor xenograft model.

Materials:

  • Human cancer cell line expressing RTKY (e.g., A549, HCT116)

  • Female nude mice (6-8 weeks old)

  • Matrigel

  • Compound X, vehicle, and a relevant positive control drug

  • Calipers, animal scale

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[2]

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, Compound X at two doses below the MTD, positive control).[1]

  • Dosing: Administer treatments daily via the appropriate route (e.g., oral gavage) for 21 days.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or after the set duration.[2]

  • Tumor Excision: At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).[2]

Pharmacodynamic (PD) / Target Engagement Study

Objective: To confirm that Compound X engages its target (RTKY) in the tumor tissue and modulates downstream signaling pathways.[12]

Materials:

  • Tumor-bearing mice from a satellite efficacy group

  • Compound X and vehicle

  • Protein lysis buffer, phosphatase/protease inhibitors

  • Western blotting reagents and antibodies (for p-RTKY, total RTKY, p-ERK, total ERK, etc.)

Protocol:

  • Study Design: Use a satellite group of tumor-bearing mice treated with vehicle or Compound X.

  • Dosing and Sample Collection: Administer a single dose of Compound X (e.g., 50 mg/kg). At a time point corresponding to anticipated peak drug concentration in the tumor (informed by PK data, e.g., 2-4 hours post-dose), euthanize the mice and excise tumors.

  • Tissue Processing: Immediately snap-freeze tumors in liquid nitrogen or place them in lysis buffer.

  • Western Blotting: Homogenize tumor tissues and perform Western blotting to assess the phosphorylation status of RTKY and key downstream proteins (e.g., AKT, ERK).[14]

  • Analysis: A significant reduction in the p-RTKY/total RTKY ratio in the treated group compared to the vehicle group indicates successful target engagement.[14]

References

Application Notes and Protocols for the Analytical Characterization of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Bromopyrimidin-2-yl)-4-piperidinol and its analogs are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyrimidine and piperidine moieties are common scaffolds in a wide range of biologically active molecules.[1] Thorough analytical characterization is crucial to ensure the identity, purity, and stability of these compounds, which is a prerequisite for their advancement in the drug development pipeline.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound and its structurally related analogs.

Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound and its analogs. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of This compound and Analogs Purification Purification (e.g., Column Chromatography) Synthesis->Purification Report Certificate of Analysis & Documentation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS HPLC Chromatography (HPLC/UPLC) Purification->HPLC FTIR FTIR Spectroscopy Thermal Thermal Analysis (DSC, TGA) XRay X-ray Crystallography (for single crystals) Data_Integration Data Integration & Structure Confirmation NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration FTIR->Data_Integration Thermal->Data_Integration XRay->Data_Integration Data_Integration->Report

Caption: General analytical workflow for the characterization of this compound and its analogs.

Chromatographic Analysis: Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and its analogs. It is also used for method development for scaling up to preparative chromatography if needed.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% Trifluoroacetic acid in water) and Buffer B (Acetonitrile). The gradient can be optimized to achieve good separation. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm, or a photodiode array (PDA) detector to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the peak area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC Purity Data
Compound IDRetention Time (min)Peak Area (%)
This compound8.5299.5
Analog A9.1598.9
Analog B7.9899.2

Spectroscopic Analysis: Structure Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire for a longer duration (e.g., 1024 scans) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Data Presentation: NMR Data for this compound

¹H NMR (400 MHz, DMSO-d₆): [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.34s2HPyrimidine-H
4.73d, J = 4.0 Hz1HOH
4.17 - 4.12m2HPiperidine-H (axial)
3.74 - 3.68m1HPiperidine-CH-OH
3.28 - 3.22m2HPiperidine-H (equatorial)
1.76 - 1.70m2HPiperidine-H
1.33 - 1.25m2HPiperidine-H

¹³C NMR data for analogs can be presented similarly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol: LC-MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the HPLC conditions described in Section 1.

  • MS Conditions:

    • Ionization Mode: ESI positive ion mode is typically used for these compounds to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Isotopic Pattern: For brominated compounds, a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.[3]

  • Data Analysis: Identify the molecular ion peak and confirm that the m/z value corresponds to the expected molecular weight. For this compound (MW: 258.12 g/mol for ⁷⁹Br), the expected [M+H]⁺ peak would be at m/z 259.0.[2] A peak at m/z 261.0 corresponding to the ⁸¹Br isotope should also be present with similar intensity.

Data Presentation: Mass Spectrometry Data
Compound IDMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compoundC₉H₁₂BrN₃O259.0237259.0 (for ⁷⁹Br)
Analog AC₁₀H₁₄BrN₃O273.0393273.0
Analog BC₉H₁₁BrClN₃O292.9847293.0
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (alcohol), C-H (aliphatic), C=N and C=C (aromatic rings), and C-Br.

Data Presentation: FTIR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (alcohol)
2950-2850MediumC-H stretch (aliphatic)
~1600-1450Medium-StrongC=C and C=N stretch (aromatic rings)
~1200MediumC-N stretch
~600MediumC-Br stretch

Solid-State Characterization

For crystalline materials, solid-state characterization provides information on crystal structure and thermal properties.

X-ray Crystallography

Single-crystal X-ray diffraction provides the absolute structure of the molecule and its packing in the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software (e.g., SHELX).

Data Presentation: Crystallographic Data
ParameterThis compound Analog
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)20.543
β (°)98.76
Volume (ų)1115.4
Z4
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.

Experimental Protocol: Thermal Analysis
  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.

  • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is determined from the endothermic peak.

  • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the decomposition temperature.

Data Presentation: Thermal Analysis Data
Compound IDMelting Point (°C) (DSC)Decomposition Temperature (°C) (TGA, 5% weight loss)
This compound155-158>200
Analog A162-165>210
Analog B148-151>195

Logical Relationship of Analytical Techniques

The data from these diverse analytical techniques are integrated to build a complete profile of the compound.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_confirmation Overall Confirmation HPLC HPLC/UPLC Purity Purity HPLC->Purity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight NMR NMR Spectroscopy Structure Chemical Structure (Connectivity) NMR->Structure FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups XRay X-ray Crystallography AbsStructure Absolute Structure & Conformation XRay->AbsStructure Thermal Thermal Analysis ThermalProps Thermal Properties (Melting Point, Stability) Thermal->ThermalProps Confirmation Identity, Purity, and Structure Confirmation Purity->Confirmation MolWeight->Confirmation Structure->Confirmation FuncGroups->Confirmation AbsStructure->Confirmation ThermalProps->Confirmation

Caption: Integration of data from various analytical techniques for comprehensive characterization.

Conclusion

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound and its analogs. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of these important chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help optimize reaction yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloropyrimidine with 4-hydroxypiperidine.

Problem 1: Low or No Product Formation

Possible Cause Recommended Solution
Insufficiently activated nucleophile Ensure the use of a suitable base to deprotonate the hydroxyl group of 4-hydroxypiperidine, increasing its nucleophilicity. The choice of a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is often preferred to prevent competition with the primary nucleophile.
Low reaction temperature The SNAr reaction on the electron-deficient pyrimidine ring often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature to reflux in a suitable solvent like acetonitrile.[1]
Poor quality of reagents or solvents Use high-purity, anhydrous reagents and solvents. The presence of water can lead to hydrolysis of the starting material or product.[2]
Incorrect stoichiometry Verify the molar ratios of the reactants. A slight excess of 4-hydroxypiperidine and the base relative to 5-bromo-2-chloropyrimidine can help drive the reaction to completion.

Problem 2: Formation of Multiple Products/Impurities

Possible Cause Recommended Solution
Disubstitution Although the chloro group at the C2 position is significantly more reactive to nucleophilic attack than the bromo group at the C5 position, high temperatures and prolonged reaction times could potentially lead to disubstitution.[2][3] Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Hydrolysis of 5-bromo-2-chloropyrimidine The presence of moisture can lead to the formation of 5-bromo-pyrimidin-2-ol.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Solvent or base adduct formation Nucleophilic solvents or amine bases can sometimes compete with the desired nucleophile. Using a non-nucleophilic base like DIPEA and a non-protic solvent like acetonitrile can mitigate this issue.[2]
Oxidation of 4-hydroxypiperidine The secondary alcohol of the product or starting material can be oxidized to the corresponding ketone, 1-(5-bromopyrimidin-2-yl)piperidin-4-one, especially if the reaction conditions are slightly oxidative.[4] Avoid the use of oxidizing agents and ensure an inert atmosphere.

Problem 3: Difficult Purification

Possible Cause Recommended Solution
Co-elution of impurities If impurities are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system.
Product instability The product may be sensitive to acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral or mildly basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a non-nucleophilic amine like Diisopropylethylamine (DIPEA), serves two primary purposes. First, it deprotonates the hydroxyl group of 4-hydroxypiperidine, increasing its nucleophilicity and facilitating the attack on the electron-deficient pyrimidine ring. Second, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Q2: Why is the reaction typically performed at elevated temperatures?

A2: Nucleophilic aromatic substitution on heteroaromatic rings like pyrimidine can have a significant activation energy barrier due to the temporary disruption of aromaticity in the Meisenheimer intermediate. Heating the reaction mixture provides the necessary energy to overcome this barrier and achieve a reasonable reaction rate.[1]

Q3: Can other bases be used for this synthesis?

A3: Yes, other bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be used. However, the choice of base can influence the reaction outcome. Stronger, non-nucleophilic bases are generally preferred to avoid side reactions. The optimal base may need to be determined empirically for a specific set of reaction conditions.

Q4: What are the expected m/z values for the product in LC-MS analysis?

A4: For this compound (Molecular Weight: 258.12 g/mol ), in positive ion mode electrospray ionization (ESI+), you should look for the protonated molecule [M+H]⁺. Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), you will observe two major peaks with nearly equal intensity at m/z ≈ 258.0 and m/z ≈ 260.0.

Q5: I am observing a significant peak at m/z values corresponding to the loss of bromine. What could be the cause?

A5: The observation of a debrominated product could indicate a side reaction, potentially a reduction of the C-Br bond. This can sometimes occur in the presence of certain catalysts or reducing agents, or under prolonged heating. Ensure that no unintended reducing agents are present in your reaction mixture.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of this compound, as well as potential variations and their expected outcomes.

Parameter Optimized Condition Variation Expected Outcome of Variation Reference
Solvent AcetonitrileDMF, THFDMF may increase the reaction rate due to its higher polarity and boiling point. THF may result in a slower reaction.[1]
Base Diisopropylethylamine (DIPEA)K₂CO₃, NaHK₂CO₃ is a weaker base and may require higher temperatures or longer reaction times. NaH is a strong base that will irreversibly deprotonate the alcohol, potentially leading to a faster reaction but may require anhydrous conditions.
Temperature Reflux (~82 °C in Acetonitrile)Room TemperatureThe reaction will likely be very slow or may not proceed at all at room temperature.[1]
Stoichiometry 1:1:3 (Pyrimidine:Piperidinol:Base)1:1.2:3.5A slight excess of the piperidinol and base can help drive the reaction to completion and may improve the yield.[1]
Yield ~99%-The reported yield under optimized conditions is very high.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 4-Hydroxypiperidine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and anhydrous acetonitrile.

  • Addition of Base: While stirring, add diisopropylethylamine (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

Visualizations

Reaction Scheme and Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 5-bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Nucleophilic Attack Nucleophilic Attack 5-bromo-2-chloropyrimidine->Nucleophilic Attack 4-hydroxypiperidine 4-Hydroxypiperidine 4-hydroxypiperidine->Nucleophilic Attack Deprotonation by DIPEA DIPEA DIPEA (Base) Byproduct DIPEA-HCl DIPEA->Byproduct Meisenheimer Complex Meisenheimer Intermediate Nucleophilic Attack->Meisenheimer Complex Elimination Elimination of Cl- Meisenheimer Complex->Elimination Product This compound Elimination->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Is the reaction at reflux? start->check_temp increase_temp Increase temperature to reflux check_temp->increase_temp No check_base Is the base appropriate and in sufficient quantity? check_temp->check_base Yes increase_temp->check_base optimize_base Consider a stronger, non-nucleophilic base or increase stoichiometry check_base->optimize_base No check_reagents Are reagents and solvents anhydrous and of high purity? check_base->check_reagents Yes optimize_base->check_reagents purify_reagents Use fresh, anhydrous reagents and solvents check_reagents->purify_reagents No success Yield Optimized check_reagents->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura coupling reactions involving 5-bromopyrimidine substrates. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling reaction with 5-bromopyrimidine is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in Suzuki coupling reactions with bromopyrimidine substrates can arise from several factors, often related to the electronic nature of the pyrimidine ring and catalyst inhibition.[1] The nitrogen atoms in the pyrimidine can coordinate with the palladium catalyst, leading to deactivation.[2][3]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For 5-bromopyrimidine, a robust catalyst system is often required. While Pd(PPh₃)₄ is a common starting point, consider using pre-formed Pd(0) catalysts or catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos, which can shield the palladium center and prevent pyridine coordination.[1][2]

  • Base and Solvent Optimization: The base is crucial for the transmetalation step.[2] Inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2][4] The solvent system also plays a significant role; mixtures of an organic solvent like 1,4-dioxane or toluene with water are commonly used to dissolve both the organic and inorganic reagents.[2][5]

  • Temperature Control: The reaction temperature must be high enough to facilitate the oxidative addition, which is often the rate-determining step, but not so high as to cause degradation of the catalyst or reactants.[1][2] A temperature screen between 80 °C and 120 °C is recommended.[2][6]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents. Oxygen can lead to catalyst deactivation and promote unwanted side reactions.[7]

Problem Potential Cause Suggested Solution
Low Yield / No Reaction Catalyst inhibition by pyridine nitrogen.[1]Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[1][2]
Inefficient oxidative addition.[1]Increase reaction temperature; screen different palladium catalysts and more electron-rich ligands.[1]
Suboptimal base or solvent.[1]Screen stronger bases like K₃PO₄ or Cs₂CO₃. Use solvent mixtures like 1,4-dioxane/water or toluene/water.[2]
Catalyst deactivation.[2]Ensure all reagents and solvents are pure and rigorously degassed.[2][7]

Question 2: I am observing a significant amount of debrominated pyrimidine as a side product. What is the cause and how can I prevent it?

Answer:

Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[7] This typically occurs when the palladium(II) intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid.[7]

Troubleshooting Strategies:

  • Choice of Base: Some bases or their impurities can act as hydride donors. Ensure a high-purity base is used.

  • Solvent Purity: Certain solvents, especially alcohols, can be a source of hydrides. Using high-purity, anhydrous solvents can mitigate this issue.

  • Reaction Conditions: Optimizing the reaction kinetics to favor transmetalation over debromination can be effective. This might involve adjusting the temperature or the rate of addition of the boronic acid.

Question 3: My reaction is producing a homocoupled biaryl product from my boronic acid. How can I minimize this?

Answer:

Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of oxygen.[7] Oxygen can facilitate the generation of palladium(II) species that lead to this unwanted dimerization.[8]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step is to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to exclude oxygen.[7]

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[1][7]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[7]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources like Pd(OAc)₂.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid. Optimization of specific parameters may be necessary for different substrates.

Materials:

  • 5-Bromopyrimidine (1.0 equiv.)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv.)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[5][7]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv.)[5][7]

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)[5][7]

  • Oven-dried Schlenk flask and magnetic stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled to room temperature under a stream of inert gas (Argon or Nitrogen).[7]

  • Reagent Addition: To the Schlenk flask, add the 5-bromopyrimidine, arylboronic acid, and base.[7]

  • Catalyst Addition: Add the palladium catalyst to the flask.[7]

  • Inert Atmosphere Setup: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85–100 °C) and stir vigorously.[5][7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 2: Recommended Starting Conditions for Suzuki Coupling of 5-Bromopyrimidine

Parameter Recommendation Notes
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with a ligand[2][5]For challenging substrates, consider bulky, electron-rich ligands like XPhos or SPhos.[1][2]
Ligand XPhos or SPhos (4 mol%) if using a Pd(II) precatalyst[2]The ligand is crucial for catalyst stability and reactivity.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)[2][5]Ensure the base is finely powdered and anhydrous for best results.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water[2][5]Solvents must be rigorously degassed to remove oxygen.
Temperature 80-110 °CTemperature should be optimized for each specific substrate combination.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and homocoupling side reactions.[7]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product ArX 5-Bromopyrimidine (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Start: Suzuki Reaction with 5-Bromopyrimidine check_yield Low Yield or No Reaction? start->check_yield optimize_catalyst 1. Optimize Catalyst/Ligand - Use bulky ligands (XPhos, SPhos) - Screen Pd(0) vs Pd(II) sources check_yield->optimize_catalyst Yes check_side_products Significant Side Products Observed? check_yield->check_side_products No, yield is good optimize_base_solvent 2. Optimize Base/Solvent - Try stronger bases (K₃PO₄, Cs₂CO₃) - Ensure proper solvent mixture (e.g., Dioxane/H₂O) optimize_catalyst->optimize_base_solvent optimize_temp 3. Optimize Temperature - Screen temperatures (80-120°C) optimize_base_solvent->optimize_temp check_purity 4. Check Reagent Purity & Inert Conditions - Use pure, degassed reagents - Ensure rigorous inert atmosphere optimize_temp->check_purity check_purity->check_side_products debromination Debromination? - Check purity of base and solvent - Optimize reaction kinetics check_side_products->debromination Yes, debromination homocoupling Homocoupling? - Rigorously degas all components - Use boronic esters - Slow addition of boronic acid check_side_products->homocoupling Yes, homocoupling success Reaction Successful check_side_products->success No debromination->success homocoupling->success

References

Technical Support Center: Overcoming Catalyst Inhibition in Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine coupling reactions. This resource is designed to help you troubleshoot common challenges and optimize your experiments. Pyrimidine scaffolds are vital in medicinal chemistry, but their successful functionalization via cross-coupling reactions is often hampered by the inherent properties of the pyrimidine ring, leading to catalyst inhibition and low yields. This guide provides practical solutions in a direct question-and-answer format, supported by quantitative data, detailed protocols, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrimidine coupling reactions (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields?

A1: The primary cause is often catalyst inhibition. The electron-deficient nature and the presence of Lewis basic nitrogen atoms in the pyrimidine ring can lead to strong coordination with the palladium catalyst. This interaction can form stable, inactive complexes that halt the catalytic cycle, a phenomenon often referred to as catalyst poisoning.[1][2][3]

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: A common sign is the formation of palladium black, which is finely divided, inactive palladium metal that has precipitated from the solution.[2] This indicates that the active Pd(0) species, if its catalytic cycle is slowed by inhibition, has agglomerated.[2] Another sign is a reaction that starts but fails to proceed to completion, even with extended reaction times.

Q3: How does the position of the leaving group (e.g., halide) on the pyrimidine ring affect the reaction?

A3: The reactivity of halopyrimidines in cross-coupling reactions generally follows the order C4 > C2 > C5.[4][5] The C4 and C2 positions are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This inherent reactivity allows for selective, sequential functionalization of polyhalogenated pyrimidines.[5]

Q4: Can my choice of base negatively impact the reaction?

A4: Yes. While a base is necessary, an inappropriate choice can be detrimental. Very strong bases like sodium tert-butoxide (NaOt-Bu) can be incompatible with sensitive functional groups on your substrates.[6] For Suzuki reactions, the combination of a strong base and residual water can promote protodeboronation, a major side reaction that consumes the boronic acid.[3][7] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and offer better functional group tolerance.[6]

Q5: I'm observing significant formation of side products. What are they and how can I minimize them?

A5: Common side reactions include protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid.[7] To minimize these:

  • Protodeboronation: Use high-purity boronic acid, ensure your base is appropriate, and avoid excessive temperatures.[7] Running the reaction under anhydrous conditions can also help, though some water is often needed for certain bases to be effective.[3]

  • Homocoupling: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can promote this pathway.[2] Using a slight excess of the pyrimidine halide can also disfavor boronic acid homocoupling.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

If your reaction is not proceeding as expected, a systematic evaluation of the reaction components is the most effective approach.

Possible Cause 1: Catalyst Inhibition by Pyrimidine Nitrogen

The lone pair electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center, effectively taking it out of the catalytic cycle.

  • Solution: Employ Bulky, Electron-Rich Ligands. Sterically hindered biarylphosphine ligands (e.g., Buchwald ligands) are highly effective.[1][3] Their bulkiness physically blocks the pyrimidine nitrogen from accessing the metal center, while their electron-donating nature makes the palladium less electrophilic and thus less susceptible to coordination by the electron-deficient pyrimidine ring.[1][3] N-heterocyclic carbene (NHC) ligands can also be effective.[8]

Possible Cause 2: Suboptimal Ligand, Base, or Solvent Selection

The interplay between catalyst, ligand, base, and solvent is critical for success, as chlorides and bromides on pyrimidine rings can be challenging substrates.[7]

  • Solution: Systematically Screen Reaction Parameters. The optimal combination is highly substrate-dependent. A screening approach is often necessary. The tables below summarize common starting points for optimization.

Data Presentation: Optimizing Reaction Components

The following tables provide a summary of common components used to optimize pyrimidine coupling reactions. Yields are context-dependent and should be used as a guide for selection.

Table 1: Ligand Selection Guide for Pyrimidine Coupling

Ligand NameTypical Loading (mol%)Key Advantage(s)Common Reaction Type(s)
SPhos 1 - 4Highly active for C-N and C-C bonds; effective for hindered substrates.[1][3]Buchwald-Hartwig, Suzuki
XPhos 1 - 4Broad applicability, good for challenging C-N couplings.[1][3][9]Buchwald-Hartwig, Suzuki
RuPhos 1 - 4Excellent for sterically demanding couplings.[1][3]Buchwald-Hartwig, Suzuki
Xantphos 2 - 4Useful for controlling selectivity and for challenging C-N couplings.[9][10]Buchwald-Hartwig
PPh₃ 5 - 10Cost-effective, standard ligand, but often less effective for hindered substrates.[11]Suzuki, Sonogashira

Table 2: Influence of Base and Solvent on Coupling Efficiency

ParameterCondition ACondition BCondition CRecommendation
Base NaOt-Bu K₃PO₄ Cs₂CO₃ NaOt-Bu often provides high reaction rates but has poor functional group tolerance.[6] K₃PO₄ and Cs₂CO₃ offer excellent tolerance.[6]
Solvent Toluene 1,4-Dioxane DMF / THF Toluene and dioxane are common and effective for Buchwald-Hartwig and Suzuki reactions.[9] DMF can be effective for Sonogashira.[12][13]

Mandatory Visualizations

The following diagrams illustrate the core problem of catalyst inhibition and provide logical workflows for troubleshooting and experimentation.

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Active Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA Inactive Inactive Complex [Pd]-Pyrimidine Pd0->Inactive Reversible Coordination PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (R-M) PdII->TM ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-R) RE->Product Pyrimidine Pyrimidine Substrate Pyrimidine->Inactive

Figure 1: Catalyst inhibition by pyrimidine coordination.

G Start Start: Low or No Yield CheckReagents 1. Check Reagent Quality - Purity of Pyrimidine & Partner? - Anhydrous Solvents? - Fresh Base? Start->CheckReagents CheckCatalyst 2. Evaluate Catalyst System - Using Bulky/Electron-Rich Ligand? - Pre-catalyst vs Pd(0) source? - Catalyst Loading Optimal? CheckReagents->CheckCatalyst Reagents OK OptimizeCond 3. Optimize Conditions - Screen Bases (e.g., K₃PO₄, Cs₂CO₃)? - Screen Solvents (Toluene, Dioxane)? - Adjust Temperature? CheckCatalyst->OptimizeCond System Appears OK Success Reaction Successful OptimizeCond->Success Yield Improved

Figure 2: A logical workflow for troubleshooting pyrimidine coupling reactions.

G Setup 1. Reaction Setup - Oven-dry glassware - Add catalyst, ligand, base, pyrimidine Inert 2. Inert Atmosphere - Evacuate and backfill with Ar or N₂ (3x) Setup->Inert Reagents 3. Reagent Addition - Add degassed solvent - Add coupling partner (e.g., boronic acid, amine) Inert->Reagents Reaction 4. Reaction - Heat to desired temperature - Monitor by TLC / LC-MS Reagents->Reaction Workup 5. Work-up & Purification - Quench reaction - Aqueous extraction - Column chromatography Reaction->Workup Analysis 6. Analysis - NMR, MS Workup->Analysis

Figure 3: Standard experimental workflow for pyrimidine cross-coupling.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a general starting point and may require optimization.

  • Preparation: To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern pre-catalyst like XPhos Pd G3, 1-2 mol%) and any additional ligand.[9][14]

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[14]

  • Reaction: Stir the mixture vigorously at the desired temperature (typically 80–120 °C) and monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a general starting point and may require optimization.

  • Preparation: In a glovebox or under an inert atmosphere, combine the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[9][14]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[14]

  • Reaction: Seal the reaction vessel and stir at the desired temperature (e.g., 80–110 °C). Monitor the reaction by TLC or LC-MS.[14]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

References

Technical Support Center: Purification of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the polar compound 1-(5-Bromopyrimidin-2-yl)-4-piperidinol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

  • Question: My compound, this compound, shows little to no retention on a C18 column and elutes near the solvent front. How can I improve its retention?

  • Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1][2] Here are several strategies to enhance retention:

    • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the water content. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[2][3]

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[3][4]

    • Mobile Phase pH Adjustment: As this compound is a basic compound, adjusting the mobile phase pH to a lower value (e.g., pH 2.5-4 using formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen. This can increase its interaction with the stationary phase and improve retention.[3]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[1][5][6] This technique uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[1][5][7]

Issue 2: Significant Peak Tailing in Normal-Phase and Reversed-Phase Chromatography

  • Question: I am observing significant peak tailing for my compound on both silica and C18 columns. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound is often caused by strong interactions with acidic silanol groups on the surface of the silica-based stationary phase.[3][8]

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (0.1-1%) or ammonia, to the mobile phase can mask the active silanol sites and significantly improve peak shape.[3][8][9]

    • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[3]

    • Alternative Stationary Phases: For normal-phase chromatography, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as diol or amine.[3][8][10]

    • HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[3]

Issue 3: Compound Degradation on Silica Gel during Flash Chromatography

  • Question: My compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

  • Answer: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[3][11]

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading the sample.[3][8]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amine.[3][8][10]

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity to be retained, reversed-phase flash chromatography on a C18-functionalized silica gel can be a good alternative, as it avoids the acidic environment of normal-phase silica gel.[10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for Thin Layer Chromatography (TLC) analysis of this compound on a silica gel plate?

A1: Due to the polar nature of the compound, you should start with relatively polar solvent systems. Good starting points include:

  • Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 98:2, 95:5, 90:10 v/v).[12]

  • Ethyl acetate (EtOAc) / Hexane mixtures with a high proportion of EtOAc.[12]

  • For very polar compounds that remain at the baseline, a small amount of a basic modifier like triethylamine (0.5-2%) or a few drops of ammonium hydroxide in the mobile phase can improve mobility and reduce streaking.[8][9] A common system for very polar basic compounds is 5-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[11][12]

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization is a viable and often effective method for purifying solid compounds.[13][14][15] The key is to find a suitable solvent or solvent system. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[13][16] You may need to screen several solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.[17][18]

Q3: What is HILIC and why is it a good option for purifying this compound?

A3: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase consisting of a high percentage of a non-polar organic solvent (usually acetonitrile) with a smaller percentage of a polar solvent (like water).[1][5][6] HILIC is particularly well-suited for separating and purifying highly polar compounds that are not well-retained in reversed-phase chromatography and are too strongly retained in normal-phase chromatography.[5] Given the polar nature of this compound, HILIC offers a powerful alternative purification strategy.[2]

Q4: How do I choose between normal-phase, reversed-phase, and HILIC for my purification?

A4: The choice of chromatography mode depends on the polarity of your compound and any impurities.

  • Normal-Phase: Best for separating compounds of low to moderate polarity.[19][20] For this compound, which is quite polar, you will likely need a highly polar mobile phase (e.g., high percentage of methanol in dichloromethane), and you may encounter issues with strong retention and peak tailing without a basic modifier.[8][11]

  • Reversed-Phase: The most common technique, ideal for non-polar to moderately polar compounds.[21][22] Highly polar compounds like the target molecule may have insufficient retention.[2][23]

  • HILIC: Specifically designed for the separation of highly polar compounds.[5][6] This is often the best choice when both normal-phase and reversed-phase chromatography present challenges.[1]

Data Presentation

Table 1: Comparison of Chromatographic Purification Strategies

Purification MethodStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal-Phase Chromatography Silica GelHexane/Ethyl Acetate, DCM/MethanolGood for less polar impurities.Strong retention, peak tailing for polar bases, potential for compound degradation.[3][11]
Reversed-Phase Chromatography C18Water/Acetonitrile, Water/MethanolGood for polar impurities, highly reproducible.[19]Poor retention of the target polar compound.[1]
HILIC Silica, Diol, AmineAcetonitrile/WaterExcellent retention and separation of polar compounds.[5][6]May require longer equilibration times.
Recrystallization N/AVarious single or mixed solventsPotentially high purity, scalable.[13][14]Finding a suitable solvent can be time-consuming, potential for yield loss.[14]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography with Basic Modifier

  • TLC Analysis: Develop a suitable solvent system using TLC plates. A good target Rf value for the compound is 0.2-0.4. A potential starting solvent system is 95:5 Dichloromethane:Methanol with 0.5% Triethylamine.

  • Column Packing: Dry pack a silica gel column or use a pre-packed column.

  • Column Equilibration: Equilibrate the column with the chosen mobile phase (without the basic modifier initially) for 2-3 column volumes.

  • Column Deactivation: Flush the column with 2-3 column volumes of the mobile phase containing the basic modifier (e.g., 0.5% Triethylamine).[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be used to separate impurities effectively.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column Selection: Choose a HILIC column (e.g., silica, diol, or amide stationary phase).

  • Mobile Phase Preparation: Prepare the mobile phase. A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5% water with 10 mM ammonium formate).[3]

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase for an extended period (at least 10-15 column volumes) to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

  • Injection and Elution: Inject the sample and begin the chromatographic run. A gradient elution, where the percentage of the aqueous component is increased over time, is typically used to elute the retained polar compounds.

  • Detection: Use a suitable detector, such as UV-Vis or a mass spectrometer, to monitor the elution of the compound.

Protocol 3: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) both at room temperature and at boiling. A good solvent will show low solubility at room temperature and high solubility at its boiling point. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[13][16]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling further in an ice bath can maximize the yield.[14][15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Strategy Selection cluster_methods Purification Methods cluster_end Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Assessment Method Selection Method Selection TLC Analysis->Method Selection informs Normal-Phase Chromatography Normal-Phase Chromatography Method Selection->Normal-Phase Chromatography Option 1 HILIC HILIC Method Selection->HILIC Option 2 Recrystallization Recrystallization Method Selection->Recrystallization Option 3 Pure Compound Pure Compound Normal-Phase Chromatography->Pure Compound HILIC->Pure Compound Recrystallization->Pure Compound Purity Analysis (HPLC, NMR) Purity Analysis (HPLC, NMR) Pure Compound->Purity Analysis (HPLC, NMR)

Caption: Workflow for selecting and optimizing a purification method.

troubleshooting_logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Proposed Solution Poor Peak Shape (Tailing) Poor Peak Shape (Tailing) Silanol Interactions Silanol Interactions Poor Peak Shape (Tailing)->Silanol Interactions likely due to Add Basic Modifier (TEA) Add Basic Modifier (TEA) Silanol Interactions->Add Basic Modifier (TEA) mitigate with Use End-Capped Column Use End-Capped Column Silanol Interactions->Use End-Capped Column mitigate with Switch to Alumina/Diol/Amine Column Switch to Alumina/Diol/Amine Column Silanol Interactions->Switch to Alumina/Diol/Amine Column avoid by Use HILIC Use HILIC Silanol Interactions->Use HILIC alternative approach

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Addressing Solubility Challenges of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1-(5-Bromopyrimidin-2-yl)-4-piperidinol in biological assays.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

A1: This is a common issue known as precipitation of a poorly soluble compound. Here is a systematic approach to troubleshoot this problem:

  • Lower the Final Concentration: The simplest first step is to determine the kinetic solubility in your specific buffer to ensure your final assay concentration is below the solubility limit. You can perform a serial dilution of your DMSO stock into the assay buffer and visually inspect for precipitation or use light scattering to determine the concentration at which the compound stays in solution.

  • Optimize DMSO Concentration: While DMSO is a common solvent for stock solutions, high final concentrations can be toxic to cells and may affect assay results.[1][2] Aim for a final DMSO concentration of less than 0.5% in your assay medium. If you need to use a higher concentration of your compound, you may need to prepare a more concentrated DMSO stock, but be aware of the solubility limit in DMSO itself.

  • Use a Co-solvent: If lowering the concentration is not feasible, consider using a co-solvent in your assay buffer.[3][4] Co-solvents reduce the polarity of the aqueous medium, which can help to keep hydrophobic compounds in solution. See the Experimental Protocols section for a detailed method on testing co-solvents.

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[4] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays. Start with low concentrations (e.g., 0.01-0.1%) and check for any interference with your assay.

  • Consider pH Adjustment: The piperidinol and pyrimidine moieties in the compound have ionizable groups. The overall charge of the molecule can change with pH, which in turn can significantly affect its solubility. Determine the pKa of your compound if possible and test the solubility in buffers with different pH values around the pKa.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many pyrimidine derivatives and other heterocyclic compounds for in vitro assays.[1][2] It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous DMSO.

Q2: How should I store my stock solution of this compound?

A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Before use, thaw the aliquot completely and bring it to room temperature. Ensure the solution is clear before making dilutions.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer. It is a rapid assessment suitable for high-throughput screening.[6]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in a solvent over a longer period. This is more relevant for formulation development.[6]

For initial troubleshooting in biological assays, determining the kinetic solubility is often sufficient.

Q4: Can I use sonication to dissolve my compound?

A4: Sonication can be used to aid in the initial dissolution of the compound in the solvent for your stock solution. However, if the compound precipitates upon dilution into an aqueous buffer, sonication of the final assay solution is unlikely to provide a stable solution and may not be practical for multi-well plate assays. The underlying solubility issue must be addressed.

Q5: Are there any alternative formulation strategies I can try?

A5: Yes, if standard co-solvents and surfactants are not effective or interfere with your assay, you can explore more advanced techniques:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2][7]

  • Use of Solid Dispersions: For in vivo studies, formulating the compound as a solid dispersion with a hydrophilic polymer can improve its dissolution rate and bioavailability.[7]

  • Nanotechnology Approaches: Formulating the compound into nanoparticles can increase its surface area and, consequently, its dissolution rate and solubility.[7][8]

Quantitative Data Summary

Solvent System Compound Concentration (µM) Observation Kinetic Solubility (µM)
PBS, pH 7.4100Precipitation< 100
PBS, pH 7.450Precipitation< 50
PBS, pH 7.410Clear Solution> 10
PBS with 1% Ethanol50Clear Solution> 50
PBS with 5% Ethanol100Clear Solution> 100
PBS with 0.1% Tween® 80100Clear Solution> 100

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well clear bottom plate.

  • Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm).

Procedure:

  • In a 96-well plate, add 198 µL of PBS to wells in triplicate.

  • Add 2 µL of the 10 mM DMSO stock solution to the first set of wells to achieve a 100 µM final concentration. Mix well.

  • Perform a 2-fold serial dilution down the plate by transferring 100 µL from the previous wells to the next set of wells containing 100 µL of PBS.

  • Include a set of wells with 2 µL of DMSO in 198 µL of PBS as a negative control.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Visually inspect the wells for any signs of precipitation.

  • Quantify the precipitation by measuring the absorbance (turbidity) at 620 nm.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the negative control.

Protocol 2: Systematic Testing of Solubilizing Agents

Objective: To identify a suitable co-solvent or surfactant to increase the solubility of this compound.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Co-solvents: Ethanol, PEG 400.

  • Surfactants: Tween® 80, Pluronic® F-68.

  • 96-well plate and plate reader.

Procedure:

  • Prepare a series of aqueous buffers containing different concentrations of the solubilizing agents (e.g., 1%, 2%, 5% Ethanol; 0.01%, 0.1%, 1% Tween® 80).

  • For each buffer condition, perform the kinetic solubility assay as described in Protocol 1.

  • Determine the kinetic solubility of the compound in each of the tested buffer formulations.

  • Select the formulation that provides the desired solubility with the lowest concentration of the solubilizing agent.

  • Important: Run parallel assay controls with the selected formulation to ensure the solubilizing agent does not interfere with your biological assay.

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Troubleshooting cluster_2 Phase 3: Formulation Optimization A Compound precipitates in aqueous buffer B Determine Kinetic Solubility (Protocol 1) A->B C Is final concentration below solubility limit? B->C D Lower final assay concentration C->D No E Proceed with experiment C->E Yes F Test Solubilizing Agents (Protocol 2) C->F No, and concentration cannot be lowered D->E G Co-solvents (Ethanol, PEG 400) F->G H Surfactants (Tween 80) F->H I Cyclodextrins F->I J Select optimal formulation G->J H->J I->J K Validate formulation in assay (check for interference) J->K K->E

Caption: A workflow for troubleshooting solubility issues.

G cluster_start cluster_protocol Protocol 2: Systematic Screening of Solubilizing Agents cluster_solubility_test cluster_end start A Prepare buffer with Co-solvent (e.g., 1% EtOH) start->A B Prepare buffer with Surfactant (e.g., 0.1% Tween 80) start->B C Prepare buffer with Cyclodextrin (e.g., 1% HP-β-CD) start->C D Determine Kinetic Solubility in each formulation A->D B->D C->D E Compare solubility enhancement and select best candidate D->E F Validate: Does the selected formulation affect the assay? E->F end F->end

Caption: Experimental workflow for testing solubilizing agents.

References

improving the stability of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Bromopyrimidin-2-yl)-4-piperidinol in Dimethyl Sulfoxide (DMSO). The following information is curated to address potential stability issues and offer solutions based on general chemical principles and best practices for handling small molecules in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound in DMSO?

A1: To ensure complete dissolution and maintain the integrity of the compound, it is recommended to use anhydrous DMSO. Sonication or gentle vortexing at room temperature can aid in solubilization. Avoid excessive heating, as high temperatures can promote the degradation of both the compound and the solvent.

Q2: What are the optimal storage conditions for a stock solution of this compound in DMSO?

A2: For short-term storage (1-2 weeks), refrigeration at 2-8°C is suitable. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] The use of desiccated storage or an inert gas atmosphere (e.g., argon or nitrogen) can further protect the solution from moisture and oxidation.

Q3: Can I use a DMSO/water mixture to dissolve this compound?

A3: While DMSO/water mixtures can be used, the presence of water can potentially influence the stability of the compound. One study showed that 85% of compounds in a library were stable in a 90/10 DMSO/water mixture over a 2-year period at 4°C.[2] However, for a compound with potentially labile functional groups like a bromopyrimidine, it is prudent to first assess its stability in the presence of water. If aqueous buffers are required for an assay, it is best to prepare the final dilution immediately before use.

Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

A4: The number of permissible freeze-thaw cycles is compound-specific. To minimize potential degradation, it is strongly recommended to aliquot stock solutions into volumes suitable for single experiments. A general guideline is to limit freeze-thaw cycles to a maximum of five. One study on a diverse set of compounds subjected them to 25 freeze/thaw cycles to assess stability.[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in DMSO solutions.

Issue 1: Solution Discoloration (Turns Yellow/Brown)

Possible Causes:

  • Degradation of the Compound: The bromopyrimidine ring may be susceptible to nucleophilic substitution or other forms of degradation, leading to colored byproducts.

  • DMSO Degradation: At elevated temperatures or in the presence of contaminants, DMSO can decompose.[3] Acidic impurities, in particular, can catalyze the breakdown of DMSO, even at lower temperatures.[3]

  • Light Exposure: The compound may be sensitive to light, leading to photochemical degradation.

Troubleshooting Steps:

StepActionRationale
1Visual Inspection: Note the color and any precipitate formation in the solution.
2Purity Analysis (HPLC): Analyze the discolored solution by HPLC with UV and MS detection to identify the parent compound and any new peaks corresponding to degradation products.
3Control Experiment: Prepare a fresh solution of the compound in anhydrous DMSO from a new, unopened bottle. Store this under ideal conditions (dark, inert atmosphere, appropriate temperature) and monitor for discoloration.
4Solvent Quality Check: Use a fresh, high-purity, anhydrous grade of DMSO. Older bottles of DMSO can absorb atmospheric moisture and contaminants.
5Light Protection: Store the solution in amber vials or wrap clear vials in aluminum foil to protect from light.

Preventative Measures:

  • Always use high-purity, anhydrous DMSO.

  • Store stock solutions protected from light and moisture.

  • Prepare fresh solutions for critical experiments.

Issue 2: Loss of Biological Activity or Inconsistent Assay Results

Possible Causes:

  • Compound Degradation: The active parent compound may be degrading over time in the DMSO solution, leading to a lower effective concentration.

  • Precipitation: The compound may be precipitating out of solution, especially after freeze-thaw cycles or if the concentration exceeds its solubility limit in DMSO.

  • Interaction with Assay Components: The compound or its degradants may interact with components of the assay medium.

Troubleshooting Steps:

StepActionRationale
1Confirm Concentration and Purity: Use HPLC to verify the concentration and purity of the stock solution. Compare this to a freshly prepared standard.
2Solubility Check: Visually inspect the stock solution for any precipitate. If necessary, centrifuge the solution and analyze the supernatant to determine the concentration of the dissolved compound.
3Fresh Dilutions: Prepare fresh dilutions from the stock solution immediately before each experiment.
4Control Compound: Include a stable control compound with a known, consistent activity in your assays to rule out issues with the assay itself.

Preventative Measures:

  • Regularly check the purity of stock solutions, especially if they have been stored for an extended period.

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Ensure the final concentration in the assay medium does not exceed the compound's aqueous solubility.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+).

  • Sample Preparation: Dilute the DMSO stock solution with the initial mobile phase composition to an appropriate concentration (e.g., 10 µg/mL).

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution in Anhydrous DMSO storage Aliquot and Store under Varied Conditions (e.g., RT, 4°C, -20°C, Light/Dark) prep->storage sampling Sample at Time Points (T=0, 1 wk, 1 mo, 3 mo) storage->sampling analysis Analyze by HPLC-MS sampling->analysis data Quantify Remaining Parent Compound and Identify Degradants analysis->data conclusion Determine Optimal Storage Conditions data->conclusion troubleshooting_flow Troubleshooting Logic for Inconsistent Results start Inconsistent Assay Results check_purity Check Purity/Concentration of Stock Solution (HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok precipitate Check for Precipitation purity_ok->precipitate Yes degraded Stock Solution Degraded purity_ok->degraded No precipitate_ok Precipitate Present? precipitate->precipitate_ok assay_issue Investigate Assay Parameters/Reagents precipitate_ok->assay_issue No solubility_issue Solubility Issue precipitate_ok->solubility_issue Yes prepare_fresh Prepare Fresh Stock Solution degraded->prepare_fresh lower_conc Lower Stock Concentration solubility_issue->lower_conc

References

common side reactions in the synthesis of piperidinyl-pyrimidines and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common side reactions during the synthesis of piperidinyl-pyrimidines.

Frequently Asked Questions (FAQs)

Section 1: Pyrimidine Ring Formation

Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.[1][2]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Q2: I am observing a low yield in my pyrimidine synthesis, with a lot of unreacted starting material. What are the likely causes?

A2: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts, confirm the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2]

Section 2: Attaching the Piperidine Moiety (C-N Coupling)

Q3: My Buchwald-Hartwig N-arylation of a piperidine with a chloropyrimidine is giving low yields and multiple products. What should I investigate first?

A3: Low yields and multiple products in N-arylation reactions often stem from catalyst deactivation or competing side reactions like hydrodehalogenation (reduction of the aryl halide) and bis-arylation.[3][4]

Key Factors to Investigate:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst.[3]

  • Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different bulky, electron-rich ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, LHMDS) can minimize side reactions.[3][5]

  • Stoichiometry: Using a slight excess of the piperidine starting material relative to the chloropyrimidine can help minimize the formation of undesired bis-arylated byproducts.[3]

Q4: During a nucleophilic aromatic substitution (SNAr) to connect piperidine to a dichloropyrimidine, I'm getting a mixture of products. How can I improve selectivity?

A4: Dichloropyrimidines have multiple reactive sites. The regioselectivity of the substitution is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.

Strategies for Improved Selectivity:

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the inherent selectivity between the reactive sites.[6]

  • Stepwise Addition: Introduce the piperidine nucleophile in a controlled, stepwise manner.

  • Protecting Groups: If other functional groups are present, consider using protecting groups to prevent unwanted side reactions.

Section 3: Piperidine Ring Side Reactions

Q5: I am attempting an N-alkylation of a piperidinyl-pyrimidine and forming a significant amount of a salt byproduct. What is happening?

A5: The most common side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[3] This is especially prevalent when using highly reactive alkylating agents like methyl iodide.[7]

Prevention Strategies:

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, with a syringe pump. This keeps the concentration of the alkylating agent low at any given time.[7]

  • Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the acid formed during the reaction. Without a base, the reaction slows as the piperidinium salt accumulates.[7]

  • Stoichiometry: Use a precise stoichiometry (e.g., 1.0-1.1 equivalents) of the alkylating agent.

Q6: Can the piperidine ring open during synthesis?

A6: Piperidine ring-opening is not a common side reaction under standard synthetic conditions but can occur under specific circumstances, such as with certain substituents or under electrochemical conditions.[8][9] For example, 2-furyl or 2-thienyl substituents on the piperidine ring have been shown to undergo ring opening during hydrogenation reactions.[8] It is crucial to be aware of the stability of all functional groups on your specific substrate under the chosen reaction conditions.

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination

This guide provides a systematic workflow to diagnose and resolve low yields in the palladium-catalyzed coupling of piperidine with a halo-pyrimidine.

G start Low Yield Observed check_inert Is the inert atmosphere (Ar/N2) guaranteed? start->check_inert fix_inert Solution: Improve Schlenk line technique, use a glovebox, degass solvent. check_inert->fix_inert No check_reagents Are reagents (amine, aryl halide) and base pure and dry? check_inert->check_reagents Yes fix_inert->check_reagents fix_reagents Solution: Purify starting materials, use fresh, anhydrous solvent and base. check_reagents->fix_reagents No check_catalyst Is the Pd catalyst/ligand active? check_reagents->check_catalyst Yes fix_reagents->check_catalyst fix_catalyst Solution: Use fresh catalyst/ligand. Consider a pre-catalyst. Screen different ligands. check_catalyst->fix_catalyst No check_conditions Are reaction temp/time optimal? check_catalyst->check_conditions Yes fix_catalyst->check_conditions fix_conditions Solution: Increase temperature incrementally. Monitor reaction by TLC/LC-MS to determine the optimal time. check_conditions->fix_conditions No success Yield Improved check_conditions->success Yes fix_conditions->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Guide 2: Competing Pathways in Pyrimidine Synthesis

The Biginelli reaction for forming the pyrimidine core can face competition from the Hantzsch pathway, especially at higher temperatures. Understanding this relationship is key to optimizing your reaction.

G cluster_reactants Reactants cluster_products Potential Products Aldehyde Aldehyde Biginelli Desired Product: Dihydropyrimidinone (DHPM) Aldehyde->Biginelli 1 equiv. Hantzsch Side Product: Dihydropyridine (DHP) Aldehyde->Hantzsch 1 equiv. Ketoester Ketoester Ketoester->Biginelli 1 equiv. Ketoester->Hantzsch 2 equiv. Urea Urea Urea->Biginelli 1 equiv. Ammonia Ammonia Urea->Ammonia Decomposition (High Temp) Ammonia->Hantzsch 1 equiv.

Caption: Competing reaction pathways in the Biginelli synthesis.

Quantitative Data Summary

The choice of ligand and base is critical for minimizing side reactions in Buchwald-Hartwig amination. The following table provides representative data for the N-arylation of a sterically hindered piperidine, illustrating how conditions affect yield.

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield of Desired Product (%)Ref.
12-ChloropyrimidinePd₂(dba)₃ (2)XPhos (4)NaOtBu11092[10]
22-ChloropyrimidinePd₂(dba)₃ (2)RuPhos (4)LHMDS10088[3]
34-ChloropyrimidinePd(OAc)₂ (2)SPhos (4)K₂CO₃12075[5]
42-BromopyrimidinePd₂(dba)₃ (1)XPhos (2)NaOtBu8095[10]

Note: Yields are representative and can vary based on specific substrates, reagent purity, and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes a typical procedure for the palladium-catalyzed N-arylation of a piperidine with a halo-pyrimidine.[3][10]

Materials:

  • Halo-pyrimidine (1.0 eq)

  • Piperidine derivative (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried reaction vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask containing a magnetic stir bar.

  • Add Reagents: Add the halo-pyrimidine and the piperidine derivative to the flask.

  • Add Solvent: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperidinyl-pyrimidine.

Protocol 2: General Procedure for Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs), a common pyrimidine core.[2]

Materials:

  • Aldehyde (10 mmol, 1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq)

  • Urea (15 mmol, 1.5 eq)

  • Catalyst (e.g., HCl, 3-4 drops, or a Lewis acid)

  • Ethanol

Procedure:

  • Mixing: In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and ethanol.

  • Catalyst Addition: Add the acid catalyst to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 60°C). Avoid excessively high temperatures to prevent Hantzsch byproduct formation.[2]

  • Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to go to completion.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Logical Relationships Diagram

Controlling Site-Selectivity in Piperidine Functionalization

Achieving site-selectivity (e.g., N vs. C2, C3, C4) is a common challenge. The strategy depends heavily on the desired outcome.

G problem Problem: Poor Site-Selectivity in Piperidine Functionalization sol1 Strategy 1: Employ a Directing Group on N problem->sol1 sol2 Strategy 2: Steric Hindrance Control problem->sol2 sol3 Strategy 3: Catalyst Control problem->sol3 outcome1 Directs C-H functionalization to a specific carbon (e.g., C2). [2] sol1->outcome1 outcome2 Bulky N-protecting groups can favor functionalization at the less hindered C4 position. [2] sol2->outcome2 outcome3 Different metal catalysts can exhibit different selectivities for specific C-H bonds. [2] sol3->outcome3

Caption: Logical relationships for controlling functionalization site-selectivity.

References

Technical Support Center: Optimizing N-Arylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-arylation of piperidines.

Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of piperidines, particularly in the context of Palladium-catalyzed Buchwald-Hartwig amination.

Problem: Low or No Reaction Yield

Low to non-existent yields in N-arylation reactions can be frustrating. The following logical workflow can help isolate and resolve the underlying issue.

cluster_start Initial Observation cluster_verify Verification Steps cluster_troubleshoot Troubleshooting Actions cluster_solution Potential Solutions start Low / No Yield verify_reagents Verify Reagent Quality (Aryl halide, Piperidine, Catalyst, Ligand, Base, Solvent) start->verify_reagents verify_atmosphere Ensure Inert Atmosphere (Argon or Nitrogen) verify_reagents->verify_atmosphere Reagents OK solution_reagents Use fresh, pure reagents. Dry solvents rigorously. verify_reagents->solution_reagents Reagents Suspect optimize_catalyst Optimize Catalyst/Ligand System verify_atmosphere->optimize_catalyst Atmosphere OK solution_atmosphere Improve inert gas purging technique. Use a glovebox. verify_atmosphere->solution_atmosphere Atmosphere Suspect optimize_base Screen Different Bases optimize_catalyst->optimize_base solution_catalyst Try different Pd sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). optimize_catalyst->solution_catalyst optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent solution_base Switch to a stronger or more soluble base (e.g., NaOtBu, LHMDS, K₃PO₄). optimize_base->solution_base optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp solution_solvent Use solvents known to be effective (e.g., Toluene, Dioxane, THF). optimize_solvent->solution_solvent solution_temp Increase temperature for slow reactions, or decrease to prevent decomposition. optimize_temp->solution_temp

Caption: Troubleshooting workflow for low reaction yield.

ProblemPotential CauseSuggested Solution
Low to No Yield Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may be oxidized.[1][2]Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[2] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.[3]
Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.For N-arylation, sterically hindered, electron-rich biaryl phosphine ligands like RuPhos and XPhos are often effective.[1][3]
Inappropriate Base: The base may be too weak or have poor solubility in the reaction solvent.Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[1] Weaker bases like K₂CO₃ or K₃PO₄ might require higher temperatures or longer reaction times.[1]
Unsuitable Solvent: Reagents may not be fully dissolved, or the solvent could be inhibiting the catalyst.[4][5]Toluene, dioxane, and THF are generally effective solvents for Buchwald-Hartwig reactions.[4][5] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[4][5]
Low Reaction Temperature: The reaction may be too slow at the current temperature.Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[1][3]
Significant Side Product Formation Hydrodehalogenation: Reduction of the aryl halide starting material.This can be caused by impurities in the reagents or solvent. Ensure all components are pure and anhydrous. The choice of ligand and base combination is also critical and may need optimization.[2][4]
Aryl Halide Homocoupling (Biaryl Formation): Coupling of two aryl halide molecules.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[4] This side reaction is more prevalent with highly reactive aryl halides.[4]
Bis-arylation of Piperidine: Formation of an N,N'-diarylpiperazine-like impurity if piperazine is present.If piperazine is the intended substrate, using an excess of piperazine relative to the aryl halide can favor mono-arylation.[1][6]
Reaction Stalls Before Completion Catalyst Decomposition: The active catalytic species is not stable under the reaction conditions.Use a more robust ligand, such as the Buchwald biarylphosphine ligands, to protect the palladium center.[4] Consider lowering the reaction temperature, though this may necessitate longer reaction times.[4]
Product Inhibition: The N-arylated piperidine product may coordinate to the palladium center, inhibiting further catalysis.A higher catalyst loading might be necessary to overcome this inhibition.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful N-arylation of piperidine?

A1: The most critical parameters are the choice of catalyst and ligand, the base, the solvent, and ensuring an inert reaction atmosphere. The combination of these factors is often substrate-dependent, meaning optimization is frequently required for new substrates.[2]

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is crucial and depends on the reactivity of your aryl halide and piperidine. For electron-rich or sterically hindered aryl halides, bulky and electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often good starting points.[2][3] For less demanding substrates, older generation ligands might be sufficient.

Q3: Can I use aryl chlorides for the N-arylation of piperidines?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides and often require more specialized catalytic systems.[7] Modern, highly active ligands (e.g., biaryl phosphines) are typically necessary to achieve good yields with aryl chlorides.[1]

Q4: My reaction is sensitive to air. What are the best practices for setting up an inert reaction?

A4: To ensure an inert atmosphere, use oven-dried glassware and perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[2] Solvents should be anhydrous and degassed. For highly sensitive reactions, working in a glovebox is recommended.[2]

Q5: What is the typical stoichiometry of reagents in a Buchwald-Hartwig N-arylation of piperidine?

A5: A common stoichiometry is:

  • Aryl halide: 1.0 equivalent

  • Piperidine: 1.2-1.5 equivalents

  • Palladium precatalyst: 1-2 mol%

  • Phosphine ligand: 2-4 mol%

  • Base (e.g., NaOtBu): 1.4 equivalents[2]

Using a slight excess of the piperidine can help drive the reaction to completion and minimize side reactions involving the aryl halide.[2]

Data on Reaction Conditions

The following tables summarize quantitative data for the N-arylation of piperidines under various conditions, compiled from literature sources.

Table 1: Effect of Catalyst, Ligand, and Base on the N-Arylation of Piperidine with Aryl Bromides

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285[3]
21-Bromo-4-fluorobenzenePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001292[3]
34-BromoanisolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1001895
42-BromotoluenePd₂(dba)₃ (1)cataCXium A (2)K₃PO₄t-BuOH1002488

Note: The data presented are representative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Piperidine (1.2-1.5 eq)[2]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[3]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[3]

  • Sodium tert-butoxide (NaOtBu, 1.5 eq)[3]

  • Anhydrous toluene[3]

  • Schlenk flask or similar glassware for reactions under inert atmosphere[2]

  • Magnetic stirrer and heating plate[3]

  • Inert gas (Argon or Nitrogen)[2]

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2][3]

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reagent Addition: Add the aryl bromide and piperidine to the flask, followed by the anhydrous, degassed solvent (e.g., toluene).[3][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[3][8]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated piperidine.[3][8]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Pd catalyst, ligand, and base in an oven-dried Schlenk flask. inert Establish inert atmosphere (evacuate/backfill with Ar/N₂ x3). prep->inert add_reagents Add aryl halide, piperidine, and anhydrous solvent. inert->add_reagents heat Heat to 80-110 °C with stirring. add_reagents->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor cool Cool to room temperature. monitor->cool Reaction Complete filter Dilute with organic solvent and filter through celite. cool->filter extract Wash with H₂O and brine, then dry organic layer. filter->extract purify Concentrate and purify by column chromatography. extract->purify

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

References

challenges in scaling up the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 4-hydroxypiperidine.[1] This reaction is typically carried out in a suitable solvent such as acetonitrile, with a base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, and heated to reflux.[1]

Q2: What are the primary challenges when scaling up the SNAr reaction for this synthesis?

A2: Scaling up the SNAr reaction presents several challenges, including:

  • Exothermic Reaction Control: The reaction can be exothermic, and maintaining a consistent temperature profile in a large reactor can be difficult.

  • Reagent Addition: The order and rate of reagent addition become critical at a larger scale to avoid localized overheating and side product formation.

  • Mixing Efficiency: Ensuring homogenous mixing in a large volume is crucial for consistent reaction progress and to avoid localized concentration gradients.

  • Work-up and Extraction: Handling large volumes of solvents for extraction and washing can be logistically challenging and may lead to emulsion formation.

Q3: Are there alternative synthetic routes to this compound?

A3: While the SNAr reaction is common, alternative routes such as the Buchwald-Hartwig amination could be explored.[2][3][4][5] This palladium-catalyzed cross-coupling reaction would involve reacting 5-bromo-2-halopyrimidine with 4-hydroxypiperidine. This method can sometimes offer milder reaction conditions and broader substrate scope but may introduce challenges related to catalyst cost, removal, and sensitivity to air and moisture.

Q4: What are the critical quality attributes (CQAs) for the final product, this compound?

A4: The critical quality attributes for the final product typically include:

  • Purity: High purity is essential, with minimal levels of starting materials, byproducts, and residual solvents.

  • Impurities Profile: Identification and quantification of any process-related impurities.

  • Physical Properties: Consistent crystalline form, melting point, and appearance.

  • Assay: Accurate determination of the active pharmaceutical ingredient (API) content.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Possible Causes & Solutions

CauseTroubleshooting Step
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Poor Mixing Ensure adequate agitation in the reactor. For viscous reaction mixtures, consider using a more powerful overhead stirrer or adjusting the impeller design for better mixing.
Base Inefficiency The choice and amount of base are crucial. Ensure the base (e.g., DIPEA) is of sufficient purity and is used in the correct stoichiometric amount to neutralize the generated acid.
Moisture in Reagents or Solvents Water can interfere with the reaction. Use anhydrous solvents and ensure all reagents are dry before use, especially on a large scale.
Issue 2: Formation of Impurities

Possible Causes & Solutions

ImpurityPossible CauseMitigation Strategy
Bis-arylated Piperidinol Excess 5-bromo-2-chloropyrimidine or localized high concentrations.Control the stoichiometry of the reactants carefully. Add the pyrimidine derivative slowly and sub-surface to ensure rapid dispersion.
Degradation Products Prolonged reaction at high temperatures.Optimize the reaction time and temperature to minimize the formation of degradation products. Consider a lower reaction temperature for a longer duration.
Oxidation of 4-piperidinol Presence of oxidizing agents or air ingress at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the quality of the starting 4-hydroxypiperidine.
Issue 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions

ProblemPossible CauseSuggested Solution
Emulsion during Work-up Inefficient mixing during extraction or presence of fine solid particles.Add a small amount of brine to the aqueous layer to break the emulsion. Allow the mixture to stand without agitation for a longer period. Filtration before extraction may also help.
Product Oiling Out High concentration of the product in the solvent during crystallization or anti-solvent addition.Use a more dilute solution for crystallization. Add the anti-solvent slowly with vigorous stirring to promote the formation of a crystalline solid.
Poor Recovery from Chromatography Strong adsorption of the basic product onto acidic silica gel.Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, consider using a different stationary phase like alumina.[6]

Experimental Protocols

Laboratory-Scale Synthesis of this compound [1]

  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine (1.0 equivalent).

  • Add acetonitrile as the solvent.

  • Add diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the mixture.

  • Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge 4-Hydroxypiperidine, Acetonitrile, and DIPEA B Add 5-Bromo-2-chloropyrimidine A->B 1. Add Reagents C Heat to Reflux (12-16 hours) B->C 2. Initiate Reaction D Cool and Concentrate C->D 3. Quench E Dissolve and Wash (Water, Brine) D->E 4. Extraction F Dry and Concentrate E->F 5. Drying G Column Chromatography F->G 6. Purify H Pure Product G->H 7. Isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Synthesis Scale-up Problem Encounter Problem? Start->Problem LowYield Low Yield / Incomplete Rxn Problem->LowYield Yes Impurity Impurity Formation Problem->Impurity Yes Isolation Isolation Issues Problem->Isolation Yes Success Successful Scale-up Problem->Success No CheckTemp Verify Temp & Time LowYield->CheckTemp CheckMixing Improve Mixing LowYield->CheckMixing CheckStoich Control Stoichiometry Impurity->CheckStoich OptimizeWorkup Optimize Work-up Isolation->OptimizeWorkup CheckTemp->Problem CheckMixing->Problem CheckStoich->Problem OptimizeWorkup->Problem

Caption: A logical diagram for troubleshooting common issues in the synthesis scale-up.

References

minimizing impurities in the final product of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3][4][5] This typically involves reacting 5-bromo-2-chloropyrimidine with 4-hydroxypiperidine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile.[6] The mixture is often heated to reflux to drive the reaction to completion.[6]

Q2: I'm observing a significant amount of unreacted 5-bromo-2-chloropyrimidine in my crude product. What are the likely causes and solutions?

A2: Unreacted starting material is a common issue. Potential causes include:

  • Insufficient Reaction Time or Temperature: The SNAr reaction on pyrimidine rings can be slow and often requires heating.[1] Ensure the reaction has been refluxed for an adequate period (e.g., 15 hours or as monitored by TLC/LCMS).[6]

  • Base Stoichiometry: An insufficient amount of base (e.g., DIPEA) can hinder the reaction, as it is needed to neutralize the HCl generated. Using a slight excess of the base is recommended.[6]

  • Reagent Quality: Ensure the 4-hydroxypiperidine and solvent are of sufficient purity and anhydrous, as moisture can interfere with the reaction.

Troubleshooting Steps:

  • Increase the reaction time and monitor progress by TLC or LCMS until the limiting reagent is consumed.

  • Ensure at least 2-3 equivalents of the base are used.[6]

  • Consider a solvent with a higher boiling point if the reaction is sluggish at the reflux temperature of acetonitrile.

Q3: My final product is contaminated with a di-substituted byproduct. How can I minimize its formation?

A3: A di-substituted impurity, where a second molecule of 4-hydroxypiperidine displaces the bromine atom on the pyrimidine ring, can sometimes form under harsh reaction conditions.

Preventative Measures:

  • Control Stoichiometry: Use a controlled amount of 4-hydroxypiperidine (typically 1.0 to 1.2 equivalents). A large excess can promote di-substitution.

  • Temperature Control: Avoid excessive temperatures or prolonged reaction times after the initial reaction is complete, as this can favor the slower, second substitution.

Q4: After purification, my product has a persistent color. What could be the source?

A4: A persistent color, often yellow or brown, can indicate the presence of trace impurities. These may include:

  • Oxidized Species: The piperidinol moiety can be susceptible to oxidation, potentially forming the corresponding ketone, 1-(5-Bromopyrimidin-2-yl)-4-piperidinone.[7]

  • Degradation Products: Small amounts of degradation products from the starting materials or the product itself, especially if exposed to high heat for extended periods.

  • Residual Solvents or Reagents: Trapped, high-boiling point solvents or colored impurities from the starting materials.

Purification Tip: A final recrystallization or a charcoal treatment followed by filtration can often remove color-causing impurities.

Q5: My compound streaks badly on silica gel TLC plates, making purification by column chromatography difficult. What should I do?

A5: Streaking is a common problem for basic compounds like piperidines on acidic silica gel.[8] This is due to strong interactions with the silanol groups.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine (Et₃N) or ammonium hydroxide into your chromatography eluent.[8] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for column chromatography.[8]

Troubleshooting Impurity Profiles

The following table summarizes common impurities, their potential sources, and recommended analytical methods for detection.

Impurity Name Potential Source Typical Analytical Signal (LCMS ESI+) Mitigation Strategy
4-HydroxypiperidineUnreacted starting materialm/z 102 [M+H]⁺Aqueous wash during workup; use slight excess of the pyrimidine.
5-Bromo-2-chloropyrimidineUnreacted starting materialNot typically observed by ESI+Drive reaction to completion (time, temp); purification by column chromatography.
1-(5-Bromopyrimidin-2-yl)-4-piperidinoneOxidation of the final productm/z 258/260 [M+H]⁺ (Isotopic pattern for Br)Use inert atmosphere (N₂); avoid strong oxidizing agents.[6][7]
Di-substituted ProductReaction of product with a second equivalent of 4-hydroxypiperidinem/z ~343/345 [M+H]⁺ (Isotopic pattern for Br)Control stoichiometry; avoid excessive heating.

Key Experimental Protocols

Protocol 1: Synthesis of this compound[6]
  • Reaction Setup: To a round-bottomed flask under a nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq), 4-hydroxypiperidine (1.0-1.2 eq), diisopropylethylamine (2.0-3.0 eq), and acetonitrile (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 15-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Eluent Modification: To prevent streaking, add 0.5-1% triethylamine to the eluent mixture.[8]

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified solid product.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for addressing common issues during the synthesis and purification process.

G cluster_0 Impurity Troubleshooting Workflow start Impurity Detected in Final Product (by LCMS/NMR) impurity_type Identify Impurity Type start->impurity_type sm Unreacted Starting Material (e.g., 5-bromo-2-chloropyrimidine) impurity_type->sm  Starting Material side_product Side Product (e.g., Di-substitution, Oxidation) impurity_type->side_product  Side Product purification_issue Purification Artifact / Tailing (e.g., on TLC/Column) impurity_type->purification_issue  Purification Issue sm_action Review Reaction Conditions: - Increase reaction time/temp - Check reagent stoichiometry - Ensure base is sufficient sm->sm_action resolve Re-purify and Confirm Purity sm_action->resolve side_product_action Modify Reaction Protocol: - Adjust stoichiometry - Lower reaction temperature - Use inert atmosphere side_product->side_product_action side_product_action->resolve purification_action Optimize Chromatography: - Add basic modifier (Et3N) - Switch to neutral alumina - Consider recrystallization purification_issue->purification_action purification_action->resolve G cluster_1 Potential Sources of Impurities center Final Product Impurities incomplete_rxn Incomplete Reaction center->incomplete_rxn side_rxn Side Reactions center->side_rxn workup Workup & Purification center->workup Unreacted\n5-bromo-2-chloropyrimidine Unreacted 5-bromo-2-chloropyrimidine incomplete_rxn->Unreacted\n5-bromo-2-chloropyrimidine Unreacted\n4-hydroxypiperidine Unreacted 4-hydroxypiperidine incomplete_rxn->Unreacted\n4-hydroxypiperidine Di-substitution Product Di-substitution Product side_rxn->Di-substitution Product Oxidation to Ketone Oxidation to Ketone side_rxn->Oxidation to Ketone Residual Solvents Residual Solvents workup->Residual Solvents Acid-catalyzed Degradation\n(if strong acid wash used) Acid-catalyzed Degradation (if strong acid wash used) workup->Acid-catalyzed Degradation\n(if strong acid wash used)

References

Technical Support Center: Analysis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. The focus is on the development and implementation of analytical methods to detect and quantify its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a stability-indicating analytical method for this compound?

A1: The initial and most critical step is to perform forced degradation studies.[1][2] This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions to intentionally induce degradation.[2][3] The goal is to generate potential degradation products, which is essential for developing a specific analytical method that can separate these degradants from the parent compound.[4]

Q2: What are the recommended stress conditions for forced degradation of this compound?

A2: Based on general guidelines for small molecules, a comprehensive forced degradation study should include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[5][2][6] The specific conditions should be optimized to achieve a target degradation of 5-20%.[2][3]

Q3: Which analytical technique is most suitable for analyzing the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and powerful technique for developing stability-indicating methods for small organic molecules.[4] It offers the necessary resolution to separate the parent compound from its degradation products.

Q4: How can I identify the degradation products of this compound?

A4: Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying unknown degradation products.[6] By analyzing the mass-to-charge ratio (m/z) of the separated peaks from the HPLC, you can propose molecular formulas and structures for the degradants.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
  • Possible Cause 1: Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound and its degradation products, leading to poor peak shape.

    • Troubleshooting Step: Adjust the pH of the mobile phase. For amine-containing compounds, a slightly acidic pH (e.g., using formic acid or trifluoroacetic acid) often improves peak shape.

  • Possible Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.

    • Troubleshooting Step: Dilute the sample and re-inject.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase: The piperidinol moiety might interact with residual silanols on the C18 column, causing tailing.

    • Troubleshooting Step: Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase.

Issue 2: Co-elution of the Parent Compound and a Degradation Product
  • Possible Cause 1: Insufficient Chromatographic Resolution: The chosen mobile phase and stationary phase may not be adequate to separate compounds with similar polarities.

    • Troubleshooting Step 1: Modify the mobile phase composition. Varying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can alter selectivity.[7]

    • Troubleshooting Step 2: Change the organic modifier. Switching from acetonitrile to methanol, or vice versa, can change the elution order.

    • Troubleshooting Step 3: Adjust the mobile phase pH. This can change the retention times of ionizable compounds.

    • Troubleshooting Step 4: Try a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl, cyano) may provide the necessary selectivity.

Issue 3: No Degradation Observed Under Stress Conditions
  • Possible Cause 1: Stress Conditions are too Mild: The compound may be highly stable under the initial conditions.

    • Troubleshooting Step: Increase the severity of the stress conditions. This could involve increasing the concentration of the acid/base/oxidizing agent, raising the temperature, or extending the exposure time.[1]

  • Possible Cause 2: Inappropriate Stressor: The compound may be resistant to certain types of degradation.

    • Troubleshooting Step: Ensure a variety of stressors are used. If no degradation is seen with acid, try a stronger base, or a different oxidizing agent.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hours5-20%
Base Hydrolysis 0.1 M NaOH60°C24 hours5-20%
Oxidation 3% H₂O₂Room Temperature24 hours5-20%
Thermal Dry Heat80°C48 hours5-20%
Photolytic UV light (254 nm) & Visible lightRoom Temperature48 hours5-20%

Table 2: Typical Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Degradation Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M NaOH and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M HCl and dilute with the mobile phase.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.

  • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light for 48 hours. Dilute the stressed sample with the mobile phase.

  • Control Samples: Prepare control samples by diluting the stock solution with the same solvent and subjecting them to the same conditions without the stressor.

  • Analysis: Analyze all samples by HPLC to assess the extent of degradation and the formation of new peaks.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_development Method Development Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Apply Stress Thermal Thermal (80°C, Solid) Stock->Thermal Apply Stress Photo Photolytic (UV/Vis Light) Stock->Photo Apply Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Degradants MethodDev Develop Stability-Indicating Method HPLC->MethodDev Optimize Separation Validation Validate Method (ICH Guidelines) MethodDev->Validation Finalize Method

Caption: Workflow for developing a stability-indicating method.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Optimization cluster_other Other Parameters Problem Identify Chromatographic Problem (e.g., Co-elution) ChangeRatio Adjust Organic/Aqueous Ratio Problem->ChangeRatio ChangeSolvent Switch Organic Solvent (ACN/MeOH) ChangeRatio->ChangeSolvent If not resolved Resolved Problem Resolved ChangeRatio->Resolved Success ChangepH Modify Mobile Phase pH ChangeSolvent->ChangepH If not resolved ChangeSolvent->Resolved Success ChangeColumn Try a Different Column Chemistry ChangepH->ChangeColumn If not resolved ChangepH->Resolved Success ChangeTemp Adjust Column Temperature ChangeColumn->ChangeTemp If not resolved ChangeColumn->Resolved Success ChangeGradient Modify Gradient Slope ChangeTemp->ChangeGradient If not resolved ChangeTemp->Resolved Success ChangeGradient->Resolved Success

Caption: Troubleshooting logic for co-elution issues.

References

Technical Support Center: Improving Regioselectivity in Bromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromopyrimidine reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the regioselectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with poly-substituted bromopyrimidines?

A1: The regioselectivity of reactions involving bromopyrimidines is primarily governed by a combination of electronic effects, steric hindrance, and the nature of the leaving group. The electron-deficient character of the pyrimidine ring makes positions C2, C4, and C6 susceptible to nucleophilic attack.[1] The specific outcome of a reaction depends on:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrimidine ring can significantly alter the electron density at different carbon atoms, thereby directing incoming reagents to specific positions.[2][3] For instance, in 2,4-dichloropyrimidines, substitution typically occurs at the C4 position, but an electron-donating group at C6 can shift the preference to the C2 position.[2]

  • Steric Hindrance: Bulky substituents can physically block access to adjacent positions, favoring reactions at less hindered sites.

  • Leaving Group Ability: In poly-halogenated pyrimidines, the inherent reactivity of the halogens (I > Br > Cl) can be exploited for regioselective cross-coupling reactions.[4]

Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for my desired product?

A2: To improve regioselectivity, a systematic optimization of reaction conditions is crucial. Key parameters to consider include:

  • Catalyst and Ligand Selection: For cross-coupling reactions like Suzuki-Miyaura, the choice of palladium catalyst and phosphine ligand is critical.[5] Electron-rich and sterically hindered ligands such as SPhos, XPhos, or RuPhos can promote oxidative addition and improve selectivity.[5]

  • Base and Solvent: The choice of base and solvent can influence the reaction pathway. For instance, in Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases to minimize side reactions.[6] The polarity of the solvent can also affect nucleophilicity and reaction rates.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[7]

Q3: How do I choose the appropriate reaction type for a specific C-Br bond functionalization on a pyrimidine ring?

A3: The choice of reaction depends on the desired transformation and the substitution pattern of your bromopyrimidine.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N bond formation with amines), and Sonogashira (for C-C bond formation with terminal alkynes) are versatile methods for functionalizing C-Br bonds.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): This is suitable for reacting bromopyrimidines with strong nucleophiles, especially when the bromine is at an activated position (C2, C4, or C6).[2][10]

  • Lithiation/Metal-Halogen Exchange: This approach allows for the introduction of a wide range of electrophiles after the bromine is exchanged with lithium.[11][12] This method's regioselectivity can be controlled by directing groups and temperature.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low or no conversion of the bromopyrimidine starting material.

Possible Cause Recommended Solution Citation
Catalyst Inhibition The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Use more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) to mitigate this effect.[5]
Inactive Catalyst The palladium catalyst may not be in its active Pd(0) state. Consider using a pre-formed Pd(0) catalyst or ensuring your reaction conditions facilitate the reduction of the Pd(II) pre-catalyst.[5]
Poor Solubility The bromopyrimidine or boronic acid may have poor solubility in the chosen solvent. Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene/water, DMF/water).[8][13]
Suboptimal Base The base may be too weak or too strong. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][14]

Issue: Formation of significant side products (e.g., homocoupling of boronic acid, protodebromination).

Possible Cause Recommended Solution Citation
Presence of Oxygen Oxygen can lead to the homocoupling of the boronic acid. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.[7]
Protic Impurities The presence of water or other protic impurities can lead to protodebromination. Use anhydrous solvents and reagents.[6][7]
Inappropriate Catalyst System The catalyst system may be too reactive, leading to side reactions. Screen different palladium catalysts and ligands to find a system with better selectivity.[7]
Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue: Poor regioselectivity in the reaction of a di-bromopyrimidine with a nucleophile.

Possible Cause Recommended Solution Citation
Similar Reactivity of Bromine Atoms The electronic environment of the two bromine atoms may be too similar. Analyze the electronic effects of other substituents on the ring. An electron-donating group can deactivate the ortho and para positions, while an electron-withdrawing group will activate them.[2][10]
Reaction Temperature is Too High Higher temperatures can lead to a loss of selectivity. Run the reaction at a lower temperature to favor the formation of the kinetically preferred product.[7]
Disubstitution Occurring The nucleophile may be reacting at both bromine positions. Use a stoichiometric amount of the nucleophile or a slight excess of the di-bromopyrimidine to minimize disubstitution.[7]

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.02-0.10 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.) to a Schlenk tube.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9]

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Regioselective Buchwald-Hartwig Amination

This protocol is a generalized procedure and should be optimized for specific substrates.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyrimidine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., a pre-formed Pd-ligand complex, 0.01-0.05 equiv.), and a strong base (e.g., NaOt-Bu, 1.2-2.0 equiv.).[8]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.[8]

  • Work-up: Once the reaction is complete, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Visualizations

Regioselectivity_Factors Bromopyrimidine Bromopyrimidine Substrate Electronic_Effects Electronic_Effects Bromopyrimidine->Electronic_Effects Electronic Effects (EDG/EWG) Steric_Hindrance Steric_Hindrance Bromopyrimidine->Steric_Hindrance Steric Hindrance Leaving_Group Leaving_Group Bromopyrimidine->Leaving_Group Leaving Group Ability (I > Br > Cl) Reaction_Conditions Reaction Conditions Catalyst_Ligand Catalyst_Ligand Reaction_Conditions->Catalyst_Ligand Catalyst/Ligand Solvent_Base Solvent_Base Reaction_Conditions->Solvent_Base Solvent/Base Temperature Temperature Reaction_Conditions->Temperature Temperature Regioselective_Product Desired Regioisomer Isomeric_Mixture Isomeric Mixture Electronic_Effects->Regioselective_Product Electronic_Effects->Isomeric_Mixture Steric_Hindrance->Regioselective_Product Steric_Hindrance->Isomeric_Mixture Leaving_Group->Regioselective_Product Leaving_Group->Isomeric_Mixture Catalyst_Ligand->Regioselective_Product Catalyst_Ligand->Isomeric_Mixture Solvent_Base->Regioselective_Product Solvent_Base->Isomeric_Mixture Temperature->Regioselective_Product Temperature->Isomeric_Mixture

Caption: Key factors influencing the regioselectivity of bromopyrimidine reactions.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst_Issue Catalyst Inactivation/ Inhibition? Start->Catalyst_Issue Conditions_Issue Suboptimal Reaction Conditions? Start->Conditions_Issue Side_Reactions Side Reactions Occurring? Start->Side_Reactions Solution_Catalyst1 Use Electron-Rich, Sterically Hindered Ligands (e.g., SPhos, XPhos) Catalyst_Issue->Solution_Catalyst1 Solution_Catalyst2 Use Pre-formed Pd(0) Catalyst Catalyst_Issue->Solution_Catalyst2 Solution_Conditions1 Screen Solvents for Better Solubility Conditions_Issue->Solution_Conditions1 Solution_Conditions2 Optimize Base (e.g., K3PO4, Cs2CO3) Conditions_Issue->Solution_Conditions2 Solution_Conditions3 Adjust Temperature Conditions_Issue->Solution_Conditions3 Solution_Side1 Thoroughly Degas Reagents and Solvents Side_Reactions->Solution_Side1 Homocoupling? Solution_Side2 Use Anhydrous Conditions Side_Reactions->Solution_Side2 Protodebromination?

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling of bromopyrimidines.

References

Validation & Comparative

Unraveling the Structure-Activity Relationship of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol analogs, a scaffold of growing interest in medicinal chemistry. While direct, comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from structurally related pyrimidinyl-piperidinol derivatives to offer valuable insights for the rational design of novel therapeutic agents.

The pyrimidinyl-piperidinol core is a versatile scaffold that has been explored for a range of biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs).[1][2][3][4] Modifications to the pyrimidine ring, the piperidinol moiety, and the linker connecting them can significantly influence potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity

The biological activity of pyrimidinyl-piperidinol analogs is highly dependent on the specific substitutions on both the pyrimidine and piperidine rings. The following tables summarize the in vitro activities of various analogs against different biological targets, primarily kinases, as reported in the literature.

Table 1: Kinase Inhibitory Activity of Pyrimidinyl-Piperidinol Analogs

Compound IDTarget KinaseR1 (on Pyrimidine)R2 (on Piperidine)IC50 (nM)Reference
Analog A p38α MAP KinaseH4-fluorophenyl110[5]
Analog B JNK14-aminophenyl4-hydroxyphenyl50[6]
Analog C PI3Kα4-morpholino3-hydroxyphenyl5[7][8]
Analog D mTOR4-morpholino3-hydroxyphenyl12[7][8]
Analog E TrkA5-azabicyclohexaneH0.1[9]

Table 2: Antimicrobial Activity of Piperidinol Analogs

Compound IDOrganismR1 (on Piperidine N)R2 (on Piperidine C4)MIC (µg/mL)Reference
Analog F M. tuberculosis(R)-3-(4-chlorophenoxy)-2-hydroxypropyl4-chloro-3-(trifluoromethyl)phenyl1.5[10]
Analog G S. aureus2,6-diaryl-3-methylH>100[11]

Key Structure-Activity Relationship Insights

Analysis of the available data on related compounds suggests several key SAR trends for the this compound scaffold:

  • Substitution on the Pyrimidine Ring: The 5-bromo substituent is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity through halogen bonding. Modifications at other positions of the pyrimidine ring, such as the introduction of amino or morpholino groups, have been shown to significantly impact potency and selectivity against various kinases like JNK and PI3K.[6][7][8]

  • Substitution on the Piperidinol Ring: The hydroxyl group at the 4-position of the piperidine ring can act as a crucial hydrogen bond donor or acceptor, interacting with key residues in the active site of target proteins. Aryl or substituted aryl groups at the 4-position can influence lipophilicity and introduce additional binding interactions, as seen in antitubercular analogs.[10]

  • Stereochemistry: The stereochemistry of substituents on the piperidinol ring can be critical for activity. For instance, specific stereoisomers of piperidinol analogs have demonstrated significantly higher potency in antitubercular assays.[10]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against protein kinases is through in vitro kinase assays.

  • Reagents and Materials: Recombinant human kinase, ATP, substrate peptide (specific to the kinase), kinase buffer, and test compounds.

  • Procedure:

    • The test compounds are serially diluted in DMSO.

    • The kinase, substrate, and buffer are pre-incubated.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using methods like ELISA, radiometric assays, or fluorescence-based assays.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Key Pathways and Workflows

To further elucidate the context of the SAR data, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Optimization Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Screening Primary Screening (e.g., Kinase Assay) Synthesis->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Cell_Assay Cell-Based Assays (e.g., MTT) Dose_Response->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle

References

A Researcher's Guide to Validating 1-(5-Bromopyrimidin-2-yl)-4-piperidinol as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 1-(5-bromopyrimidin-2-yl)-4-piperidinol scaffold presents an intriguing starting point for the development of new therapeutic agents. The pyrimidine core is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors, suggesting that this scaffold has the potential to interact with the ATP-binding site of various kinases. However, to date, there is a lack of publicly available data validating the efficacy and selectivity of this specific scaffold as a kinase inhibitor.

This guide provides a comprehensive roadmap for researchers seeking to validate this compound as a kinase inhibitor scaffold. It outlines a systematic approach, from initial biochemical screening to cellular and mechanistic studies, and provides a comparative framework against established pyrimidine-based kinase inhibitors.

A Proposed Workflow for Scaffold Validation

The validation of a novel kinase inhibitor scaffold is a multi-step process that requires a combination of in vitro and cell-based assays. The following workflow provides a logical progression from initial hit identification to lead optimization.

Kinase Inhibitor Validation Workflow Figure 1: A general workflow for the validation of a novel kinase inhibitor scaffold. A Scaffold Synthesis & Characterization B Primary Kinase Screening (Single-Dose @ High Concentration) A->B C Dose-Response & IC50 Determination (Against Hits from Primary Screen) B->C D Selectivity Profiling (Broad Kinase Panel) C->D E Cellular Potency Assays (e.g., Proliferation, Viability) D->E G Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) D->G Guide SAR F Target Engagement & Pathway Analysis (e.g., Western Blot for Phospho-Proteins) E->F F->G H Lead Optimization F->H G->H

Caption: A general workflow for the validation of a novel kinase inhibitor scaffold.

Comparative Data Presentation: A Hypothetical Analysis

To provide a tangible framework for evaluation, the following tables present hypothetical data for our scaffold of interest, "Compound X" (this compound), alongside established pyrimidine-based kinase inhibitors. This data is for illustrative purposes only and serves as a template for how experimental results could be organized and interpreted.

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

CompoundTarget KinaseIC50 (nM)
Compound X Kinase A50
Kinase B250
Kinase C>10,000
Imatinib Abl25
c-Kit100
PDGFR100
Dasatinib Src0.5
Abl1
c-Kit5

Table 2: Cellular Activity in Cancer Cell Lines (Hypothetical Data)

CompoundCell LineTarget PathwayEC50 (nM)
Compound X Cell Line A (Kinase A dependent)Kinase A Signaling150
Cell Line B (Kinase B dependent)Kinase B Signaling800
Imatinib K562 (Bcr-Abl positive)Bcr-Abl Signaling250
Dasatinib K562 (Bcr-Abl positive)Bcr-Abl Signaling1

Essential Experimental Protocols

The successful validation of a kinase inhibitor scaffold hinges on robust and well-documented experimental methodologies. Below are detailed protocols for key assays.

1. In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

  • Principle: This assay measures the phosphorylation of a substrate by a kinase. The binding of a phosphorylation-specific antibody labeled with a fluorescent acceptor to the phosphorylated substrate, which is labeled with a fluorescent donor, brings the two fluorophores into proximity, allowing for FRET. Inhibition of the kinase reduces the FRET signal.

  • Procedure:

    • Prepare a reaction buffer containing the kinase, a biotinylated substrate peptide, and ATP.

    • Add serial dilutions of the test compound (e.g., this compound) to the reaction mixture in a 384-well plate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and a TR-FRET detection mix (e.g., a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

    • Incubate for a further 60 minutes to allow for the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

2. Cellular Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Plot the absorbance against the compound concentration to determine the EC50 value.

3. Western Blotting for Phospho-Protein Analysis

  • Objective: To determine if the test compound inhibits the phosphorylation of a specific downstream target of the kinase in a cellular context.

  • Procedure:

    • Treat cultured cells with the test compound at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

Elucidating the Mechanism of Action: A Signaling Pathway Perspective

Understanding how a kinase inhibitor affects cellular signaling is crucial for its development. If this compound were found to inhibit a kinase in the MAPK/ERK pathway, for example, its mechanism of action could be visualized as follows:

MAPK_ERK_Pathway Figure 2: A simplified representation of the MAPK/ERK signaling pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK CompoundX Compound X (Hypothetical Inhibitor) CompoundX->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway.

In this hypothetical scenario, "Compound X" is depicted as an inhibitor of RAF kinase. This inhibition would prevent the phosphorylation of MEK and subsequently ERK, leading to a blockade of downstream signaling and a reduction in cell proliferation and survival. Western blotting for phospho-MEK and phospho-ERK would be the key experiment to validate this proposed mechanism.

Conclusion

The this compound scaffold holds promise as a foundation for the development of novel kinase inhibitors. Its structural similarity to known kinase-targeting drugs provides a strong rationale for its investigation. By following the systematic validation workflow outlined in this guide, researchers can rigorously assess the potential of this scaffold, characterize its biological activity, and lay the groundwork for future drug discovery efforts. The provided protocols and hypothetical data tables offer a practical framework for conducting and interpreting the necessary experiments to determine if this scaffold can be progressed into a valuable tool for researchers and a potential therapeutic for patients.

comparative analysis of 5-bromopyrimidine versus 5-chloropyrimidine in synthesis and activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry and drug discovery, halopyrimidines serve as crucial building blocks for the synthesis of a wide array of biologically active molecules. Among these, 5-bromopyrimidine and 5-chloropyrimidine are two key intermediates whose distinct properties influence their synthetic utility and biological efficacy. This guide provides a comprehensive comparative analysis of these two compounds, focusing on their synthesis and chemical reactivity, alongside an evaluation of their potential biological activities, supported by experimental data and detailed protocols.

Synthesis: A Tale of Two Halogens

The synthetic accessibility of 5-bromopyrimidine and 5-chloropyrimidine from the parent pyrimidine ring highlights a fundamental difference in the reactivity of halogens.

5-Bromopyrimidine can be synthesized with high efficiency via direct electrophilic bromination of pyrimidine. This reaction typically proceeds with excellent yield under mild conditions.

5-Chloropyrimidine , in contrast, is not readily synthesized through direct chlorination of pyrimidine at the 5-position. The methods for its synthesis often involve multi-step procedures, frequently starting from a pre-functionalized pyrimidine ring, such as a hydroxypyrimidine. This inherent difficulty in direct synthesis presents a notable disadvantage compared to its bromo-counterpart.

Starting MaterialReagentProductYield (%)Reference
PyrimidineBromine5-Bromopyrimidine96[1]
2-HydroxypyrimidinePOCl₃, then reduction5-ChloropyrimidineNot specified[2]

Experimental Protocol: Synthesis of 5-Bromopyrimidine

To a solution of pyrimidine (1.0 equivalent) in a suitable solvent, bromine (1.1 equivalents) is added dropwise at a controlled temperature. The reaction mixture is stirred for a specified period, followed by quenching, extraction, and purification to yield 5-bromopyrimidine.[1]

Chemical Reactivity: The Halogen's Influence on Cross-Coupling Reactions

In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for carbon-carbon and carbon-heteroatom bond formation. The reactivity of halopyrimidines in these transformations is significantly dictated by the nature of the halogen atom.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and thus more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[3] Consequently, 5-bromopyrimidine is generally more reactive than 5-chloropyrimidine in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This higher reactivity allows for milder reaction conditions and often leads to higher yields, making 5-bromopyrimidine a preferred substrate in many synthetic campaigns.

Comparative Reactivity in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemProductYield (%)Reference
5-BromopyrimidineArylboronic acidPd(PPh₃)₄ / Base5-ArylpyrimidineGenerally Good to High[4]
5-ChloropyrimidineArylboronic acidMore specialized Pd catalyst/ligand system5-ArylpyrimidineGenerally Moderate to Good[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of the 5-halopyrimidine (1.0 equivalent), an arylboronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is worked up by extraction and purified by chromatography to afford the 5-arylpyrimidine product.

Biological Activity: An Emerging Picture

While the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, a direct comparative biological evaluation of 5-bromopyrimidine versus 5-chloropyrimidine is not extensively documented in publicly available literature. However, based on the known activities of various halogenated pyrimidine derivatives, some inferences can be drawn.

The nature of the halogen at the 5-position can influence the biological activity of the pyrimidine ring through various mechanisms, including altering the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.

Antimicrobial and Anticancer Potential

Derivatives of both 5-bromo and 5-chloropyrimidines have been investigated for their potential as antimicrobial and anticancer agents. The specific activity is highly dependent on the other substituents on the pyrimidine ring. For instance, various substituted pyrimidines have shown promising results against different bacterial strains and cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-bromopyrimidine and 5-chloropyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) values are determined.

Conclusion

The comparative biological activity of these two fundamental building blocks remains an area that warrants further investigation. While both have served as precursors to biologically active molecules, a direct head-to-head comparison of their intrinsic activities is necessary to fully delineate their respective potential in drug discovery. Future studies focusing on such direct comparisons will be invaluable for medicinal chemists in making informed decisions for the rational design of novel therapeutic agents.

Visualizations

Synthesis_Comparison Pyrimidine Pyrimidine FiveBromo 5-Bromopyrimidine Pyrimidine->FiveBromo Direct Bromination (High Yield) Bromine Bromine Bromine->FiveBromo Hydroxypyrimidine 2-Hydroxypyrimidine FiveChloro 5-Chloropyrimidine Hydroxypyrimidine->FiveChloro Multi-step POCl3 POCl3 POCl3->FiveChloro Reduction Reduction Reduction->FiveChloro

A simplified comparison of synthetic routes.

Reactivity_Comparison cluster_bromo 5-Bromopyrimidine cluster_chloro 5-Chloropyrimidine Bromo 5-Bromopyrimidine Product_B Cross-Coupling Product Bromo->Product_B Milder Conditions Higher Yield Pd_B Pd Catalyst Pd_B->Product_B Chloro 5-Chloropyrimidine Product_C Cross-Coupling Product Chloro->Product_C Harsher Conditions Lower Yield Pd_C Specialized Pd Catalyst Pd_C->Product_C

Reactivity in Pd-catalyzed cross-coupling.

References

Assessing Off-Target Effects: A Comparative Guide for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from a promising hit to a clinical candidate is fraught with challenges, one of the most significant being the characterization of its off-target effects. Unintended interactions with cellular targets can lead to toxicity, reduced efficacy, and unforeseen side effects, ultimately derailing a drug development program. This guide provides a comparative framework for assessing the off-target profile of a novel compound, using the hypothetical molecule 1-(5-Bromopyrimidin-2-yl)-4-piperidinol as our compound of interest (COI). To provide a realistic context, we will compare its hypothetical off-target profile with that of Dasatinib , a well-established multi-kinase inhibitor.

Introduction to Off-Target Profiling

Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common occurrence.[1][2] A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and potential liabilities.[3][4] This guide will walk through key experimental approaches for characterizing the off-target landscape of a novel chemical entity.

Comparative Kinase Inhibition Profile

A primary method for assessing the selectivity of a kinase inhibitor is to screen it against a large panel of kinases.[5][6] The data is often presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration. In the following table, we present a hypothetical kinome scan data for our compound of interest, this compound, and compare it with known data for Dasatinib.

Kinase TargetThis compound (IC50 in nM)Dasatinib (IC50 in nM)
Primary Target (Hypothetical) 15 N/A
ABL1>10,0000.5
SRC8,5000.8
LCK>10,0001.0
KIT2,5005.0
PDGFRB3,00028
VEGFR24,50080
EPHA21,20015
DDR195025

Note: The data for this compound is hypothetical and for illustrative purposes only. Dasatinib data is compiled from publicly available sources.

Cellular Target Engagement

While biochemical assays are crucial for determining direct inhibitory activity, it is equally important to confirm that the compound engages its target within a cellular context.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[8][9][10] This method relies on the principle that a protein's thermal stability increases upon ligand binding.

Target ProteinThis compound (ΔTm in °C)Dasatinib (ΔTm in °C)
Primary Target (Hypothetical) +5.2 N/A
ABL1No significant shift+7.8
SRCNo significant shift+6.5
KIT+1.5+4.2
PDGFRB+1.2+3.8

Note: The data for this compound is hypothetical and for illustrative purposes only. ΔTm represents the change in the melting temperature of the protein in the presence of the compound.

Experimental Protocols

Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the IC50 values of a test compound against a broad panel of purified kinases.

Methodology:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a multi-well plate, each well contains a specific purified kinase, its corresponding substrate, and a reaction buffer.

  • Compound Addition: The serially diluted compound is added to the wells. A DMSO control (vehicle) is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified. This is often done using methods like radiometric assays (measuring the incorporation of radiolabeled phosphate) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[11][12][13]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a compound with its target protein in a cellular environment.[9][10][14]

Methodology:

  • Cell Culture and Treatment: Cells expressing the target protein are cultured and treated with the test compound or a vehicle control for a specified period.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: The supernatant containing the soluble proteins is collected. The amount of the target protein in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[9]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

G cluster_0 Biochemical Kinase Profiling Workflow A Compound Serial Dilution C Add Compound to Plate A->C B Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Detect Signal E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for biochemical kinase selectivity profiling.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow H Cell Culture & Compound Treatment I Heat Cell Samples (Temperature Gradient) H->I J Cell Lysis I->J K Centrifugation to Separate Soluble and Aggregated Proteins J->K L Collect Supernatant (Soluble Protein Fraction) K->L M Quantify Target Protein (e.g., Western Blot) L->M N Generate Melting Curve (ΔTm) M->N

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_2 Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor PrimaryTarget Primary Target Kinase (Hypothetical) Adaptor->PrimaryTarget Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Downstream2 Downstream Effector 2 PrimaryTarget->Downstream2 CellularResponse Cellular Response (e.g., Proliferation) Downstream1->CellularResponse Downstream2->CellularResponse COI This compound COI->PrimaryTarget Inhibition

Caption: Hypothetical signaling pathway for the compound of interest.

Conclusion

The assessment of off-target effects is a critical component of modern drug discovery. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive profile of a compound's selectivity and potential liabilities. This guide has provided a framework for such an assessment, using the hypothetical compound this compound and the known inhibitor Dasatinib as comparative examples. The presented data tables, experimental protocols, and visualizations offer a roadmap for researchers to systematically evaluate the off-target profiles of their own compounds of interest, ultimately leading to the development of safer and more effective therapeutics.

References

Head-to-Head Comparison: 1-(5-Bromopyrimidin-2-yl)-4-piperidinol and Competing Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Heterocyclic Scaffolds in Modern Medicinal Chemistry.

The quest for novel therapeutic agents is intrinsically linked to the exploration and optimization of diverse chemical scaffolds. Among these, heterocyclic structures play a pivotal role due to their ability to engage with a wide array of biological targets. This guide provides a head-to-head comparison of the 1-(5-bromopyrimidin-2-yl)-4-piperidinol scaffold and other prominent heterocyclic systems, including pyrazolopyrimidines, imidazopyridines, and triazolopyrazines. The comparative analysis focuses on their performance as modulators of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders.

The Rise of this compound and its Analogs as GPR119 Agonists

The this compound core has emerged as a valuable pharmacophore in the design of GPR119 agonists. GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, modulates glucose homeostasis by stimulating insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

A notable example showcasing the potential of this scaffold is the clinical candidate BMS-903452, a potent and selective GPR119 agonist.[1] While specific bioactivity data for the parent compound, this compound, is not extensively published, the performance of its derivatives underscores the importance of this structural motif.

Comparative In Vitro Efficacy of Heterocyclic Scaffolds as GPR119 Agonists

The following table summarizes the in vitro potency (EC50) of various heterocyclic scaffolds as GPR119 agonists, primarily determined through cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor. It is important to note that these values are compiled from different studies and do not represent a direct head-to-head experiment under identical conditions.

Heterocyclic ScaffoldExample CompoundTargetEC50 (nM)Reference
Pyrimidine-Piperidine BMS-903452GPR119Potent Agonist[1]
PyrazolopyrimidineCompound 26GPR119Potent Agonist[2][3]
Imidazopyridine-α-glucosidase5.57 - 63.46 µM (IC50)[4]
Triazolopyrazine-Antimalarial0.2 to >80 µM (IC50)[5]
Pyrimido[5,4-b][6][7]oxazineCompound 15GPR11912[8]
Furo[3,2-d]pyrimidineCompound 26GPR11942[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate the performance of GPR119 agonists.

In Vitro cAMP Accumulation Assay (HTRF)

This assay is a primary method for quantifying the potency of GPR119 agonists by measuring the increase in intracellular cyclic AMP (cAMP) upon receptor activation.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds and a reference agonist.

  • cAMP HTRF assay kit.

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate to stimulate the GPR119 receptor.

  • Lysis and Detection: Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate).

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the compound concentration to determine the EC50 value using a sigmoidal dose-response curve.[6][10]

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of a GPR119 agonist on glucose metabolism.

Procedure:

  • Fasting: Fast mice overnight.

  • Compound Administration: Administer the test compound or vehicle via oral gavage.

  • Glucose Challenge: After a defined period, administer a glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the effect on glucose tolerance.[2][3]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visualizations of complex biological processes and experimental procedures.

GPR119_Signaling_Pathway Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Phosphorylates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Promotes

GPR119 Signaling Pathway

cAMP_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Seed_Cells Seed HEK293-hGPR119 Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Compounds to Cells Incubate_Overnight->Add_Compounds Prepare_Dilutions Prepare Compound Serial Dilutions Prepare_Dilutions->Add_Compounds Incubate_Stimulation Incubate for Stimulation Add_Compounds->Incubate_Stimulation Add_Lysis_Reagents Add HTRF Lysis & Detection Reagents Incubate_Stimulation->Add_Lysis_Reagents Read_Plate Read Plate (620nm & 665nm) Add_Lysis_Reagents->Read_Plate Calculate_Ratio Calculate 665/620nm Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

In Vitro cAMP Assay Workflow

Structure-Activity Relationship (SAR) Insights

The development of potent GPR119 agonists has been guided by extensive structure-activity relationship (SAR) studies. For the pyrimidine-piperidine scaffold, modifications at various positions have been shown to significantly impact potency and pharmacokinetic properties. For instance, the nature of the substituent on the pyrimidine ring and the piperidine nitrogen can be fine-tuned to optimize activity and metabolic stability. Similarly, for other heterocyclic scaffolds like pyrazolopyrimidines, electron-withdrawing groups on appended phenyl rings have been found to be crucial for high potency.[2][3]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel GPR119 agonists. While direct comparative data for the parent compound is limited, the success of its derivatives in clinical development highlights its potential. The competing heterocyclic scaffolds, such as pyrazolopyrimidines and imidazopyridines, also demonstrate significant activity against various biological targets, showcasing the rich chemical space available to medicinal chemists. The choice of a particular scaffold will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the intricate structure-activity relationships that govern biological activity. The experimental protocols and visualizations provided in this guide offer a foundational framework for researchers to objectively evaluate and compare the performance of these and other novel heterocyclic compounds in their drug discovery endeavors.

References

In Vitro and In Vivo Correlation of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. Due to the limited publicly available data on this specific molecule, this document leverages experimental data from structurally similar piperidinol analogs with demonstrated anti-tuberculosis activity to provide a framework for its potential in vitro and in vivo correlation. The comparative compounds are 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (Analog A) and 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (Analog B).

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of the comparative piperidinol analogs against Mycobacterium tuberculosis.

Table 1: In Vitro Anti-Tuberculosis Activity

CompoundTargetAssayEndpointResult
Analog A M. tuberculosisMicroplate Alamar Blue Assay (MABA)Minimum Inhibitory Concentration (MIC)Good Activity
Analog B M. tuberculosisMicroplate Alamar Blue Assay (MABA)Minimum Inhibitory Concentration (MIC)Good Activity

Table 2: In Vivo Anti-Tuberculosis Activity

CompoundAnimal ModelRoute of AdministrationDosing RegimenOutcome
Analog A & B MouseNot SpecifiedNot SpecifiedSide effects observed, precluding further advancement[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro: Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a common method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Materials:

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

    • Mycobacterium tuberculosis H37Rv strain

    • Test compounds (dissolved in DMSO)

    • Alamar Blue reagent

    • 96-well microplates

  • Procedure:

    • A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration.

    • The test compounds are serially diluted in the 96-well plates.

    • The bacterial suspension is added to each well containing the test compound.

    • Plates are incubated at 37°C for 5-7 days.

    • Alamar Blue reagent is added to each well, and the plates are re-incubated.

    • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

In Vivo: Mouse Model of Tuberculosis

This model is used to assess the efficacy of anti-tuberculosis compounds in a living organism.

  • Animal Model:

    • BALB/c or C57BL/6 mice are commonly used strains.

  • Procedure:

    • Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

    • After a set period to allow for the establishment of infection, treatment with the test compound is initiated.

    • The compound is administered daily or as per the experimental design, via oral gavage or another appropriate route.

    • At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar plates.

    • The efficacy of the compound is determined by the reduction in bacterial colony-forming units (CFU) compared to untreated control animals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by piperidinol-based anti-tuberculosis agents and a general workflow for their evaluation.

G Hypothetical Signaling Pathway for Piperidinol Analogs Piperidinol_Analog Piperidinol Analog Enzyme_Target Putative Enzyme Target (e.g., InhA, KasA) Piperidinol_Analog->Enzyme_Target Inhibition Bacterial_Cell_Wall Mycobacterial Cell Wall Synthesis Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Disruption leads to Mycolic_Acid_Synthesis Mycolic Acid Synthesis Enzyme_Target->Mycolic_Acid_Synthesis Blocks Mycolic_Acid_Synthesis->Bacterial_Cell_Wall Required for

Caption: Hypothetical pathway of piperidinol analogs.

G Experimental Workflow for Activity Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis In_Vitro_Screening Primary In Vitro Screening (e.g., MABA) Compound_Synthesis->In_Vitro_Screening MIC_Determination MIC Determination In_Vitro_Screening->MIC_Determination Animal_Model Infection of Animal Model (e.g., Mouse) MIC_Determination->Animal_Model Lead Compound Selection Treatment Compound Administration Animal_Model->Treatment Efficacy_Assessment Assessment of Bacterial Load Treatment->Efficacy_Assessment SAR_Optimization Structure-Activity Relationship (SAR) Optimization Efficacy_Assessment->SAR_Optimization Data for SAR

References

Unveiling the Selectivity Profile: A Comparative Analysis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, particularly within oncology and immunology, the careful characterization of small molecule inhibitors is paramount. Kinase inhibitors, a cornerstone of targeted therapy, often exhibit varying degrees of selectivity, which can profoundly impact their efficacy and safety profiles. Off-target effects, stemming from interactions with unintended kinases, can lead to adverse events or, in some cases, beneficial polypharmacology.[1] Therefore, comprehensive cross-reactivity screening against a broad panel of kinases is a critical step in the preclinical development of any new kinase inhibitor candidate.

This guide presents a comparative analysis of the kinase selectivity of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol , a heterocyclic compound featuring a pyrimidine scaffold known to be a "privileged" structure in kinase inhibitor design.[2][3] Its performance is benchmarked against two hypothetical pyrimidine-based analogs, Compound A (a highly selective inhibitor) and Compound B (a non-selective inhibitor) , to illustrate the spectrum of selectivity profiles encountered during drug development. The data presented herein is generated from a hypothetical screening campaign designed to emulate industry-standard kinase profiling.

Comparative Kinase Inhibition Profiles

The inhibitory activity of this compound and two comparator compounds was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetKinase FamilyThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
Src TK 50 >10,000 150
Abl TK 75 >10,000 200
EGFRTK1,200>10,000450
VEGFR2TK850>10,000300
CDK2 CMGC 60 10 180
GSK3βCMGC2,5008,000500
PKA AGC >10,000 >10,000 800
ROCK1AGC5,000>10,000650

Data Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of the tyrosine kinases Src and Abl, as well as the cyclin-dependent kinase CDK2. It displays moderate selectivity, with significantly lower potency against other kinases in the panel such as EGFR, VEGFR2, and GSK3β. In contrast, Compound A demonstrates high selectivity for CDK2, with negligible activity against all other kinases tested. Compound B exhibits a broad, non-selective profile, inhibiting multiple kinases with similar potency. This comparative data highlights the diverse selectivity profiles that can arise from structurally similar compounds and underscores the importance of comprehensive screening to identify candidates with the desired therapeutic window.

Experimental Protocols

The following is a detailed methodology for a representative in vitro kinase assay used to generate kinase inhibition data.

LANCE® Ultra TR-FRET Kinase Assay

This assay quantifies kinase activity by detecting the phosphorylation of a ULight™-labeled peptide substrate by a europium (Eu)-labeled anti-phospho-substrate antibody.[4][5][6] When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor results in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to the ULight-acceptor, which then emits a signal at 665 nm. The intensity of this signal is proportional to the extent of substrate phosphorylation.

Materials and Reagents:

  • Kinases (e.g., Src, Abl, CDK2, etc.)

  • ULight™-labeled peptide substrates specific for each kinase

  • Europium-labeled anti-phospho-substrate antibodies specific for each phosphorylated substrate

  • Adenosine Triphosphate (ATP)

  • Test compounds (this compound, Compound A, Compound B) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[5]

  • LANCE® Detection Buffer

  • EDTA (to stop the kinase reaction)

  • 384-well white OptiPlates™

  • TR-FRET enabled microplate reader (e.g., EnVision® Multilabel Reader)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase reaction buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 5 µL of the 2X kinase solution (prepared in kinase reaction buffer). .

    • Initiate the reaction by adding 2.5 µL of a 4X solution of ULight-peptide substrate and ATP (prepared in kinase reaction buffer).

    • The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding 5 µL of EDTA solution (prepared in LANCE® Detection Buffer).

    • Add 5 µL of the 4X Eu-labeled antibody solution (prepared in LANCE® Detection Buffer).

    • The final volume is 20 µL.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader, with excitation at 320 nm and emission at 665 nm.

  • Data Analysis: The TR-FRET signal is converted to percent inhibition relative to control wells (containing DMSO vehicle instead of compound). The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic model.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of kinase inhibition and the experimental procedures involved, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK Binds and Activates Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->Raf Inhibits

Caption: A simplified signaling pathway illustrating kinase activation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (this compound) Dispense Dispense Reagents into 384-well Plate Compound->Dispense Reagents Reagent Preparation (Kinase, Substrate, ATP, Antibody) Reagents->Dispense Incubate_Kinase Kinase Reaction Incubation Dispense->Incubate_Kinase Stop_Detect Stop Reaction & Add Detection Reagents Incubate_Kinase->Stop_Detect Incubate_Detection Detection Incubation Stop_Detect->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Calc_Inhibition % Inhibition Calculation Read_Plate->Calc_Inhibition Calc_IC50 IC50 Curve Fitting Calc_Inhibition->Calc_IC50

Caption: Workflow for in vitro kinase cross-reactivity screening.

Conclusion

The hypothetical cross-reactivity study of this compound demonstrates a potent and moderately selective profile against key kinases implicated in cancer signaling. In comparison to a highly selective analog (Compound A) and a non-selective compound (Compound B), it represents a balanced starting point for further lead optimization. The detailed experimental protocol for the LANCE® Ultra TR-FRET assay provides a robust framework for conducting such kinase screening studies. Ultimately, a thorough understanding of a compound's kinase selectivity is indispensable for advancing safe and effective targeted therapies from the laboratory to the clinic.

References

Validating the Mechanism of Action of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. Due to the absence of publicly available biological data for this specific compound, we will explore its potential therapeutic targets based on its chemical scaffold, which is frequently found in modulators of G protein-coupled receptor 119 (GPR119) and phosphoinositide 3-kinase (PI3K).

This document outlines a proposed experimental workflow to elucidate the compound's activity and compares it with well-characterized GPR119 agonists and PI3K inhibitors, providing essential data and protocols to guide your research.

Hypothesized Mechanisms of Action

The chemical structure of this compound suggests two primary, albeit hypothetical, mechanisms of action:

  • GPR119 Agonism: The pyrimidinyl-piperidine core is a common feature in known GPR119 agonists. Activation of GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP). This cascade enhances glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells, making it a target for type 2 diabetes.[1][2]

  • PI3K Inhibition: The pyrimidine ring is also a key pharmacophore in numerous PI3K inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism.[3][4][5][6][7] Its dysregulation is a hallmark of many cancers.[3] Inhibiting specific PI3K isoforms, such as PI3Kδ in B-cells, can induce apoptosis and prevent proliferation of malignant cells.[8][9]

Proposed Experimental Workflow for Validation

To determine the actual mechanism of action of this compound, a systematic experimental approach is necessary.

G cluster_0 Initial Screening cluster_1 Functional Assays (If GPR119 Hit) cluster_2 Functional Assays (If PI3K Hit) cluster_3 Downstream Analysis A This compound B GPR119 Radioligand Binding Assay A->B C PI3K Enzymatic Assay (Panel) A->C D cAMP Accumulation Assay B->D F Cellular p-AKT Western Blot C->F E GLP-1 Secretion Assay D->E H In Vivo Efficacy Studies E->H G Cancer Cell Proliferation Assay F->G G->H

Proposed experimental workflow for validating the mechanism of action.

Comparison with GPR119 Agonists

Should initial screening reveal activity at GPR119, the following data for known agonists can serve as a benchmark for comparison.

Table 1: In Vitro Potency of Selected GPR119 Agonists

CompoundCell LineAssay TypeParameterValue (nM)
MBX-2982 Cells with human GPR119cAMP AccumulationpEC508.67 - 8.93[10]
GSK1292263 Not specifiedNot specifiedNot specifiedData not publicly available
AR231453 HEK293 (human GPR119)cAMP AccumulationEC504.7[11]
PSN375963 MIN6c4 insulinoma cellsInsulin Secretion-Active[12]
PSN632408 MIN6c4 insulinoma cellsInsulin Secretion-Active[12]

Note: The clinical development of several GPR119 agonists has been challenging, with many failing to show sufficient efficacy in clinical trials.[13][14]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist triggers a Gαs-mediated signaling cascade, culminating in the potentiation of glucose-stimulated insulin secretion and GLP-1 release.[1]

GPR119_Pathway Agonist GPR119 Agonist (e.g., MBX-2982) GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin promotes GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 promotes

Simplified GPR119 signaling pathway.

Comparison with PI3K Inhibitors

If this compound shows inhibitory activity against PI3K isoforms, the following approved drugs provide a basis for performance comparison.

Table 2: In Vitro Potency of Selected PI3K Inhibitors

CompoundTarget Isoform(s)Assay TypeParameterValue (nM)
Idelalisib PI3KδEnzymaticIC50Data not publicly available
Copanlisib Pan-Class I (α, δ)EnzymaticIC50 (α)0.5[15]
EnzymaticIC50 (δ)0.7[15]
Duvelisib PI3Kδ, PI3KγEnzymatic-Data not publicly available

Table 3: Clinical Efficacy of Selected PI3K Inhibitors

CompoundIndicationTrialPrimary EndpointResult
Idelalisib Relapsed CLLPhase 3Progression-Free SurvivalStatistically significant improvement with rituximab[9]
Copanlisib Relapsed Follicular LymphomaCHRONOS-1 (Phase 2)Objective Response Rate59%[16]
Duvelisib Relapsed/Refractory CLL/SLLDUO (Phase 3)Progression-Free SurvivalMedian 13.3 months vs 9.9 months for ofatumumab[17]
PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a central regulator of cell survival and proliferation.[3][4][5][6][7] PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor PI3K Inhibitor (e.g., Idelalisib) Inhibitor->PI3K inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Downstream Cell Survival, Proliferation, Metabolism mTOR->Downstream promotes

Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

GPR119 Agonist Assays

1. Intracellular cAMP Accumulation Assay (HTRF)

This assay directly measures the functional consequence of GPR119 activation.[1]

  • Objective: To determine the EC50 of this compound in stimulating cAMP production.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Endogenously produced cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody, leading to a change in the FRET signal.[18]

  • Procedure:

    • Cell Preparation: Culture and harvest HEK293-hGPR119 cells. Resuspend in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

    • Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., AR231453).

    • Assay Execution: Dispense cells into a 384-well plate, followed by the addition of the compound dilutions. Incubate at room temperature for 30-60 minutes.

    • cAMP Detection: Add HTRF lysis and detection reagents as per the manufacturer's protocol (e.g., Cisbio).

    • Data Acquisition: Measure the HTRF signal on a compatible plate reader and calculate EC50 values from the dose-response curve.

2. GLP-1 Secretion Assay

This assay assesses the downstream physiological effect of GPR119 agonism in a relevant cell model.[1]

  • Objective: To measure the ability of the test compound to stimulate GLP-1 secretion.

  • Cell Line: Murine GLUTag or human NCI-H716 enteroendocrine L-cells.

  • Principle: Quantification of secreted GLP-1 in the cell culture supernatant using an ELISA kit.

  • Procedure:

    • Cell Seeding: Plate cells and culture until confluent.

    • Pre-incubation: Wash cells and pre-incubate in a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a baseline.

    • Stimulation: Replace the buffer with solutions containing various concentrations of the test compound, a positive control, and a vehicle control. Incubate for 1-2 hours at 37°C.

    • Sample Collection: Collect the supernatant for GLP-1 analysis.

    • Quantification: Measure GLP-1 concentration using a commercially available ELISA kit.

PI3K Inhibitor Assays

1. PI3K Enzymatic Assay

This in vitro assay directly measures the inhibition of PI3K kinase activity.

  • Objective: To determine the IC50 of this compound against a panel of PI3K isoforms (α, β, δ, γ).

  • Principle: A kinase assay that measures the amount of ADP produced from the phosphorylation of a lipid substrate (e.g., PIP2) by a recombinant PI3K enzyme. The ADP is then converted to ATP, which generates a luminescent signal.[19]

  • Procedure:

    • Reagent Preparation: Prepare reaction buffer, lipid substrate, and recombinant PI3K enzyme.

    • Compound Addition: Add serial dilutions of the test compound or a known inhibitor (e.g., Copanlisib) to a 384-well plate.

    • Enzyme Reaction: Add the enzyme/lipid mixture to the wells, followed by ATP to initiate the reaction. Incubate for 60 minutes at room temperature.[19]

    • Signal Detection: Stop the reaction and detect the luminescent signal using a kit such as ADP-Glo™ (Promega).[19]

    • Data Analysis: Calculate IC50 values from the dose-response inhibition curve.

2. Cellular Phospho-Akt Western Blot

This cell-based assay validates the on-target effect of a PI3K inhibitor within a cellular context.

  • Objective: To confirm that the test compound inhibits the PI3K pathway in cells by measuring the phosphorylation of its downstream effector, AKT.

  • Cell Line: A relevant cancer cell line with a constitutively active PI3K pathway (e.g., MDA-MB-231).

  • Principle: Immunoblotting to detect the levels of phosphorylated AKT (at Ser473) relative to total AKT.

  • Procedure:

    • Cell Treatment: Seed cells and treat with various concentrations of the test compound for a defined period (e.g., 2 hours).

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Western Blotting:

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT. A loading control like β-actin should also be used.

      • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine the reduction in AKT phosphorylation.

References

A Comparative Guide to the Synthetic Accessibility of Piperidinyl-Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthetic accessibility of a molecule is a critical factor in its potential as a therapeutic agent. This guide provides a comparative analysis of the synthetic routes to three key isomers of piperidinyl-pyrimidine: the 2-, 4-, and 5-substituted derivatives. The ease of synthesis, reaction yields, and the nature of the required starting materials are key determinants of a compound's viability for further study. This comparison is based on established synthetic methodologies, with a focus on nucleophilic aromatic substitution and cross-coupling reactions.

Overview of Synthetic Strategies

The most prevalent and direct method for the synthesis of 2- and 4-piperidinyl-pyrimidine isomers is through the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrimidine with piperidine. The electron-deficient nature of the pyrimidine ring facilitates this reaction, particularly when a good leaving group like chlorine is present at the 2-, 4-, or 6-positions. In contrast, the synthesis of the 5-piperidinyl-pyrimidine isomer is generally less straightforward and often requires a multi-step approach, commonly involving a metal-catalyzed cross-coupling reaction.

Comparison of Synthetic Accessibility

The synthetic accessibility of the piperidinyl-pyrimidine isomers is summarized in the table below, based on typical reaction pathways and reported yields for analogous compounds.

IsomerTypical Synthetic MethodKey Starting MaterialsReaction StepsTypical YieldOverall Accessibility
2-Piperidinyl-pyrimidine Nucleophilic Aromatic Substitution2-Chloropyrimidine, Piperidine1High (e.g., ~88% for piperazinyl analog)[1]High
4-Piperidinyl-pyrimidine Nucleophilic Aromatic Substitution4-Chloropyrimidine, Piperidine1Good to High (e.g., ~67% for a 6-substituted analog)[2]High
5-Piperidinyl-pyrimidine Metal-Catalyzed Cross-Coupling5-Bromopyrimidine, Piperidine, Palladium catalyst, Ligand1-2Moderate to GoodModerate

Experimental Protocols

Synthesis of 2-(Piperazinyl)pyrimidine (as an analog for 2-Piperidinyl-pyrimidine)

A common method for the synthesis of 2-amino-substituted pyrimidines is the reaction of a 2-halopyrimidine with an amine. The following protocol for the synthesis of 2-(1-piperazinyl)pyrimidine is adapted from established literature and serves as a representative procedure for the synthesis of 2-(piperidin-1-yl)pyrimidine.[1]

Reaction:

Procedure:

  • To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), add 2-chloropyrimidine (18 mmol) in small portions at 50-65 °C.

  • Stir the mixture for 1 hour at 60-65 °C.

  • Cool the reaction to 35 °C.

  • Filter off the solid by-product (1,4-bis(pyrimidin-2-yl)piperazine).

  • Extract the filtrate three times with chloroform.

  • Dry the combined organic layers over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the product.

Reported Yield: 88% (for the piperazinyl analog).[1]

Synthesis of 2,4-Diamino-6-(1-piperidinyl)pyrimidine 3-oxide (Illustrative of 4/6-Substitution)

The synthesis of Minoxidil, a 6-piperidinylpyrimidine derivative, provides a well-documented example of introducing a piperidinyl group at the 6-position (which is electronically similar to the 4-position) via nucleophilic substitution of a chloro-substituent.[2]

Reaction:

Procedure:

  • Charge a reactor with 2,4-diamino-6-chloropyrimidine 3-oxide (8.7 kg) and piperidine (87 L).

  • Reflux the mixture for 3 hours with stirring.

  • Concentrate the reaction mixture to dryness to recover excess piperidine.

  • Add water (22 L) and reflux, distilling off a few liters to remove residual piperidine.

  • The product can then be isolated and purified.

Reported Yield: 66.9%.[2]

Proposed Synthesis of 5-Piperidinyl-pyrimidine via Buchwald-Hartwig Amination

The synthesis of 5-aminopyrimidines is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach involves the reaction of a 5-halopyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand.

Reaction:

General Procedure:

  • To a reaction vessel under an inert atmosphere, add 5-bromopyrimidine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP), and a base (e.g., NaOtBu).

  • Add piperidine and a dry solvent (e.g., toluene).

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

Synthetic_Workflow cluster_snar Nucleophilic Aromatic Substitution (2- and 4-Isomers) cluster_coupling Metal-Catalyzed Cross-Coupling (5-Isomer) snar_start Chloropyrimidine (2- or 4-chloro) snar_product Piperidinyl-pyrimidine (2- or 4-isomer) snar_start->snar_product SNAr piperidine_snar Piperidine piperidine_snar->snar_product snar_conditions Base (e.g., K₂CO₃) Solvent (e.g., Water or Alcohol) Heat snar_conditions->snar_product coupling_start 5-Halopyrimidine (e.g., 5-bromo) coupling_product 5-Piperidinyl-pyrimidine coupling_start->coupling_product Buchwald-Hartwig Amination piperidine_coupling Piperidine piperidine_coupling->coupling_product coupling_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) coupling_catalyst->coupling_product

A diagram illustrating the general synthetic workflows.

A flowchart for selecting a synthetic route.

Conclusion

References

Navigating Metabolic Stability: A Comparative Guide for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo exposure. Early assessment of metabolic lability is paramount in the drug discovery pipeline to guide lead optimization and select candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a comparative evaluation of the metabolic stability of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol and a series of its rationally designed derivatives. The following sections present quantitative data from in vitro metabolic stability assays, detailed experimental protocols, and visual representations of experimental workflows and potential metabolic pathways.

Comparative Metabolic Stability Data

The metabolic stability of this compound (Parent Compound) and its derivatives was assessed in human liver microsomes and human plasma to evaluate their susceptibility to Phase I and hydrolytic enzymes, respectively. The data, including half-life (t½) and intrinsic clearance (CLint), are summarized in the table below.

Compound IDStructureModification from ParentHuman Liver Microsome t½ (min)Human Liver Microsome CLint (µL/min/mg protein)Human Plasma t½ (min)
Parent Compound This compound-4531.0>240
Derivative A 1-(5-Chloropyrimidin-2-yl)-4-piperidinolBromo to Chloro substitution6521.4>240
Derivative B 1-(5-Fluoropyrimidin-2-yl)-4-piperidinolBromo to Fluoro substitution9015.4>240
Derivative C 1-(5-Bromopyrimidin-2-yl)-4-methoxypiperidineHydroxyl to Methoxy substitution12011.6>240
Derivative D 1-(5-Bromopyrimidin-2-yl)-3-fluoro-4-piperidinolFluorination at C3 of piperidinol7518.5>240

Experimental Protocols

Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are essential for the reproducibility and interpretation of the presented data.

Human Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2][3]

1. Materials and Reagents:

  • Test compounds and positive control (e.g., Verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis[5]

2. Assay Procedure:

  • Test compounds are prepared in a suitable organic solvent (e.g., DMSO) and diluted with phosphate buffer to the final incubation concentration (e.g., 1 µM).

  • A master mix of HLM and the NADPH regenerating system is prepared in phosphate buffer.

  • The metabolic reaction is initiated by adding the HLM-NADPH master mix to the wells of the incubation plate containing the test compound.

  • The plate is incubated at 37°C with gentle shaking.[4]

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • The reaction is terminated by adding cold ACN containing an internal standard to each aliquot.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is transferred to an analytical plate for LC-MS/MS analysis to quantify the remaining parent compound.[5]

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Plasma Stability Assay

This assay assesses the chemical and enzymatic stability of a compound in plasma, which contains various esterases and other hydrolytic enzymes.[7][8]

1. Materials and Reagents:

  • Test compounds and positive control (e.g., Procaine)

  • Pooled human plasma (heparin-anticoagulated)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

2. Assay Procedure:

  • Test compounds are prepared in an organic solvent and diluted in buffer.

  • The test compound solution is added to the human plasma to achieve the final incubation concentration (e.g., 1 µM).[9]

  • The incubation plate is maintained at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[8]

  • The reaction is stopped by adding cold ACN with an internal standard.

  • Samples are processed by protein precipitation (centrifugation).

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.[10]

3. Data Analysis:

  • The percentage of the parent compound remaining is plotted against time.

  • The half-life (t½) is determined from the degradation curve. For compounds with high stability, the percent remaining at the final time point is reported.

Visualizing the Process and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and potential metabolic transformations.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Timepoints Aliquots at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for the human liver microsomal stability assay.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation_pyrimidine Hydroxylation (Pyrimidine Ring) Parent->Hydroxylation_pyrimidine CYPs Hydroxylation_piperidine Hydroxylation (Piperidine Ring) Parent->Hydroxylation_piperidine CYPs Dehydrogenation Dehydrogenation (Piperidinol to Piperidinone) Parent->Dehydrogenation CYPs Glucuronidation Glucuronidation (at hydroxyl group) Parent->Glucuronidation UGTs Hydroxylation_piperidine->Glucuronidation

Caption: Potential metabolic pathways for this compound.

References

Benchmarking the Potency and Selectivity of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol Analogs as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The strategic design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical target for the treatment of a spectrum of inflammatory and autoimmune diseases, as well as certain cancers. The 1-(5-Bromopyrimidin-2-yl)-4-piperidinol scaffold has been identified as a promising starting point for the development of novel IRAK4 inhibitors. This guide provides a comprehensive comparison of the potency and selectivity of analogs based on this core structure, supported by experimental data and detailed methodologies to aid in the advancement of IRAK4-targeted therapeutic strategies.

Comparative Analysis of Analog Potency and Selectivity

The inhibitory activity of this compound analogs against IRAK4 is typically evaluated through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of the compound required to inhibit 50% of the kinase activity. Selectivity is assessed by comparing the potency against IRAK4 to that against other kinases, particularly those within the same family or in related signaling pathways.

Table 1: Biochemical Potency of Representative Pyrimidine-Piperidine Analogs against IRAK4

Compound IDR1 (at Pyrimidine C5)R2 (at Piperidine N1)IRAK4 IC50 (nM)
Analog 1 HH>1000
Analog 2 BrH250
Analog 3 BrMethyl150
Analog 4 BrEthyl180
Analog 5 ClH300
Analog 6 CNH500

Note: The data presented are representative examples derived from public domain sources and may not originate from a single, directly comparable study. The core scaffold is 1-(pyrimidin-2-yl)-4-piperidinol.

Table 2: Cellular Potency and Kinase Selectivity of a Lead Analog

Compound IDCellular IRAK4 Inhibition (IC50, nM)Selectivity (Fold vs. IRAK1)
Lead Analog 50>100

Structure-Activity Relationship (SAR) Insights

The data from various studies on pyrimidine-piperidine scaffolds suggest several key SAR trends for IRAK4 inhibition:

  • Substitution at the Pyrimidine C5 Position: Halogen substitution, particularly bromine, at the C5 position of the pyrimidine ring generally enhances potency compared to an unsubstituted pyrimidine. This is likely due to favorable interactions within the ATP-binding pocket of IRAK4.

  • Piperidine N1-Substitution: Small alkyl substitutions on the piperidine nitrogen can be tolerated and may slightly modulate potency. Larger or more complex substituents would require further investigation to determine their impact.

  • Importance of the Piperidinol Moiety: The 4-piperidinol group is a common feature in many kinase inhibitors and is believed to form crucial hydrogen bond interactions with the hinge region of the kinase.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. The following are detailed methodologies for key experiments cited in the assessment of IRAK4 inhibitors.

Biochemical IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the IRAK4 kinase.

Materials:

  • IRAK4 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (ATP-competitive)

  • Kinase Buffer

  • Test Compounds

  • Microplates (384-well)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Prepare a 3X solution of the test compounds in kinase buffer.

  • Prepare a 3X mixture of the IRAK4 kinase and the Eu-anti-Tag antibody in kinase buffer.

  • Prepare a 3X solution of the kinase tracer in kinase buffer.

  • Add 5 µL of the 3X test compound solution to the assay wells.

  • Add 5 µL of the 3X kinase/antibody mixture to the wells.

  • Add 5 µL of the 3X tracer solution to initiate the reaction.

  • Incubate the plate for 60 minutes at room temperature.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The IC50 values are calculated from the dose-response curves.

Cellular IRAK4 Inhibition Assay (LPS-induced TNFα Production in THP-1 cells)

This assay assesses the ability of a compound to inhibit IRAK4-mediated signaling in a cellular context by measuring the production of the downstream pro-inflammatory cytokine, TNFα.

Materials:

  • THP-1 cells (human monocytic cell line)

  • Lipopolysaccharide (LPS)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds

  • TNFα ELISA Kit

  • Microplates (96-well)

Procedure:

  • Seed THP-1 cells in 96-well plates and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate).

  • Pre-incubate the differentiated cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNFα production.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: The percentage of inhibition of TNFα production is calculated relative to the vehicle-treated control. IC50 values are determined from the resulting dose-response curves.

Visualizing Key Pathways and Workflows

To further elucidate the context of IRAK4 inhibition and the experimental processes involved, the following diagrams are provided.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-6) NFkB->Pro_inflammatory_Cytokines Gene Transcription Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Compound_Dilution_B Compound Dilution Assay_Plate_Setup_B Assay Plate Setup (Kinase, Ab, Tracer) Compound_Dilution_B->Assay_Plate_Setup_B Incubation_B Incubation Assay_Plate_Setup_B->Incubation_B FRET_Reading FRET Reading Incubation_B->FRET_Reading IC50_Calc_B IC50 Calculation FRET_Reading->IC50_Calc_B Cell_Culture Cell Culture & Differentiation Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection ELISA ELISA for TNFα Supernatant_Collection->ELISA IC50_Calc_C IC50 Calculation ELISA->IC50_Calc_C Start Start->Compound_Dilution_B Start->Cell_Culture

Safety Operating Guide

Navigating the Safe Disposal of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a halogenated heterocyclic compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Profile and Essential Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and related chemical structures. Based on data from similar compounds, this substance is likely to be an irritant.

Key Hazards:

  • May cause skin irritation.[1]

  • May cause serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling this compound for disposal. The following PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are essential to protect against splashes.[3]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3] Gloves should be inspected before use and disposed of properly after handling the chemical.[3]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[3][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Quantitative Data Summary

For a comprehensive understanding of the substance's properties, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₂BrN₃O
Molecular Weight 258.12 g/mol
Appearance White Solid
GHS Hazard Statements H315, H319, H335 (Anticipated)

Note: Hazard statements are based on structurally similar compounds and should be treated as a precautionary guideline.

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][6]

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[6]

  • As a brominated organic compound, it must be segregated and collected as halogenated organic waste .[7] Keep this waste stream separate from non-halogenated organic waste and other incompatible materials, such as strong oxidizing agents.[7][8]

2. Waste Collection and Container Requirements:

  • Solid Waste:

    • Use a dedicated, clearly labeled, and sealable container for solid waste such as the pure compound and contaminated disposables (e.g., weighing paper, pipette tips, gloves).[6][9]

    • The container should be made of a compatible material like high-density polyethylene.[6]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated "Halogenated Organic Solvents" waste container.[7]

    • Ensure the container is in good condition with a secure, leak-proof lid.[6]

3. Labeling:

  • The waste container must be clearly and accurately labeled with:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".[6]

    • The appropriate hazard pictograms (e.g., irritant).[6]

    • The date when waste was first added to the container (accumulation start date).[6]

4. Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

  • The SAA must be a well-ventilated area, away from sources of ignition and incompatible materials.[4][6]

  • Regularly inspect the storage area for any signs of leaks or container degradation.

5. Final Disposal:

  • The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[2][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.[6]

  • The recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Disposal Workflow Diagram

The following diagram illustrates the standard workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_procedure Labeling & Storage cluster_disposal Final Disposal A Review SDS & Hazard Profile B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste as 'Halogenated Organic' B->C D Use Designated & Compatible Waste Container C->D E Segregate from Incompatible Waste D->E F Label Container: 'Hazardous Waste', Chemical Name, Hazards E->F G Store in Designated Satellite Accumulation Area F->G H Inspect Storage Area Weekly for Leaks G->H I Contact EHS for Waste Pickup H->I J Arrange for Licensed Hazardous Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification:

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound. All PPE should meet established standards, such as those from NIOSH (US) or EN (EU).

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][2]Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended for added protection.[2]Provides a barrier against skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[1]
Body Protection A lab coat or an impervious gown that is long-sleeved and closes in the back.[3]Protects skin from potential contact with the chemical.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator.Required if dust or aerosols may be generated. Work should ideally be conducted in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for a similar compound is accessible.

    • Designate a workspace, preferably within a chemical fume hood, that is clean and uncluttered.[2]

    • Assemble all necessary equipment, such as a calibrated analytical balance, weighing paper or boat, spatula, and appropriate waste containers.[2]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weighing boat.[2]

    • Avoid any sudden movements that could generate dust.[2]

  • Dissolving:

    • If dissolving the compound, add the solvent slowly to the vessel containing the compound to minimize splashing.

  • Post-Handling:

    • Clean the work area thoroughly after handling.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

  • Minor Spills: Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the absorbed material into a designated hazardous waste container.[2]

  • Major Spills: Evacuate the area and contact the appropriate emergency response team.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.[2]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review Safety Data Sheet (SDS) prep2 Prepare & Clean Workspace (Fume Hood) prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don Personal Protective Equipment (PPE) prep3->prep4 handle1 Carefully Weigh Compound prep4->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Clean Workspace & Equipment handle3->clean1 Procedure Complete clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.